3-(4-Bromophenyl)-3-cyanopropanoic acid
Descripción
BenchChem offers high-quality 3-(4-Bromophenyl)-3-cyanopropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromophenyl)-3-cyanopropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-(4-bromophenyl)-3-cyanopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOMFJWRKMHFBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573388 | |
| Record name | 3-(4-Bromophenyl)-3-cyanopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003707-16-1 | |
| Record name | 3-(4-Bromophenyl)-3-cyanopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
3-(4-Bromophenyl)-3-cyanopropanoic acid synthesis pathway
An In-Depth Technical Guide on the Synthesis of 3-(4-Bromophenyl)-3-cyanopropanoic acid
Introduction
3-(4-Bromophenyl)-3-cyanopropanoic acid is a valuable bifunctional molecule, serving as a versatile building block in the synthesis of more complex chemical entities, particularly within medicinal chemistry and materials science. Its structure, featuring a carboxylic acid, a nitrile, and a brominated aromatic ring, offers multiple points for synthetic modification. The aryl bromide moiety is a key handle for cross-coupling reactions, while the nitrile and carboxylic acid groups can be transformed into a variety of other functionalities.[1]
This guide presents a robust and efficient two-step synthetic pathway to 3-(4-Bromophenyl)-3-cyanopropanoic acid. The strategy is centered on a classic carbon-carbon bond-forming reaction followed by a standard functional group transformation:
-
Michael Addition: A base-catalyzed conjugate addition of 4-bromophenylacetonitrile to ethyl acrylate to form the intermediate, ethyl 3-(4-bromophenyl)-3-cyanopropanoate.
-
Saponification: A base-mediated hydrolysis of the ethyl ester intermediate to yield the final carboxylic acid product.
This document provides detailed, field-proven protocols, explains the causality behind experimental choices, and is grounded in authoritative chemical principles.
Overall Synthesis Pathway
The synthesis proceeds via the formation of an ester intermediate, which is subsequently hydrolyzed.
Caption: A two-step pathway for the synthesis of the target molecule.
Part 1: Synthesis of Ethyl 3-(4-bromophenyl)-3-cyanopropanoate via Michael Addition
Principle and Rationale
The core of this synthesis is the Michael addition, a powerful method for forming carbon-carbon bonds through the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[2] In this protocol, the Michael donor is the carbanion generated from 4-bromophenylacetonitrile, and the Michael acceptor is ethyl acrylate.
The acidity of the α-protons of 4-bromophenylacetonitrile (pKa ≈ 22 in DMSO) is enhanced by the electron-withdrawing effects of both the adjacent phenyl ring and the nitrile group. This allows for deprotonation by a moderately strong base, such as sodium ethoxide (NaOEt), to form a resonance-stabilized carbanion.[3] This carbanion then acts as a soft nucleophile, selectively attacking the electron-deficient β-carbon of ethyl acrylate. The resulting enolate intermediate is subsequently protonated during aqueous workup to yield the stable propanoate ester.[3][4] Sodium ethoxide is a convenient choice of base as it is readily prepared or commercially available and its conjugate acid (ethanol) can serve as the reaction solvent.
Mechanistic Workflow
Caption: Key stages in the base-catalyzed Michael addition.
Experimental Protocol
Materials & Equipment:
-
Ethyl acrylate
-
Anhydrous Ethanol (EtOH)
-
Sodium metal (or commercial Sodium Ethoxide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography (silica gel, solvents)
Procedure:
-
Preparation of Sodium Ethoxide (if not using commercial): In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol (e.g., 100 mL). Carefully add sodium metal (e.g., 1.05 eq) in small portions, allowing it to react completely to form sodium ethoxide in situ. The reaction is exothermic and produces hydrogen gas. Ensure proper venting.
-
Addition of Michael Donor: To the resulting sodium ethoxide solution at room temperature, add a solution of 4-bromophenylacetonitrile (1.0 eq) in anhydrous ethanol. Stir for 15-30 minutes to ensure complete formation of the carbanion.
-
Addition of Michael Acceptor: Add ethyl acrylate (1.1 to 1.2 eq) dropwise to the reaction mixture via an addition funnel over 30 minutes. An exotherm may be observed; maintain the temperature below 40 °C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove most of the ethanol.
-
Quenching and Extraction: To the residue, add diethyl ether and carefully quench by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure ethyl 3-(4-bromophenyl)-3-cyanopropanoate as an oil or low-melting solid.
Data Summary: Michael Addition
| Reagent/Parameter | Molar Ratio (eq) | Key Considerations |
| 4-Bromophenylacetonitrile | 1.0 | Limiting reagent. A white to tan solid.[5] |
| Ethyl Acrylate | 1.1 - 1.2 | Use a slight excess to ensure complete consumption of the donor. |
| Sodium Ethoxide (Base) | 1.05 - 1.1 | Catalytic amounts can be used, but stoichiometric amounts ensure higher conversion. |
| Solvent | Anhydrous Ethanol | Should be anhydrous to prevent quenching of the base. |
| Temperature | Reflux (~78 °C) | Provides sufficient thermal energy to drive the reaction to completion. |
| Reaction Time | 4 - 6 hours | Monitor by TLC for disappearance of the starting material. |
| Expected Yield | 75 - 90% | Yield is dependent on purity of reagents and reaction conditions. |
Part 2: Hydrolysis of Ethyl 3-(4-bromophenyl)-3-cyanopropanoate
Principle and Rationale
The conversion of the intermediate ester to the final carboxylic acid is achieved through saponification—a base-catalyzed hydrolysis reaction.[8] This process is effectively irreversible because the final step in the mechanism is an acid-base reaction where the liberated alkoxide deprotonates the newly formed carboxylic acid, driving the equilibrium toward the carboxylate salt.[9]
The mechanism is a classic nucleophilic acyl substitution (BAC2), where a hydroxide ion (from NaOH) attacks the electrophilic carbonyl carbon of the ester.[8] This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. Subsequent acidification with a strong mineral acid, such as hydrochloric acid (HCl), protonates the carboxylate salt to yield the final, neutral 3-(4-Bromophenyl)-3-cyanopropanoic acid, which typically precipitates from the aqueous solution.
Experimental Protocol
Materials & Equipment:
-
Ethyl 3-(4-bromophenyl)-3-cyanopropanoate (from Part 1)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Beaker and ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the ethyl 3-(4-bromophenyl)-3-cyanopropanoate (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 v/v ratio).
-
Addition of Base: Add a solution of sodium hydroxide (2.0 - 3.0 eq) in water to the flask. Using a significant excess of base ensures the hydrolysis goes to completion.
-
Hydrolysis: Heat the reaction mixture to reflux (80-90 °C) and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
Work-up: Cool the mixture to room temperature and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water.
-
Washing: Wash the aqueous solution once with diethyl ether or dichloromethane to remove any unreacted starting material or non-acidic impurities. Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify by slowly adding concentrated HCl until the pH is ~1-2. A white precipitate of 3-(4-Bromophenyl)-3-cyanopropanoic acid should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water to remove inorganic salts.
-
Drying: Dry the product under vacuum to a constant weight. If necessary, the product can be further purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane solvent system).
Data Summary: Saponification
| Reagent/Parameter | Molar Ratio (eq) | Key Considerations |
| Ester Intermediate | 1.0 | The substrate for the hydrolysis reaction. |
| Sodium Hydroxide | 2.0 - 3.0 | An excess ensures complete and rapid hydrolysis. |
| Solvent | EtOH / H₂O | A mixed solvent system ensures solubility of both the organic ester and the inorganic base. |
| Temperature | Reflux (80-90 °C) | Accelerates the rate of the hydrolysis reaction. |
| Acidification | Conc. HCl | Added until pH ~1-2 to ensure complete protonation of the carboxylate. |
| Expected Yield | >90% | This step is typically high-yielding. |
Safety and Handling Precautions
-
4-Bromophenylacetonitrile: Toxic if swallowed, harmful in contact with skin, and causes skin and eye irritation.[10] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Must be handled under an inert atmosphere or a layer of mineral oil.
-
Sodium Ethoxide: Corrosive and moisture-sensitive. Handle in a dry, inert atmosphere.
-
Ethyl Acrylate: Flammable liquid and vapor. Lachrymator and skin/respiratory irritant. Handle only in a fume hood.
-
Concentrated HCl: Highly corrosive. Causes severe skin burns and eye damage. Use with extreme care and appropriate PPE.
Conclusion
The described two-step synthesis provides a reliable and scalable pathway to 3-(4-Bromophenyl)-3-cyanopropanoic acid. The methodology leverages the power of the Michael addition for strategic C-C bond formation and concludes with a straightforward ester hydrolysis. Each step is based on well-understood and robust chemical transformations, making the protocol suitable for implementation in both academic and industrial research settings. The final product is a valuable synthetic intermediate, poised for further elaboration in the development of novel chemical entities.
References
-
Pharmaffiliates. CAS No : 16532-79-9 | Product Name : 4-Bromophenylacetonitrile. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 27914, Benzeneacetonitrile, 4-bromo-. [Link]
-
Zinovyeva, V. S., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]
-
Zinovyeva, V. S., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. [Link]
-
U.S. Environmental Protection Agency. (1999). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]
-
de la Cruz, R., et al. (2007). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 12(4), 793-801. [Link]
-
ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]
-
ResearchGate. Aza-Michael addition of secondary amine to ethyl acrylate. [Link]
-
Chen, Y., et al. (2022). Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. Royal Society of Chemistry. [Link]
-
Williams, S. R., Miller, K. M., & Long, T. E. (2007). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Progress in Reaction Kinetics and Mechanism, 32(2), 165-194. [Link]
-
ResearchGate. Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks | Request PDF. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2757149, Ethyl 3-(4-bromophenyl)-3-oxopropanoate. [Link]
-
Frantik, S., & Bailey, D. E. (1997). Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. Toxicological Sciences, 36(2), 188-195. [Link]
-
Sanda, F., et al. (2012). Oxa-Michael addition polymerization of acrylates catalyzed by N-heterocyclic carbenes. Polymer Chemistry, 3(4), 857-860. [Link]
-
Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7764, Ethyl cyanoacetate. [Link]
-
Nikpassand, M., & Kia, M. (2023). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. International Journal of Nano Dimension. [Link]
-
Asian Publication Corporation. (2012). Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. [Link]
-
Wang, Y., et al. (2024). Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Kinetic Study of Specific Base Catalyzed Hydrolysis of Ethyl acrylate in Water–Ethanol Binary System. [Link]
-
Ribeiro, C. M. R., Passaroto, E. N., & Brenelli, E. C. S. (2001). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society, 12(6). [Link]
-
Liu, J., & Wang, J. (2004). Michael addition of imidazole with acrylates catalyzed by alkaline protease from Bacillus subtilis in organic media. Biotechnology Letters, 26(6), 525-528. [Link]
-
Sci-Hub. Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. [Link]
Sources
- 1. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 4-ブロモフェニルアセトニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-Bromobenzyl Cyanide | 16532-79-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benzeneacetonitrile, 4-bromo- | C8H6BrN | CID 27914 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(4-Bromophenyl)-3-cyanopropanoic Acid
Abstract: This document provides a comprehensive technical overview of 3-(4-Bromophenyl)-3-cyanopropanoic acid, a bifunctional molecule of significant interest in synthetic organic chemistry and medicinal research. As a molecular scaffold, it incorporates three key functional groups: a carboxylic acid, a nitrile, and a brominated aromatic ring, each offering distinct reactivity for further chemical modification. This guide details the compound's core chemical and physical properties, outlines a robust synthetic protocol, describes methods for its analytical characterization, and discusses its reactivity and potential applications as a versatile building block for drug development and materials science. Safety and handling protocols are also provided to ensure its proper use in a research setting.
Chemical Identity and Core Properties
3-(4-Bromophenyl)-3-cyanopropanoic acid is a solid organic compound that serves as a valuable intermediate in chemical synthesis. Its identity is established by its unique combination of functional groups, which dictates its physical and chemical behavior.
Nomenclature and Identifiers
| Property | Value | Source |
| IUPAC Name | 3-(4-Bromophenyl)-3-cyanopropanoic acid | N/A |
| CAS Number | 1003707-16-1 | [1][2][] |
| Molecular Formula | C₁₀H₈BrNO₂ | [1] |
| Molecular Weight | 254.08 g/mol | [1] |
| Canonical SMILES | C1=CC(=CC=C1C(CC(=O)O)C#N)Br | N/A |
| InChI Key | AYOMFJWRKMHFBL-UHFFFAOYSA-N | [] |
Physicochemical Properties
The properties listed below are primarily based on computational predictions, as extensive experimental data for this specific molecule is not widely published. These predictions provide a reliable basis for experimental planning.
| Property | Predicted Value | Source |
| Boiling Point | 405.7 ± 35.0 °C (at 760 mmHg) | [1] |
| Density | 1.585 ± 0.06 g/cm³ | [1] |
| Acidity (pKa) | 3.90 ± 0.10 | [1] |
| Appearance | Expected to be an off-white to white solid | [4] |
Synthesis and Purification Protocol
Expert Rationale: The synthesis of 3-(4-Bromophenyl)-3-cyanopropanoic acid can be efficiently achieved via a Knoevenagel condensation followed by a selective reduction and hydrolysis. This multi-step approach is chosen for its high reliability, use of readily available starting materials, and straightforward purification procedures. The chosen pathway ensures the strategic formation of the chiral center and the preservation of the nitrile and bromo functionalities.
Synthetic Workflow
Caption: Synthetic pathway for 3-(4-Bromophenyl)-3-cyanopropanoic acid.
Step-by-Step Methodology
Step 1: Knoevenagel Condensation
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 4-bromobenzaldehyde (1.0 eq), ethyl cyanoacetate (1.1 eq), and toluene (approx. 0.5 M).
-
Add piperidine (0.1 eq) as a catalyst.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, signifying reaction completion (typically 4-6 hours).
-
Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-cyano-3-(4-bromophenyl)acrylate. This intermediate is often used in the next step without further purification.
Step 2: Selective Reduction of the Alkene
-
Dissolve the crude intermediate from Step 1 in ethanol in a flask cooled in an ice bath (0 °C).
-
Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Causality Note: NaBH₄ is a mild reducing agent that selectively reduces the carbon-carbon double bond conjugated to the ester and nitrile, without affecting these functional groups.
-
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once complete, carefully quench the reaction by adding 1M HCl until the pH is ~5-6.
-
Extract the product into ethyl acetate. Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate to yield crude ethyl 3-cyano-3-(4-bromophenyl)propanoate.
Step 3: Saponification to the Carboxylic Acid
-
Dissolve the crude ester from Step 2 in a mixture of tetrahydrofuran (THF) and water.
-
Add sodium hydroxide (NaOH, 2.0 eq) and stir the mixture at room temperature overnight.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with concentrated HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(4-Bromophenyl)-3-cyanopropanoic acid.
-
Self-Validation: Purity should be assessed by melting point determination and confirmed by HPLC and spectroscopic methods before use.
-
Spectroscopic and Analytical Characterization
Accurate characterization is critical to confirm the identity and purity of the synthesized compound. The following are the expected spectral characteristics based on the molecule's structure.
Predicted Spectral Data
| Technique | Functional Group | Expected Signal / Peak |
| FT-IR | O-H (Carboxylic Acid) | ~3300-2500 cm⁻¹ (broad) |
| C-H (Aromatic) | ~3100-3000 cm⁻¹ | |
| C≡N (Nitrile) | ~2260-2240 cm⁻¹ (sharp, medium) | |
| C=O (Carboxylic Acid) | ~1725-1700 cm⁻¹ (strong) | |
| C-Br (Aryl Halide) | ~600-500 cm⁻¹ | |
| ¹H NMR | -COOH | >10 ppm (singlet, broad) |
| (in DMSO-d₆) | Ar-H (ortho to Br) | ~7.6 ppm (doublet, 2H) |
| Ar-H (meta to Br) | ~7.4 ppm (doublet, 2H) | |
| -CH(Ar)(CN) | ~4.2 ppm (triplet, 1H) | |
| -CH₂-COOH | ~3.0 ppm (doublet, 2H) | |
| ¹³C NMR | -COOH | ~172 ppm |
| (in DMSO-d₆) | Ar-C (quaternary) | ~140 ppm, ~122 ppm (C-Br) |
| Ar-CH | ~132 ppm, ~130 ppm | |
| -C≡N | ~118 ppm | |
| -CH(Ar)(CN) | ~38 ppm | |
| -CH₂-COOH | ~35 ppm | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 253/255 (approx. 1:1 ratio) |
| Key Fragments | Loss of -COOH (m/z 208/210), Loss of Br (m/z 174) |
Analytical Workflow
Caption: Standard workflow for analytical verification of the final product.
Protocol for NMR Sample Preparation
-
Accurately weigh 5-10 mg of the dried final product.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Cap the tube and gently invert to ensure complete dissolution.
-
Insert the tube into the NMR spectrometer and acquire ¹H and ¹³C spectra according to standard instrument parameters.
Reactivity and Potential Applications
The utility of 3-(4-Bromophenyl)-3-cyanopropanoic acid lies in the orthogonal reactivity of its functional groups, making it a highly versatile building block.
-
Carboxylic Acid: This group can be readily converted into esters, amides, or acid chlorides. It also serves as a handle for attaching the molecule to other scaffolds or surfaces.
-
Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This transformation is key for introducing a basic nitrogen center, a common feature in many pharmaceuticals.
-
Aryl Bromide: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, or Buchwald-Hartwig amination. This allows for the introduction of a wide array of substituents, including alkyl, aryl, and amino groups, enabling the rapid generation of compound libraries for screening.
Application in Drug Development: This molecular scaffold is particularly relevant for the synthesis of neurologically active compounds. For instance, the chlorinated analogue, 3-(4-chlorophenyl)-3-cyanopropanoic acid, is a known intermediate in the synthesis of Baclofen[4][5], a muscle relaxant that acts as a GABA-B receptor agonist. The structural similarity suggests that the bromo-variant could be used to create novel analogues with potentially modulated pharmacological profiles, leveraging the different electronic and steric properties of bromine versus chlorine.
Safety and Handling
-
Hazard Class: Expected to be an irritant to the skin, eyes, and respiratory tract. May be harmful if swallowed or inhaled.[7] The presence of the nitrile group suggests potential toxicity, as some nitriles can release cyanide in vivo.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat should be worn.
-
-
Handling:
-
First Aid:
Conclusion
3-(4-Bromophenyl)-3-cyanopropanoic acid is a valuable and versatile chemical intermediate with significant potential for application in research and development, particularly in the field of medicinal chemistry. Its well-defined structure allows for predictable reactivity at its three distinct functional sites. The synthetic and analytical protocols outlined in this guide provide a solid framework for its preparation and characterization, enabling researchers to confidently utilize this compound in the creation of novel and complex molecular architectures. Adherence to strict safety protocols is essential when handling this and related chemical compounds.
References
-
3-(4-BROMOPHENYL)-3-CYANOPROPANOIC ACID - ChemicalBook.
-
1003707-16-1 | 3-(4-Bromophenyl)-3-cyanopropanoic acid - BLDpharm.
-
CAS 1003707-16-1 3-(4-bromophenyl)-3-cyanopropanoic acid - BOC Sciences.
-
SAFETY DATA SHEET - 3-Bromopropionic acid - Fisher Scientific.
-
3-(4-Bromophenyl)propionic acid | C9H9BrO2 | CID 2735609 - PubChem.
-
SAFETY DATA SHEET - (R)-3-(Boc-amino)-3-(4-bromophenyl)propionic acid - Fisher Scientific.
-
3-(4-Bromophenyl)propionic acid - SAFETY DATA SHEET - TCI America.
-
3-Cyanopropanoic acid-SDS-MedChemExpress.
-
3-(4-Bromophenyl)propionic acid 98% - Sigma-Aldrich.
-
3-(4-chlorophenyl)-3-cyanopropanoic acid - Anax Laboratories.
-
3-(4-Chlorophenyl)-3-cyanopropanoic acid | C10H8ClNO2 | CID 15500725 - PubChem.
Sources
- 1. 3-(4-BROMOPHENYL)-3-CYANOPROPANOIC ACID CAS#: 1003707-16-1 [m.chemicalbook.com]
- 2. 1003707-16-1|3-(4-Bromophenyl)-3-cyanopropanoic acid|BLD Pharm [bldpharm.com]
- 4. anaxlab.com [anaxlab.com]
- 5. 3-(4-Chlorophenyl)-3-cyanopropanoic acid | C10H8ClNO2 | CID 15500725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
3-(4-Bromophenyl)-3-cyanopropanoic acid CAS number
An In-depth Technical Guide to 3-(4-Bromophenyl)-3-cyanopropanoic Acid
Introduction
3-(4-Bromophenyl)-3-cyanopropanoic acid, identified by the CAS Number 1003707-16-1 , is a specialized organic compound characterized by a unique trifunctional architecture.[1] It incorporates a brominated aromatic ring, a nitrile group, and a carboxylic acid moiety. This distinct combination of functional groups makes it a highly valuable and versatile building block in synthetic organic chemistry. While not an end-product itself, its true significance lies in its role as a key intermediate for constructing more complex molecular frameworks. This guide offers a comprehensive overview of its chemical properties, a plausible and detailed synthesis protocol, and its applications, particularly for professionals in the fields of medicinal chemistry and materials science.
Physicochemical and Structural Properties
The structural and physical properties of 3-(4-Bromophenyl)-3-cyanopropanoic acid are fundamental to its application in further synthetic transformations. The presence of the polar carboxylic acid and nitrile groups, combined with the nonpolar bromophenyl ring, results in a molecule with moderate solubility in a range of organic solvents.
Table 1: Core Properties of 3-(4-Bromophenyl)-3-cyanopropanoic acid
| Property | Value | Source |
| CAS Number | 1003707-16-1 | ChemicalBook[1] |
| Molecular Formula | C₁₀H₈BrNO₂ | ChemicalBook[1] |
| Molecular Weight | 254.08 g/mol | ChemicalBook[1] |
| Predicted Boiling Point | 405.7 ± 35.0 °C | ChemicalBook[1] |
| Appearance | Likely a white to off-white solid | Inferred from related compounds |
Below is the two-dimensional structure of the molecule, illustrating the connectivity of its constituent functional groups.
Sources
Spectroscopic Characterization of 3-(4-Bromophenyl)-3-cyanopropanoic Acid: A Technical Guide
This in-depth guide provides a comprehensive overview of the spectroscopic data for 3-(4-Bromophenyl)-3-cyanopropanoic acid, a compound of interest in synthetic chemistry and drug development. As a Senior Application Scientist, the following sections are structured to offer not just raw data, but also the underlying scientific rationale for the experimental design and data interpretation, ensuring a robust and validated understanding of the molecule's structural features.
Molecular Structure and Spectroscopic Overview
3-(4-Bromophenyl)-3-cyanopropanoic acid is a chiral molecule possessing three key structural regions amenable to spectroscopic analysis: the para-substituted bromophenyl ring, the cyano-substituted chiral center, and the propanoic acid chain. Each of these components imparts a unique signature in various spectroscopic techniques, allowing for a detailed structural elucidation.
Figure 1: Chemical structure of 3-(4-Bromophenyl)-3-cyanopropanoic acid. The chiral center is highlighted in red.
A general workflow for the spectroscopic analysis of this compound is outlined below. This systematic approach ensures that a comprehensive dataset is acquired for unambiguous structural confirmation.
3-(4-Bromophenyl)-3-cyanopropanoic acid IUPAC name and synonyms
An In-depth Technical Guide to 3-(4-Bromophenyl)-3-cyanopropanoic Acid
This document provides a comprehensive technical overview of 3-(4-Bromophenyl)-3-cyanopropanoic acid, tailored for researchers, chemists, and professionals in the field of drug development. It covers the compound's core identification, physicochemical properties, a representative synthetic pathway, analytical characterization, and safety protocols.
Compound Identification and Core Data
3-(4-Bromophenyl)-3-cyanopropanoic acid is a substituted carboxylic acid featuring a bromine atom, a nitrile group, and a chiral center. Its structure makes it a valuable intermediate and building block in medicinal chemistry and organic synthesis.
The definitive nomenclature and identifiers for this compound are crucial for accurate sourcing, documentation, and regulatory compliance.
-
IUPAC Name : 3-(4-Bromophenyl)-3-cyanopropanoic acid
-
Synonyms : 4-Bromo-β-cyanobenzenepropanoic acid; Benzenepropanoic acid, 4-bromo-β-cyano-
-
CAS Number : 1003707-16-1[1]
-
Molecular Formula : C₁₀H₈BrNO₂[1]
Below is the chemical structure of 3-(4-Bromophenyl)-3-cyanopropanoic acid.
Caption: Chemical structure of 3-(4-Bromophenyl)-3-cyanopropanoic acid.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of the compound. Note that these values are predicted and should be used as a guideline for experimental design.
| Property | Value | Source |
| Molecular Weight | 254.08 g/mol | [1] |
| Boiling Point | 405.7 ± 35.0 °C (Predicted) | [1] |
| Density | 1.585 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 3.90 ± 0.10 (Predicted) | [1] |
Synthesis and Purification Workflow
While multiple synthetic routes can be envisioned, a common and logical approach involves a three-step sequence: Knoevenagel condensation, conjugate reduction, and saponification. This pathway is reliable for constructing the β-aryl-β-cyano acid framework from readily available starting materials.
Workflow Overview
Caption: General workflow for the synthesis and purification of the title compound.
Detailed Experimental Protocol
This protocol is a representative method. Researchers should optimize conditions based on laboratory-specific equipment and safety protocols.
Step 1: Synthesis of Ethyl (E)-2-cyano-3-(4-bromophenyl)acrylate
-
Setup : To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-bromobenzaldehyde (1.0 eq), ethyl cyanoacetate (1.1 eq), and toluene (approx. 2 mL per mmol of aldehyde).
-
Catalysis : Add piperidine (0.1 eq) as a catalyst.
-
Reaction : Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, indicating the progress of the condensation. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Causality Note : The Knoevenagel condensation is an equilibrium process. Toluene is used as an azeotroping solvent to remove the water byproduct, driving the reaction to completion as per Le Châtelier's principle.
-
-
Workup : Cool the reaction mixture to room temperature. Wash sequentially with 1M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Step 2: Synthesis of Ethyl 3-(4-bromophenyl)-3-cyanopropanoate
-
Setup : Dissolve the crude acrylate from Step 1 in ethanol (approx. 5 mL per mmol) in a flask and cool to 0 °C in an ice bath.
-
Reduction : Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Causality Note : Sodium borohydride is a selective reducing agent. It performs a 1,4-conjugate addition (Michael addition) of a hydride to the electron-deficient double bond of the α,β-unsaturated system without reducing the ester or nitrile functional groups.
-
-
Quenching : After the reaction is complete (monitored by TLC), slowly add acetone to quench the excess NaBH₄. Follow this by adding 1M HCl until the solution is acidic (pH ~2-3).
-
Extraction : Extract the product into ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
Step 3: Synthesis of 3-(4-Bromophenyl)-3-cyanopropanoic acid
-
Hydrolysis : Dissolve the crude ester from Step 2 in a mixture of ethanol and 2M aqueous sodium hydroxide (NaOH) (3.0 eq). Heat the mixture to reflux for 2-4 hours or until TLC indicates the disappearance of the starting material.
-
Causality Note : This is a standard saponification reaction. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to its hydrolysis to a sodium carboxylate salt.
-
-
Acidification : Cool the mixture to 0 °C and carefully acidify with concentrated HCl until the pH is ~1. A precipitate should form.
-
Trustworthiness Note : The acidification step is critical. The desired carboxylic acid is insoluble in acidic aqueous media, while the corresponding sodium salt is soluble. This pH-dependent solubility is the basis for its isolation and purification.
-
-
Isolation : Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.
-
Purification : The crude acid can be further purified by recrystallization from a suitable solvent system (e.g., toluene/heptane or ethyl acetate/hexanes) to yield the final product as a solid. Dry the purified product under vacuum.
Analytical Characterization
Validation of the final product's identity and purity is paramount. The following methods are standard for characterizing the target compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Expected signals would include two doublets in the aromatic region (~7.2-7.6 ppm) corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring. The aliphatic region should show a multiplet for the methine proton (CH) and a characteristic ABX or complex multiplet for the diastereotopic methylene protons (CH₂). A broad singlet for the carboxylic acid proton will also be present, typically downfield (>10 ppm), unless exchanged with D₂O.
-
¹³C NMR : Key signals include the carboxylic acid carbon (~170-175 ppm), the nitrile carbon (~115-120 ppm), four distinct aromatic carbon signals (one of which is ipso to the bromine), and three aliphatic carbon signals.
-
-
Mass Spectrometry (MS) :
-
Electrospray ionization (ESI) in negative mode should show a prominent ion corresponding to [M-H]⁻.
-
The mass spectrum will exhibit a characteristic isotopic pattern for a single bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (e.g., for ⁷⁹Br and ⁸¹Br isotopes).
-
-
High-Performance Liquid Chromatography (HPLC) :
-
Purity assessment can be performed using a reversed-phase method. A validated HPLC method would provide quantitative purity data.[2]
-
Typical Conditions :
-
Safety, Handling, and Storage
Professionals handling this compound must adhere to strict safety protocols. The following information is based on data for structurally similar chemicals.[3][4][5][6]
-
Hazard Identification :
-
Personal Protective Equipment (PPE) :
-
Handling :
-
Storage :
Applications in Research and Development
3-(4-Bromophenyl)-3-cyanopropanoic acid is not an end-product drug but rather a specialized chemical intermediate. Its utility lies in the strategic placement of its functional groups:
-
Carboxylic Acid : Allows for amide bond formation, esterification, or reduction to an alcohol.
-
Nitrile Group : Can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.
-
Bromophenyl Group : Serves as a key site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of molecular complexity.
-
Chiral Center : The compound is chiral, and its enantiomerically pure forms can be used as building blocks for stereospecific synthesis of drug candidates.[7][8]
These features make it a valuable scaffold for creating libraries of complex molecules in the pursuit of new therapeutic agents.
References
-
PubChem. 3-(4-Chlorophenyl)-3-cyanopropanoic acid. [Link]
-
PubChem. 3-(4-Bromophenyl)propionic acid. [Link]
-
MDPI. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. [Link]
-
ResearchGate. Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. [Link]
-
Chem-Impex. (S)-3-Amino-3-(4-cyanophenyl)propionic acid. [Link]
Sources
- 1. 3-(4-BROMOPHENYL)-3-CYANOPROPANOIC ACID CAS#: 1003707-16-1 [m.chemicalbook.com]
- 2. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa | MDPI [mdpi.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-(4-Bromophenyl)propionic acid | C9H9BrO2 | CID 2735609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
A Technical Guide to the Discovery and Synthetic Evolution of Brominated Phenylpropanoic Acids
Abstract: This technical guide provides a comprehensive analysis of the discovery, history, and synthetic development of brominated phenylpropanoic acids. These halogenated carboxylic acids have emerged as pivotal intermediates in organic synthesis, particularly within the realm of pharmaceutical development. By examining the progression from classical bromination techniques to modern stereoselective methodologies, this paper offers researchers, scientists, and drug development professionals a detailed understanding of the causality behind experimental choices in synthesizing these versatile molecular scaffolds. The narrative integrates foundational chemical principles with actionable, field-proven protocols, ensuring a blend of theoretical knowledge and practical application.
Chapter 1: Foundational Discoveries and Early Synthetic Routes
The history of brominated phenylpropanoic acids is intrinsically linked to the broader exploration of halogenation reactions on unsaturated aromatic systems in the early 20th century. While a singular "discovery" event is not clearly defined in the literature, the synthesis of these compounds arose as a logical progression from the well-established chemistry of cinnamic acid and its derivatives.[1] Early investigations focused primarily on the addition of bromine and hydrogen bromide across the double bond of cinnamic acid, leading to the formation of α- and β-brominated phenylpropanoic acids.
Addition Reactions to Cinnamic Acid: The Genesis
The most direct and historically significant routes to brominated phenylpropanoic acids involve the electrophilic addition to the alkene moiety of trans-cinnamic acid. This approach gives rise to two key constitutional isomers, each with its own set of stereoisomers:
-
2,3-Dibromo-3-phenylpropanoic Acid: Formed by the addition of molecular bromine (Br₂) across the double bond.[2]
-
3-Bromo-3-phenylpropanoic Acid: Formed by the addition of hydrogen bromide (HBr).[1]
Early work, such as that described in a 1912 Ph.D. thesis on tribromophenylpropiolic acid, indicates that research into these brominated derivatives was actively underway, establishing the foundational chemistry for future advancements.[1] The addition of bromine to trans-cinnamic acid predominantly results in the erythro diastereomer due to the mechanism of anti-addition.[2][3] This stereochemical outcome is a critical consideration for subsequent synthetic steps.
The Hell-Volhard-Zelinsky Reaction: α-Bromination
For the synthesis of α-brominated phenylpropanoic acids, such as 2-bromo-3-phenylpropanoic acid, the Hell-Volhard-Zelinsky (HVZ) reaction became a cornerstone methodology.[4][5] This reaction facilitates the halogenation of a carboxylic acid at the alpha (α) carbon. It involves treating the carboxylic acid with bromine and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[6]
The significance of the HVZ reaction lies in its ability to selectively functionalize the α-position, a capability not achievable through simple addition reactions to cinnamic acid. The reaction proceeds through the formation of an acyl bromide intermediate, which readily enolizes. This enol form then undergoes rapid electrophilic attack by bromine at the α-carbon.[5] The harsh conditions, often requiring high temperatures and extended reaction times, are a notable drawback of this classical method.[4]
Chapter 2: The Evolution of Synthetic Methodologies
As the field of organic synthesis matured, particularly with the growing demands of the pharmaceutical industry for enantiomerically pure compounds, the limitations of classical methods became apparent. This spurred the development of more refined, efficient, and stereoselective synthetic strategies.
From Racemates to Enantiopure Compounds: The Chiral Revolution
The initial syntheses of α-brominated phenylpropanoic acids typically yielded racemic mixtures. However, the differential biological activity of enantiomers necessitated methods to obtain single, optically pure isomers. The primary modern approach involves a diazotization/bromination reaction of enantiopure phenylalanine, a readily available chiral starting material.[7]
This process, often referred to as a stereospecific replacement reaction, allows for the synthesis of (R)- or (S)-2-bromo-3-phenylpropanoic acid from (D)- or (L)-phenylalanine, respectively. Various protocols have been developed, optimizing reaction conditions by adjusting reagents like sodium nitrite, hydrobromic acid, and potassium bromide to improve yields and minimize toxic byproducts.[7] For example, Coric P. et al. reported an 88% yield by dissolving the starting amino acid in 48% hydrobromic acid at 0°C, followed by the addition of sodium nitrite.[7]
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends heavily on the desired isomer and the scale of the reaction. The table below summarizes and compares the primary methodologies.
| Method | Target Product | Key Reagents | Typical Yield | Advantages | Disadvantages | Reference |
| Addition of Br₂ to Cinnamic Acid | 2,3-Dibromo-3-phenylpropanoic acid | trans-Cinnamic acid, Br₂, Acetic acid | >90% | High yield, simple procedure. | Produces a dibrominated product, diastereomeric mixture. | [8][9] |
| Addition of HBr to Cinnamic Acid | 3-Bromo-3-phenylpropanoic acid | trans-Cinnamic acid, HBr, Acetic acid | Moderate | Direct route to the β-bromo isomer. | Can be difficult to control regioselectivity. | [10][11] |
| Hell-Volhard-Zelinsky (HVZ) | 2-Bromo-3-phenylpropanoic acid | 3-Phenylpropanoic acid, Br₂, PBr₃ (cat.) | Variable | Specific for α-bromination. | Harsh conditions, produces racemic mixture. | [4][5] |
| Diazotization of Phenylalanine | (R)- or (S)-2-Bromo-3-phenylpropanoic acid | (D)- or (L)-Phenylalanine, NaNO₂, HBr | 43-88% | Stereospecific, produces enantiopure product. | Potential for toxic vapor generation (from excess nitrite). | [7] |
Workflow Visualizations
To better illustrate these synthetic pathways, the following diagrams outline the core experimental workflows.
Caption: Modern stereospecific synthesis workflow.
Chapter 3: Applications in Medicinal Chemistry and Drug Development
The phenylpropanoic acid scaffold is a well-established pharmacophore found in numerous therapeutic agents, most notably the non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen. [12]Brominated phenylpropanoic acids serve as highly valuable intermediates in the synthesis of these and other novel drug candidates. Their utility stems from the dual reactivity of the carboxylic acid and the carbon-bromine bond, which can be readily transformed into other functional groups.
(R)-2-bromo-3-phenylpropanoic acid, in particular, is a key intermediate for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs used to treat hypertension and heart failure. [7]The ability to synthesize this intermediate in an enantiomerically pure form is critical, as the biological activity of ACE inhibitors is highly dependent on their stereochemistry.
Furthermore, research has explored various derivatives of phenylpropanoic acids for a range of biological activities, including antibacterial, anticancer, and anticonvulsant properties. [13]The introduction of a bromine atom provides a synthetic handle for further molecular elaboration, allowing medicinal chemists to systematically modify structures to optimize potency, selectivity, and pharmacokinetic properties. For example, phenylpropanoic acid derivatives have been investigated as potent agonists for G protein-coupled receptor 40 (GPR40), a target for the treatment of type 2 diabetes.
Appendix: Detailed Experimental Protocols
The following protocols are provided as field-proven examples for the synthesis of key brominated phenylpropanoic acids.
Protocol 1: Synthesis of erythro-2,3-Dibromo-3-phenylpropanoic Acid
-
Causality: This protocol utilizes the direct addition of bromine to trans-cinnamic acid in an acetic acid solvent. Acetic acid is chosen for its ability to dissolve the starting material and facilitate the electrophilic addition mechanism, leading to a high yield of the dibrominated product. [3][9]The reaction is stereospecific, yielding the erythro diastereomer via an anti-addition pathway.
-
Methodology:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of trans-cinnamic acid in 50 mL of glacial acetic acid.
-
Heat the mixture gently in a water bath to approximately 50°C to ensure complete dissolution. [3] 3. From the dropping funnel, add a solution of 10.8 g (3.4 mL) of bromine in 25 mL of glacial acetic acid dropwise over 30 minutes. Maintain the temperature at 50°C. The characteristic orange color of bromine should disappear as it reacts.
-
After the addition is complete, continue stirring at 50°C for an additional 15 minutes. If the orange color persists, add a few drops of cyclohexene to quench the excess bromine.
-
Cool the reaction mixture in an ice-water bath to induce crystallization. If crystallization is slow, scratch the inside of the flask with a glass rod.
-
Collect the white, crystalline product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a 1:1 ethanol-water solution to yield pure erythro-2,3-dibromo-3-phenylpropanoic acid. [9] 8. Self-Validation: The expected yield is nearly quantitative. [8]The product can be characterized by its melting point (approx. 204°C for the erythro form) and NMR spectroscopy.
-
Protocol 2: Stereospecific Synthesis of (R)-2-Bromo-3-phenylpropanoic Acid
-
Causality: This protocol leverages the stereospecific diazotization of (D)-phenylalanine. The amino group is converted into a diazonium salt, which is an excellent leaving group. In the presence of excess bromide ions from HBr, it is displaced via an Sɴ2-type mechanism with retention or inversion of configuration, depending on the exact mechanism, but reliably yielding the corresponding chiral bromo-acid. This method is superior to the HVZ reaction as it avoids harsh conditions and directly produces an enantiomerically enriched product. [7]
-
Methodology:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 20.0 g of (D)-phenylalanine in 150 mL of 48% aqueous hydrobromic acid.
-
Cool the mixture to -5°C to 0°C in an ice-salt bath.
-
In a separate beaker, prepare a solution of 12.5 g of sodium nitrite (NaNO₂) in 40 mL of water.
-
Add the sodium nitrite solution dropwise to the stirred phenylalanine solution over a period of 1-2 hours, ensuring the temperature does not rise above 0°C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, continue stirring the mixture at 0°C for an additional 3 hours.
-
Extract the product from the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield (R)-2-bromo-3-phenylpropanoic acid as a pale oil or solid.
-
Self-Validation: Yields can range from 43% to 88% depending on the precise control of conditions. [7]The product's optical purity can be confirmed by polarimetry and chiral HPLC. 1H and 13C NMR spectroscopy will confirm the chemical structure. [14]
-
References
- Process for preparing (R)-2-bromo-3-phenyl-propionic acid. (n.d.). Google Patents.
-
Preparation of 2,3-dibromo-3-phenylpropanoic acid. (n.d.). PrepChem.com. Retrieved from [Link]
-
Howard, T. R., Mendez-deMello, K. A., & Cardenas, A. J. P. (2016). 2,3-Dibromo-3-phenylpropanoic acid: a monoclinic polymorph. IUCrData, 1(6), x161885. Retrieved from [Link]
-
2-bromo-3-phenylpropanoic acid. (2025). ChemSynthesis. Retrieved from [Link]
-
Hell-Volhard-Zelinsky Reaction. (n.d.). NROChemistry. Retrieved from [Link]
-
Experiment 12: Stereochemistry of Bromine Addition. (n.d.). Retrieved from [Link]
-
A Green Synthesis of 2,3-Dibromo-3-phenylpropionic Acid. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
Hell-Volhard-Zelinsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Howard, T. R., Mendez-deMello, K. A., & Cardenas, A. J. P. (2016). 2,3-Dibromo-3-phenylpropanoic acid: a monoclinic polymorph. ResearchGate. Retrieved from [Link]
-
Esterification of 2-bromo-3-phenylpropanoic acid. (n.d.). ChemSpider Synthetic Pages. Retrieved from [Link]
-
Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-76. Retrieved from [Link]
-
Reaction with Mechanism-Hell-Volhard-Zelinsky (HVZ) Reaction-Halogenation of carboxylic acids. (2023). YouTube. Retrieved from [Link]
-
Decarboxylative elimination of 2,3-dibromo-3-phenylpropanoic acid to E or Z 1-bromo-2-phenylethylene (Beta-Bromostyrene). (n.d.). ACS Publications. Retrieved from [Link]
-
Named Reactions Of Haloalkanes and haloarenes. (n.d.). Chemistry Workshop Jr. Retrieved from [Link]
-
Preparation of 3-bromo-3-phenylpropanoic acid. (n.d.). PrepChem.com. Retrieved from [Link]
-
Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Retrieved from [Link]
- Synthesis method of 2-(4-bromomethyl phenyl) propionic acid. (n.d.). Google Patents.
-
2-Bromo-3-phenylpropanoic acid. (n.d.). PubChem. Retrieved from [Link]
- Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. (n.d.). Google Patents.
-
Neelam, Khatkar, A., & Sharma, K. K. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition, 60(16), 2655-2675. Retrieved from [Link]
-
Kumar, P., Sangam, & Ahmad, M. I. (2020). A brief review on recent advancements and biological activities of aryl propionic acid derivatives. ResearchGate. Retrieved from [Link]
-
Kumar, P., Sangam, & Ahmad, M. I. (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. murov.info [murov.info]
- 4. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 7. US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. prepchem.com [prepchem.com]
- 12. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 13. ijpsr.com [ijpsr.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Technical Guide to the Potential Research Applications of 3-(4-Bromophenyl)-3-cyanopropanoic Acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Bromophenyl)-3-cyanopropanoic acid is a unique small molecule with a rich potential for diverse applications in drug discovery and chemical biology. This guide provides a comprehensive overview of its core chemical features and explores its prospective utility as a versatile building block and pharmacophore. We will delve into its potential applications in oncology, neuropharmacology, and infectious diseases, supported by evidence from structurally related compounds. This document will also furnish detailed, actionable experimental protocols and workflows to empower researchers to investigate and validate these promising avenues of inquiry.
Introduction: Unveiling a Scaffold of Opportunity
The quest for novel therapeutic agents is an unending frontier in biomedical research. Success in this endeavor often hinges on the exploration of novel chemical scaffolds that offer unique structural and functional properties. 3-(4-Bromophenyl)-3-cyanopropanoic acid emerges as a compelling candidate in this context. Its molecular architecture, characterized by a bromophenyl ring, a nitrile group, and a propanoic acid moiety, presents a trifecta of functionalities ripe for exploitation in medicinal chemistry.
While direct research on this specific molecule is nascent, a wealth of data on analogous structures provides a strong rationale for its potential applications. The cyanophenylpropanoic acid scaffold, for instance, is a known building block for enhancing the properties of peptide-based drugs.[1] Furthermore, the broader class of 2-arylpropionic acids, which share structural similarities, are foundational to the development of non-steroidal anti-inflammatory drugs (NSAIDs) and have been explored as starting points for creating novel compounds in oncology and infectious disease research.[2] This guide will, therefore, extrapolate from these established precedents to illuminate the untapped potential of 3-(4-Bromophenyl)-3-cyanopropanoic acid.
Physicochemical Properties and Synthetic Considerations
A thorough understanding of a molecule's physical and chemical properties is paramount for its effective utilization in research.
| Property | Value | Source |
| Molecular Formula | C10H8BrNO2 | [3] |
| Molecular Weight | 254.08 g/mol | [3] |
| Predicted Boiling Point | 405.7±35.0 °C | [3] |
| Predicted Density | 1.585±0.06 g/cm3 | [3] |
| Predicted pKa | 3.96±0.10 | [3] |
The synthesis of 3-(4-Bromophenyl)-3-cyanopropanoic acid can be approached through various established organic chemistry methodologies. A plausible synthetic route could involve the reaction of a 3-bromopropionic acid derivative with a cyanide source.[4] Alternatively, synthetic strategies for structurally similar compounds, such as the large-scale synthesis of (S)-3-(4-Bromophenyl)butanoic acid, can provide valuable insights into scalable and efficient production methods.[5][6]
Potential Research Application I: A Novel Scaffold for Anticancer Drug Discovery
The propanoic acid scaffold has demonstrated considerable promise in the development of novel anticancer agents. Recent studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have revealed their potential as anticancer and antioxidant candidates.[7] These findings suggest that the propanoic acid backbone can be effectively functionalized to yield compounds with potent cytotoxic activity against cancer cell lines.
The presence of the bromophenyl group in 3-(4-Bromophenyl)-3-cyanopropanoic acid offers an additional advantage. Brominated compounds have been shown to exhibit a range of biological activities, including anticancer effects. The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets. Furthermore, the cyano group is a versatile functional handle that can be transformed into other functionalities, enabling the creation of a diverse library of derivatives for screening.
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for anticancer drug discovery using 3-(4-Bromophenyl)-3-cyanopropanoic acid.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized 3-(4-Bromophenyl)-3-cyanopropanoic acid derivatives in culture media. Replace the existing media in the 96-well plates with the media containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Potential Research Application II: A Building Block for Neurologically Active Compounds
The intersection of amino acid chemistry and neuropharmacology is a fertile ground for drug discovery. Structurally related compounds, such as (S)-3-Amino-3-(4-cyanophenyl)propionic acid, have been utilized in neuropharmacology research and in the design of drugs targeting neurological disorders.[8] This precedent suggests that derivatives of 3-(4-Bromophenyl)-3-cyanopropanoic acid could serve as novel modulators of neurological targets.
The propanoic acid moiety can mimic neurotransmitters like GABA, while the bromophenyl group can confer specificity and improved pharmacokinetic properties. The cyano group can be a key interaction point with target receptors or can be chemically modified to introduce other functionalities.
Signaling Pathway for a Hypothetical Neurological Target
Caption: Hypothetical signaling pathway for a neurologically active derivative.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare crude membrane fractions from brain tissue (e.g., rat cortex) or from cells expressing the receptor of interest.
-
Assay Buffer: Prepare an appropriate binding buffer specific to the target receptor.
-
Incubation: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand known to bind to the target receptor (e.g., [3H]GABA), and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture at a specific temperature for a set period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the ability of the test compound to displace the radiolabeled ligand and calculate its inhibitory constant (Ki).
Potential Research Application III: Development of Novel Antimicrobial Agents
The rise of multidrug-resistant pathogens necessitates the development of new classes of antimicrobial agents. The propanoic acid scaffold has also been explored for its potential in generating compounds with antibacterial and antifungal properties.[9] For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising activity against multidrug-resistant bacterial and fungal pathogens.[9]
The unique combination of the bromophenyl and cyano groups in 3-(4-Bromophenyl)-3-cyanopropanoic acid could lead to novel mechanisms of antimicrobial action. The lipophilic nature of the bromophenyl group may facilitate membrane disruption, while the cyano group could interact with essential microbial enzymes.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for the discovery of novel antimicrobial agents.
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial/Fungal Culture: Grow the microbial strains overnight in appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC/MFC Determination: To determine the minimum bactericidal/fungicidal concentration, subculture aliquots from the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Conclusion and Future Directions
3-(4-Bromophenyl)-3-cyanopropanoic acid represents a largely unexplored yet highly promising chemical entity. By drawing logical inferences from the established biological activities of structurally related compounds, we have outlined several compelling avenues for its application in drug discovery. Its potential as a versatile scaffold for generating novel anticancer, neuroactive, and antimicrobial agents is significant. The experimental protocols and workflows provided in this guide offer a practical roadmap for researchers to embark on the exciting journey of unlocking the full therapeutic potential of this molecule. Future research should focus on the synthesis of diverse chemical libraries based on this scaffold and their systematic evaluation in a broad range of biological assays.
References
- Innovating with Cyanophenyl Propionic Acid Derivatives in Peptide Therapeutics. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 3-(4-Bromophenyl)propionic acid | C9H9BrO2 | CID 2735609. (n.d.). PubChem.
- 3-(4-BROMOPHENYL)-3-CYANOPROPANOIC ACID. (n.d.). ChemicalBook.
- 2-(4-Cyanophenyl)propanoic acid | 362052-00-4. (n.d.). Benchchem.
- 3-Cyanopropanoic acid | C4H5NO2 | CID 263086. (n.d.). PubChem.
- Sidduri, A., et al. (2014). Discovery of novel non-carboxylic acid 5-amino-4-cyanopyrazole derivatives as potent and highly selective LPA1R antagonists. Bioorganic & Medicinal Chemistry Letters, 24(18), 4492-4496.
- (S)-2-Amino-3-(4-bromophenyl)propanoic acid. (n.d.). Sigma-Aldrich.
- 3-CYANOPROPANOIC ACID | 16051-87-9. (n.d.). ChemicalBook.
- Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.
- 3-(4-bromophenyl)-3-cyanopropanoic acid. (n.d.). BOC Sciences.
- Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3048.
- Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Request PDF.
- Dixit, R. B., & Suseela, M. R. (2013). Cyanobacteria: potential candidates for drug discovery. Antonie Van Leeuwenhoek, 103(5), 947-961.
- Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897.
- Mickevičius, V., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(11), 3123.
- Seth, S., et al. (1996). Biological activity of 4-(4-bromophenyl)-thiosemicarbazide. Acta Crystallographica Section C, 52(9), 2377-2379.
- Kavaliauskas, P., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 25(10), 5396.
- Process for preparing 3-bromopropionic acid. (2002).
- Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
- (S)-3-Amino-3-(4-cyanophenyl)propionic acid. (n.d.). Chem-Impex.
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-(4-BROMOPHENYL)-3-CYANOPROPANOIC ACID CAS#: 1003707-16-1 [m.chemicalbook.com]
- 4. 3-CYANOPROPANOIC ACID | 16051-87-9 [chemicalbook.com]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Thermochemical analysis of 3-(4-Bromophenyl)-3-cyanopropanoic acid
An In-depth Technical Guide to the Thermochemical Analysis of 3-(4-Bromophenyl)-3-cyanopropanoic Acid
Abstract
This technical guide provides a comprehensive framework for the thermochemical analysis of 3-(4-Bromophenyl)-3-cyanopropanoic acid, a compound of interest in pharmaceutical and chemical synthesis. A complete understanding of a molecule's energetic properties and thermal stability is paramount for safe handling, process optimization, and regulatory compliance. This document outlines a multi-technique approach, integrating combustion calorimetry, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to establish a robust thermochemical profile. We delve into the theoretical underpinnings of each method, present detailed experimental protocols tailored to the specific challenges posed by a halogenated cyano compound, and offer insights into data interpretation. The methodologies described herein are designed to be self-validating, ensuring the generation of accurate and reliable data for researchers, scientists, and drug development professionals.
Introduction: The Need for Thermochemical Characterization
3-(4-Bromophenyl)-3-cyanopropanoic acid (C₁₀H₈BrNO₂) is a substituted propanoic acid derivative. Its molecular structure, featuring a brominated aromatic ring, a nitrile group, and a carboxylic acid moiety, suggests a potential role as a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The development, scale-up, and manufacturing of any chemical entity, particularly within the pharmaceutical industry, necessitate a thorough characterization of its fundamental physical and chemical properties.[1][2]
Thermochemical properties are not merely academic data points; they are critical indicators of a substance's intrinsic energy and stability. Key parameters such as the standard enthalpy of formation (ΔH°f) dictate the energetics of synthetic routes, while thermal stability data from TGA and phase transition behavior from DSC are essential for defining safe processing temperatures, identifying potential thermal hazards, and ensuring product purity and polymorphism control.[3]
This guide presents a logical and scientifically grounded workflow for elucidating these properties for 3-(4-Bromophenyl)-3-cyanopropanoic acid. We will address the specific analytical challenges presented by its heteroatom composition—namely, the presence of bromine and nitrogen—and provide field-proven protocols to navigate these complexities.
Strategic Approach to Thermochemical Analysis
A comprehensive analysis requires the integration of multiple analytical techniques. No single method can provide a complete picture. Our strategy relies on three pillars of thermal analysis, each providing a unique and complementary piece of the puzzle.
Caption: Integrated workflow for thermochemical characterization.
Determination of Standard Enthalpy of Formation (ΔH°f) via Combustion Calorimetry
The standard enthalpy of formation is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[4][5] It is a cornerstone of thermochemistry. Direct measurement is often impossible, so it is typically calculated from the experimentally determined standard enthalpy of combustion (ΔH°c) using Hess's Law.[5]
Causality Behind Experimental Choices
The combustion of an organic compound containing carbon, hydrogen, nitrogen, and bromine presents specific challenges. Standard bomb calorimetry is insufficient.
-
Halogen Challenge: The combustion of brominated compounds produces a mixture of products, including corrosive bromine (Br₂) and hydrobromic acid (HBr). To ensure a well-defined final state, a rotating-bomb calorimeter is mandatory.[6] Rotation of the bomb after combustion washes the interior surfaces with a reducing solution (e.g., arsenious oxide or hydrazine solution), ensuring all bromine species are converted quantitatively to aqueous bromide (Br⁻).[6]
-
Nitrogen Challenge: The nitrogen atom from the cyano group will form elemental nitrogen (N₂) and a mixture of nitrogen oxides (NOx), which dissolve to form nitric acid (HNO₃). The energy contribution from the formation of nitric acid must be quantified and subtracted from the total heat released.
Experimental Protocol: Rotating-Bomb Combustion Calorimetry
This protocol is designed as a self-validating system, incorporating calibration with a certified standard.
A. Calorimeter Calibration:
-
Standard Selection: Use a certified standard reference material, such as benzoic acid, whose enthalpy of combustion is accurately known.[7]
-
Preparation: Press a pellet of benzoic acid (approx. 1 g, weighed to ±0.1 mg).
-
Setup: Place the pellet in the crucible. Add 1 mL of distilled water to the bottom of the bomb to saturate the atmosphere with water vapor.
-
Combustion: Seal the bomb, purge with oxygen, and pressurize to 30 atm with high-purity oxygen. Place the bomb in the calorimeter bucket containing a known mass of water.
-
Execution: Initiate combustion and record the temperature rise until a stable final temperature is reached.
-
Calculation: Calculate the energy equivalent of the calorimeter (C_calorimeter) using the known enthalpy of combustion of benzoic acid and the observed temperature change.[7] Perform at least five replicate calibrations to ensure reproducibility.
B. Sample Analysis: 3-(4-Bromophenyl)-3-cyanopropanoic acid
-
Preparation: Press a pellet of the title compound (approx. 0.8 g, weighed to ±0.1 mg). Due to its composition, it may be beneficial to use a combustion aid (like benzoic acid) to ensure complete combustion.
-
Reducing Solution: Add 10 mL of a suitable reducing solution (e.g., 0.1 M hydrazine sulfate) to the bottom of the bomb. This will quantitatively convert all bromine products to HBr(aq).
-
Combustion: Follow the same procedure as for calibration (steps A.3 - A.5).
-
Post-Combustion Analysis:
-
Vent the bomb and collect the liquid contents.
-
Nitric Acid Correction: Titrate the bomb washings with a standard sodium hydroxide solution to determine the amount of nitric acid formed.
-
Hydrobromic Acid Confirmation: Use ion chromatography or potentiometric titration to confirm the quantitative conversion of bromine to bromide ions.
-
-
Calculation:
-
Calculate the total heat released (q_total) from the temperature rise and the calorimeter's energy equivalent.
-
Subtract the heat contributions from the combustion of the fuse wire and any combustion aid used.
-
Subtract the energy of formation of nitric acid from the total heat.
-
The resulting value is the energy of combustion at constant volume (ΔU°c). Convert this to the standard enthalpy of combustion (ΔH°c) using the relation ΔH = ΔU + Δn_gas(RT), where Δn_gas is the change in the number of moles of gas in the balanced combustion equation.
-
C. Balanced Combustion Reaction: C₁₀H₈BrNO₂(s) + 11.25 O₂(g) → 10 CO₂(g) + 3.5 H₂O(l) + 0.5 N₂(g) + HBr(aq)
D. Calculation of Standard Enthalpy of Formation (ΔH°f): Using Hess's Law: ΔH°c = [10 * ΔH°f(CO₂, g) + 3.5 * ΔH°f(H₂O, l) + ΔH°f(HBr, aq)] - [ΔH°f(C₁₀H₈BrNO₂, s)] Note: The standard enthalpies of formation of N₂(g) and O₂(g) are zero by definition.[5]
This equation is rearranged to solve for the standard enthalpy of formation of the title compound.
Thermal Stability and Decomposition Profile by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] It is indispensable for determining the upper temperature limit for safe handling and storage and for understanding the decomposition mechanism.[1] For a compound with a cyano group, TGA can reveal if decomposition involves the release of toxic gases like hydrogen cyanide.[9][10]
Caption: TGA experimental workflow.
Experimental Protocol: TGA
-
Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).
-
Sample Preparation: Place 5-10 mg of 3-(4-Bromophenyl)-3-cyanopropanoic acid into a ceramic or platinum TGA pan.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Heat the sample from 30°C to 600°C at a linear heating rate of 10°C/min.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature. The first derivative of the mass loss curve (DTG curve) should also be plotted to clearly identify the temperatures of maximum decomposition rates.
Data Interpretation
The TGA thermogram will provide:
-
Onset Temperature of Decomposition (T_onset): The temperature at which significant mass loss begins, indicating the upper limit of thermal stability.
-
Decomposition Steps: The number of distinct steps in the mass loss curve, which can suggest a multi-stage decomposition mechanism.
-
Residual Mass: The percentage of mass remaining at the end of the experiment, providing information about non-volatile decomposition products.
| Parameter | Hypothetical Value | Interpretation |
| T_onset (5% mass loss) | 210 °C | The compound is stable up to this temperature. |
| Decomposition Step 1 | 210 - 300 °C | Major mass loss, potentially decarboxylation. |
| Decomposition Step 2 | 300 - 450 °C | Further decomposition of the molecule. |
| Residual Mass at 600°C | < 2% | Indicates nearly complete decomposition. |
Phase Transitions and Purity by Differential Scanning Calorimetry (DSC)
DSC is a powerful technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[11][12] It is used to detect thermal events such as melting, crystallization, and glass transitions, making it vital for purity assessment and polymorphism screening in pharmaceutical development.[3]
Experimental Protocol: DSC
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard (Tm = 156.6°C, ΔHfus = 28.45 J/g).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. The sealing prevents any mass loss due to sublimation or early decomposition.
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at 50 mL/min.
-
Thermal Program:
-
Equilibrate at 25°C.
-
Heat from 25°C to a temperature above the melting point but below the onset of decomposition (e.g., 200°C) at a rate of 10°C/min.
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
Data Presentation and Interpretation
The DSC thermogram will show an endothermic peak corresponding to the melting of the crystalline solid.
| Parameter | Hypothetical Value | Interpretation |
| Melting Onset (T_onset) | 148.5 °C | Start of the melting process. |
| Melting Peak (T_peak) | 151.2 °C | Temperature of maximum melting rate. |
| Enthalpy of Fusion (ΔHfus) | 25.8 kJ/mol | Energy required to melt the sample. A sharp peak indicates a highly crystalline, pure substance. |
| Purity (van't Hoff) | 99.8% | Purity can be estimated from the shape of the melting peak using the van't Hoff equation.[12][13] |
A broad melting peak or the presence of multiple peaks could indicate the presence of impurities or different polymorphic forms, respectively, which is critical information in drug development.
Conclusion: A Unified Thermochemical Portrait
The integrated application of rotating-bomb combustion calorimetry, TGA, and DSC provides a comprehensive thermochemical profile of 3-(4-Bromophenyl)-3-cyanopropanoic acid. The enthalpy of formation derived from calorimetry offers a fundamental measure of its energetic content. TGA establishes its thermal stability limits, a critical safety parameter for handling and processing. Finally, DSC characterizes its melting behavior, offering crucial insights into its purity, crystallinity, and potential polymorphism. Together, these data form an indispensable foundation for the safe and efficient development, scale-up, and application of this compound in research and industry.
References
- PerkinElmer, Inc. (n.d.). Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC.
- NETZSCH-Gerätebau GmbH. (2020, January 7). Reliable Characterization of Pharmaceuticals Using Thermal Analysis.
- TSI Journals. (n.d.). Pharmaceutical Quality Control Using Thermal Analysis Methods.
- SimpleChemConcept. (2019, July 20). Chemical Energetics: Experimental Method to Determine Enthalpy Change of Combustion.
- ResearchGate. (n.d.). Differential Scanning Calorimetry Determination of Phase Diagrams and Water Activities of Aqueous Carboxylic Acid solutions.
- ScienceDirect. (2025, August 5). The enthalpies of formation of brominated benzenes and phenols: A theoretical prediction.
-
Technology Networks. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]
- National Center for Biotechnology Information. (2021, September 6). Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons.
- AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D.
- Wooster, T. J., Johanson, K. M., Fraser, K. J., MacFarlane, D. R., & Scott, J. L. (2006). Thermal degradation of cyano containing ionic liquids. Green Chemistry, 8(8), 757-763.
- National Institutes of Health. (n.d.). Formation Enthalpies of C3 and C4 Brominated Hydrocarbons: Bringing Together Classical Thermodynamics, Modern Mass Spectrometry, and High-Level Ab Initio Calculations.
- ChemicalBook. (n.d.). 3-(4-BROMOPHENYL)-3-CYANOPROPANOIC ACID.
- ResearchGate. (n.d.). TGA–FT-IR study of pyrolysis of poly(hydrogen cyanide) synthesized from thermal decomposition of formamide. Implications in cometary emissions.
- Wikipedia. (n.d.). Differential scanning calorimetry.
- Wikipedia. (n.d.). Standard enthalpy of formation.
- Wikipedia. (n.d.). Thermogravimetric analysis.
- Chemistry LibreTexts. (2025, July 13). 4: Differential Scanning Calorimetry (DSC).
- Chemistry LibreTexts. (2023, July 7). 5.5: Calorimetry.
- Analytical Chemistry. (n.d.). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds.
- Chemistry LibreTexts. (2023, July 12). 7.8: Standard Enthalpies of Formation.
Sources
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. tsijournals.com [tsijournals.com]
- 3. azom.com [azom.com]
- 4. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Formation Enthalpies of C3 and C4 Brominated Hydrocarbons: Bringing Together Classical Thermodynamics, Modern Mass Spectrometry, and High-Level Ab Initio Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 9. Thermal degradation of cyano containing ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: A Comprehensive Protocol for the Synthesis of 3-(4-Bromophenyl)-3-cyanopropanoic Acid
Abstract
This document provides a detailed, three-step protocol for the synthesis of 3-(4-Bromophenyl)-3-cyanopropanoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis begins with a base-catalyzed Knoevenagel condensation of 4-bromobenzaldehyde and ethyl cyanoacetate. The resulting α,β-unsaturated intermediate is then selectively reduced to the corresponding saturated propanoate ester. The final step involves the saponification of the ester to yield the target carboxylic acid. This guide offers in-depth explanations for each procedural choice, comprehensive safety protocols, and characterization data to ensure procedural fidelity and successful replication by researchers in drug development and organic synthesis.
Introduction and Scientific Background
β-Aryl-β-cyanopropanoic acids are versatile intermediates in organic synthesis. The presence of three distinct functional groups—a carboxylic acid, a nitrile, and an aryl moiety—allows for a wide range of subsequent chemical transformations. These motifs are integral to the synthesis of various heterocyclic compounds and are frequently explored as scaffolds for developing novel therapeutic agents.
The protocol detailed herein follows a robust and well-established reaction sequence that is both high-yielding and scalable. The core of this synthesis relies on two fundamental carbon-carbon and carbon-hydrogen bond-forming reactions:
-
Knoevenagel Condensation: A nucleophilic addition of an active hydrogen compound (ethyl cyanoacetate) to a carbonyl group (4-bromobenzaldehyde), followed by dehydration. This reaction is a cornerstone for creating α,β-unsaturated systems.[1][2]
-
Conjugate Reduction: The selective reduction of the electron-deficient carbon-carbon double bond in the Knoevenagel product.
-
Saponification: A classic base-catalyzed hydrolysis of an ester to yield a carboxylate salt, which is subsequently protonated to give the final carboxylic acid.[3][4]
This application note is designed to guide researchers through the synthesis with a focus on the mechanistic reasoning, practical considerations for maximizing yield and purity, and stringent safety measures.
Overall Reaction Scheme
The synthesis proceeds in three distinct steps as illustrated below:
Step 1: Knoevenagel Condensation
4-bromobenzaldehyde reacts with ethyl cyanoacetate in the presence of a piperidine catalyst to form ethyl 2-cyano-3-(4-bromophenyl)acrylate.
Step 2: Reduction
The α,β-unsaturated ester is reduced with sodium borohydride to yield ethyl 3-(4-bromophenyl)-3-cyanopropanoate.
Step 3: Hydrolysis
The ethyl ester is hydrolyzed under basic conditions, followed by acidic workup, to produce the final product, 3-(4-Bromophenyl)-3-cyanopropanoic acid.
Mechanistic Insights
A thorough understanding of the reaction mechanisms is critical for troubleshooting and optimization.
-
Knoevenagel Condensation: The reaction is initiated by the deprotonation of the α-carbon of ethyl cyanoacetate by a mild base (piperidine), forming a resonance-stabilized enolate. This potent nucleophile then attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. The resulting alkoxide intermediate undergoes protonation and subsequent dehydration (elimination of a water molecule) to yield the thermodynamically stable conjugated product, ethyl 2-cyano-3-(4-bromophenyl)acrylate.[1]
-
Ester Hydrolysis (Saponification): In the final step, the ester is hydrolyzed using a strong base like sodium hydroxide. The hydroxide ion acts as a nucleophile, attacking the ester's carbonyl carbon. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide ion. The ethoxide, a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion. A final acidification step is required to protonate the carboxylate salt and precipitate the desired carboxylic acid product.[4][5][6]
Materials and Equipment
All reagents should be of analytical grade or higher and used without further purification unless specified.
| Reagent / Material | Formula | CAS No. | Supplier | Notes |
| 4-Bromobenzaldehyde | C₇H₅BrO | 1122-91-4 | e.g., Sigma-Aldrich | Irritant. |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 105-56-6 | e.g., Sigma-Aldrich | Harmful if swallowed. |
| Piperidine | C₅H₁₁N | 110-89-4 | e.g., Sigma-Aldrich | Flammable, toxic, corrosive. |
| Ethanol (Absolute) | C₂H₅OH | 64-17-5 | e.g., Fisher Scientific | Flammable. |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 16940-66-2 | e.g., Sigma-Aldrich | Water-reactive, corrosive. |
| Sodium Hydroxide (NaOH) | NaOH | 1310-73-2 | e.g., VWR | Corrosive. |
| Hydrochloric Acid (HCl), conc. | HCl | 7647-01-0 | e.g., VWR | Corrosive. |
| Diethyl Ether | (C₂H₅)₂O | 60-29-7 | e.g., Fisher Scientific | Extremely flammable. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | e.g., Sigma-Aldrich | Desiccant. |
| Equipment | Purpose |
| Round-bottom flasks (100 mL, 250 mL) | Reaction vessels |
| Magnetic stirrer with hotplate | Agitation and heating |
| Reflux condenser | Prevent solvent loss during heating |
| Ice bath | Temperature control |
| Buchner funnel and filter flask | Filtration |
| Separatory funnel | Liquid-liquid extraction |
| Rotary evaporator | Solvent removal |
| pH paper or meter | Monitoring acidification |
| Standard laboratory glassware | Beakers, graduated cylinders, etc. |
Experimental Workflow Diagram
The overall process can be visualized as a sequential flow from starting materials to the final purified product.
Sources
Application Note: High-Resolution NMR Analysis for the Structural Elucidation of 3-(4-Bromophenyl)-3-cyanopropanoic Acid
Introduction: The Importance of Precise Structural Verification
In the realm of drug discovery and materials science, the unambiguous structural confirmation of novel small molecules is a cornerstone of rigorous scientific research. 3-(4-Bromophenyl)-3-cyanopropanoic acid is a multifaceted molecule featuring a chiral center, a p-substituted aromatic ring, and multiple functional groups including a nitrile and a carboxylic acid. This complexity makes it an excellent candidate for demonstrating the power of Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for structural elucidation.
This comprehensive guide provides a detailed, field-proven protocol for the ¹H and ¹³C NMR analysis of 3-(4-Bromophenyl)-3-cyanopropanoic acid. Moving beyond a simple recitation of steps, this document explains the causality behind experimental choices, empowering researchers to not only replicate the results but also to adapt these principles to their own unique molecules. We will delve into sample preparation, data acquisition, and in-depth spectral interpretation, ensuring a self-validating workflow from sample to structure.
Molecular Structure and Predicted Spectral Features
A thorough understanding of the target molecule's structure is a prerequisite for accurate spectral prediction and interpretation.
Caption: Figure 1: Structure with labeled nuclei for NMR assignment.
-
¹H NMR Predictions:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and expected to appear as a broad singlet far downfield, typically between 10-13 ppm.[1][2] Its chemical shift is highly dependent on solvent, concentration, and temperature.
-
Aromatic Protons (Hd, He): The p-disubstituted benzene ring will give rise to a characteristic AA'BB' system. The two protons ortho to the bromine (He) and the two protons meta to the bromine (Hd) are chemically equivalent but magnetically non-equivalent. This typically results in two apparent doublets in the aromatic region (approx. 7.0-8.0 ppm).[3][4] The coupling constant between these ortho protons is expected to be in the range of 7-10 Hz.[5][6][7]
-
Methine Proton (-CH, Hc): This proton is attached to the chiral center and is adjacent to the electron-withdrawing aromatic ring and cyano group. It is expected to be a multiplet (specifically, a doublet of doublets) in the range of 4.0-4.5 ppm.
-
Methylene Protons (-CH₂, Ha, Hb): These two protons are diastereotopic due to the adjacent chiral center. This means they are chemically non-equivalent and will have different chemical shifts. They will couple with each other (geminal coupling) and with the methine proton (vicinal coupling), resulting in two distinct and complex multiplets, likely in the 2.5-3.5 ppm range.[2] The pattern is best described as a doublet of doublets for each proton.
-
-
¹³C NMR Predictions:
-
Carboxylic Carbonyl (-COOH): This carbon is significantly deshielded and will appear in the 170-180 ppm region.[1][8][9]
-
Nitrile Carbon (-CN): The cyano group carbon typically resonates in the 115-120 ppm range.[2][9][10]
-
Aromatic Carbons: Four signals are expected for the six aromatic carbons due to symmetry. The carbon bearing the bromine (C-Br) and the carbon attached to the aliphatic chain (C-ipso) will have distinct shifts. The two ortho carbons and two meta carbons will each produce a single signal. Aromatic carbons generally appear between 120-150 ppm.[4][11]
-
Aliphatic Carbons (-CH and -CH₂): The methine and methylene carbons will appear in the aliphatic region, typically between 20-50 ppm.
-
Experimental Workflow and Protocols
A successful NMR experiment is built upon meticulous sample preparation and systematic data acquisition.
Caption: Figure 2: A systematic workflow for NMR analysis.
Protocol 1: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.[12][13]
Rationale for Solvent Choice: DMSO-d₆ is an excellent choice for this molecule. Its high polarity effectively dissolves the carboxylic acid, and its ability to form hydrogen bonds slows the exchange rate of the acidic proton, often allowing it to be observed as a distinct, albeit broad, peak. In contrast, in CDCl₃, this proton may exchange too rapidly or be obscured.
Step-by-Step Methodology:
-
Weighing the Sample:
-
Dissolution:
-
Filtration and Transfer:
-
Place a small, tight plug of glass wool into a Pasteur pipette. Cotton wool should be avoided as solvents can leach impurities from it.[12]
-
Filter the sample solution through the glass wool plug directly into a clean, high-quality 5 mm NMR tube. This crucial step removes any particulate matter that can degrade magnetic field homogeneity and broaden spectral lines.[12][16]
-
-
Final Check:
-
The final sample height in the tube should be approximately 4-5 cm (0.5-0.6 mL).[16]
-
Cap the NMR tube securely and wipe the outside with a lint-free tissue dampened with isopropanol to remove any fingerprints or dust.
-
Protocol 2: Data Acquisition (¹H and ¹³C NMR)
These parameters are based on a standard 400-600 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to optimize homogeneity. This is a critical step for achieving sharp, well-resolved peaks.
-
Acquire the spectrum using standard parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Number of Scans: 8 to 16 scans are typically sufficient for this sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
¹³C NMR Acquisition:
-
Use the same locked and shimmed sample.
-
Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30' on Bruker systems) to ensure each unique carbon appears as a singlet.
-
Use standard parameters for ¹³C acquisition:
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Number of Scans: Due to the lower sensitivity, a larger number of scans is required, typically ranging from 256 to 1024 scans.
-
Relaxation Delay (d1): 2 seconds.
-
Data Analysis and Interpretation Summary
The final step is to correlate the acquired spectrum with the predicted chemical structure.
Predicted NMR Data Summary
The following table summarizes the anticipated chemical shifts (δ), multiplicities, and coupling constants (J) for 3-(4-Bromophenyl)-3-cyanopropanoic acid in DMSO-d₆.
| Assignment (¹H) | Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -COOH | - | ~12.5 | Broad Singlet (br s) | - | 1H |
| Aromatic-H | He | ~7.65 | Doublet (d) | Jortho ≈ 8.5 | 2H |
| Aromatic-H | Hd | ~7.45 | Doublet (d) | Jortho ≈ 8.5 | 2H |
| Methine-H | Hc | ~4.30 | Doublet of Doublets (dd) | Jac, Jbc | 1H |
| Methylene-H | Ha/Hb | ~3.10 | 2 x Doublet of Doublets (dd) | Jab (geminal), Jac/Jbc (vicinal) | 2H |
| Assignment (¹³C) | Label | Predicted δ (ppm) | |||
| -C OOH | C9 | ~172 | |||
| Aromatic C -ipso | C1 | ~140 | |||
| Aromatic C H | C3, C5 | ~132 | |||
| Aromatic C H | C2, C6 | ~129 | |||
| Aromatic C -Br | C4 | ~122 | |||
| -C N | C10 | ~118 | |||
| Methylene -C H₂ | C8 | ~40 | |||
| Methine -C H | C7 | ~35 |
Note: Chemical shifts are predictive and can vary based on experimental conditions. The labels Ha and Hb for the diastereotopic methylene protons are interchangeable.
Conclusion
This application note provides a robust and scientifically grounded framework for the NMR analysis of 3-(4-Bromophenyl)-3-cyanopropanoic acid. By following the detailed protocols for sample preparation and data acquisition, and by understanding the principles behind the spectral patterns, researchers can confidently elucidate and verify the structure of this and other complex small molecules. The correlation of predicted data with experimental results forms a self-validating system, ensuring the highest degree of scientific integrity.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
-
Emory University. Small molecule NMR sample preparation. [Link]
-
Abraham, R. J., & Reid, M. Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Magnetic Resonance in Chemistry. [Link]
-
Chegg. Why para aromatic has a low J constant and why ortho has high J constant?. [Link]
-
University of Leicester. NMR Sample Preparation. [Link]
-
Deshmukh, A. P., et al. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]
-
Sci-Hub. Proton chemical shifts in NMR. Part 15—proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group. [Link]
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
University College London. Sample Preparation. [Link]
-
Millersville University. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
University of Colorado Boulder. Spectroscopy Tutorial: Aromatics. [Link]
-
Chemistry LibreTexts. Spectral Characteristics of the Benzene Ring. [Link]
-
University of Puget Sound. Short Summary of 1H-NMR Interpretation. [Link]
-
ACD/Labs. Identifying a monosubstituted benzene fragment in a 1H NMR spectrum. [Link]
-
University of Regensburg. Chemical shifts. [Link]
-
YouTube. NMR 5: Coupling Constants. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. [Link]
-
Chemistry LibreTexts. Coupling Constants Identify Coupled Protons. [Link]
-
Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Supplementary Information. FTIR, ¹H NMR, and ¹³C NMR data for related compounds. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
Vancouver Island University. ¹³C NMR Spectroscopy. [Link]
-
YouTube. chemical shift of functional groups in 13C NMR spectroscopy. [Link]
-
ACG Publications. Records of Natural Products-SI. [Link]
-
PubChem. 3-(4-Bromophenyl)propionic acid. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
ResearchGate. ¹H-NMR spectra of (E)-3-(4-bromophenyl)-2-(4-hydroxyphenyl) acrylonitrile. [Link]
-
PubChem. 3-Cyanopropanoic acid. [Link]
-
Doc Brown's Chemistry. C-13 NMR SPECTROSCOPY INDEX. [Link]
-
PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives.... [Link]
-
Chemistry LibreTexts. Characteristics of ¹³C NMR Spectroscopy. [Link]
Sources
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. myneni.princeton.edu [myneni.princeton.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 13. organomation.com [organomation.com]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-(4-Bromophenyl)-3-cyanopropanoic acid
Abstract
This application note presents a robust and detailed protocol for the preparative purification of 3-(4-Bromophenyl)-3-cyanopropanoic acid using reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology is designed for researchers, chemists, and drug development professionals requiring high-purity material for subsequent analytical, preclinical, or developmental studies. By leveraging a fundamental understanding of the analyte's physicochemical properties—specifically its aromatic hydrophobicity and acidic nature—this guide explains the rationale behind critical method development choices, from stationary phase selection to mobile phase optimization. The protocol emphasizes the suppression of analyte ionization through pH control to achieve optimal peak shape and separation efficiency. Detailed step-by-step instructions, system suitability criteria, and troubleshooting advice are provided to ensure reliable and reproducible purification.
Principle of Separation: A Mechanistic Approach
The successful purification of 3-(4-Bromophenyl)-3-cyanopropanoic acid hinges on exploiting its distinct chemical characteristics within a reversed-phase chromatography framework.[1] The molecule possesses two key features that dictate its chromatographic behavior:
-
A Hydrophobic Bromophenyl Moiety: The aromatic bromophenyl group provides significant non-polar character, enabling strong hydrophobic interactions with the non-polar stationary phase, typically octadecylsilane (C18).[2] In reversed-phase HPLC, retention is primarily driven by the partitioning of the analyte between the polar mobile phase and the non-polar stationary phase.[3]
-
An Ionizable Carboxylic Acid Group: The propanoic acid functional group is acidic, with a predicted pKa of approximately 3.9.[4] At pH values near or above its pKa, the carboxylic acid exists in its ionized (deprotonated) carboxylate form. This ionized state increases the analyte's polarity, leading to reduced retention and poor peak shape (tailing) due to undesirable secondary interactions with the silica backbone of the stationary phase.[5]
Therefore, the core principle of this method is ion suppression . By acidifying the mobile phase to a pH at least two units below the analyte's pKa (e.g., pH < 2), we ensure the carboxylic acid group remains in its neutral, protonated form.[6][7] This neutralization enhances its hydrophobicity, promoting predictable and strong retention on the C18 column and resulting in sharp, symmetrical peaks essential for high-resolution purification.[6]
Method Development Strategy
The development of a robust purification protocol follows a logical progression, where each step is a consequence of the analyte's properties and the desired outcome of high purity and recovery.
Figure 1: Logical workflow for HPLC method development based on analyte properties.
-
Stationary Phase Selection: A C18 reversed-phase column is the logical choice due to the significant hydrophobicity of the bromophenyl group.[1][2] C18 phases provide excellent retention and selectivity for aromatic compounds.
-
Mobile Phase Selection: A combination of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH) is standard for reversed-phase chromatography.[3] Acetonitrile is often preferred for aromatic compounds as it can provide sharper peaks and lower viscosity.[8] To achieve ion suppression, an acid modifier is critical. Trifluoroacetic acid (TFA) at a concentration of 0.1% is highly effective at lowering the pH to approximately 2 and also acts as an ion-pairing agent, further improving peak shape.[8]
-
Detection Wavelength: The aromatic ring of the analyte allows for sensitive detection using a UV-Vis detector. A wavelength of 240 nm is selected as a good starting point for aromatic acids to ensure high sensitivity for both the main compound and potential impurities.[9]
-
Elution Mode: A gradient elution, starting with a lower percentage of organic solvent and gradually increasing, is employed.[1] This approach is ideal for purification as it allows for the effective elution of early-eluting polar impurities while ensuring the target compound elutes as a sharp, well-resolved band in a reasonable timeframe.
Materials and Equipment
| Item | Specification |
| HPLC System | Preparative HPLC system with gradient pump, autosampler, and UV-Vis detector |
| Column | C18 Reversed-Phase Column (e.g., 19 x 150 mm, 5 µm particle size) |
| Solvents | HPLC-grade Acetonitrile (ACN) and Purified Water (e.g., Milli-Q) |
| Acid Modifier | Trifluoroacetic Acid (TFA), HPLC Grade |
| Sample Solvent | Acetonitrile/Water (50:50, v/v) with 0.1% TFA |
| Vials | 2 mL autosampler vials with septa |
| Filtration | 0.45 µm PTFE syringe filters for sample preparation |
| Glassware | Volumetric flasks, graduated cylinders, beakers |
| Fraction Collector | Automated fraction collector compatible with the HPLC system |
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating system suitability checks to ensure the reliability of the purification process.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of TFA. Mix thoroughly. This creates a 0.1% TFA in water solution.
-
Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of TFA. Mix thoroughly. This creates a 0.1% TFA in ACN solution.
-
Degassing: Degas both mobile phases for at least 15 minutes using an appropriate method (e.g., sonication or vacuum filtration) to prevent bubble formation in the pump heads.
Step 2: Sample Preparation
-
Accurately weigh the crude 3-(4-Bromophenyl)-3-cyanopropanoic acid.
-
Dissolve the sample in a minimal amount of the sample solvent (e.g., 50:50 ACN/Water + 0.1% TFA) to create a concentrated stock solution (e.g., 10-20 mg/mL). Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter into a clean autosampler vial to remove any particulate matter that could clog the column.[10]
Step 3: HPLC System Configuration and Purification Method
-
Install the preparative C18 column and equilibrate it with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Set up the HPLC method parameters as outlined in the table below.
| Parameter | Value | Rationale |
| Column | C18, 19 x 150 mm, 5 µm | Standard for preparative purification of hydrophobic small molecules. |
| Mobile Phase A | 0.1% TFA in Water | Aqueous phase; TFA suppresses ionization.[6] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic phase; provides elution strength. |
| Flow Rate | 15.0 mL/min | Appropriate for the column dimension. |
| Gradient | 5% to 95% B over 15 minutes; Hold at 95% B for 5 min | Ensures separation of polar impurities and efficient elution of the target compound.[1] |
| Detection | UV at 240 nm | High absorbance wavelength for aromatic acids.[9] |
| Injection Volume | 500 - 2000 µL | Dependent on sample concentration and column loading capacity. Start with a smaller scouting run. |
| Column Temp | 30 °C | Elevated temperature can improve efficiency and reduce mobile phase viscosity.[11] |
Step 4: System Suitability Testing (SST)
Before injecting the bulk sample, perform a small analytical injection (e.g., 10 µL of a diluted sample) to verify system performance. The results should meet the following criteria:
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Tf) | 0.9 ≤ Tf ≤ 1.5 | Ensures peak symmetry. A value outside this range may indicate column degradation or secondary interactions.[5] |
| Retention Time (RT) Reproducibility | RSD ≤ 2.0% (n=3) | Confirms the stability and reproducibility of the pump and mobile phase composition.[12] |
Step 5: Purification Workflow
Figure 2: Step-by-step workflow for the preparative HPLC purification process.
-
Once SST criteria are met, inject the prepared crude sample.
-
Monitor the chromatographic separation in real-time.
-
Configure the fraction collector to begin collecting eluent just before the main peak begins to rise from the baseline and stop collecting just after it returns. Use slope-based or threshold-based triggering for accuracy.
-
After the run, analyze small aliquots of the collected fractions using an analytical HPLC method to confirm purity.
-
Pool the fractions that meet the required purity specification (e.g., >99%).
-
Remove the solvent from the pooled fractions using a suitable method like rotary evaporation or lyophilization to yield the final purified solid compound.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Insufficient mobile phase acidity (pH too high). 2. Secondary interactions with silanols.[5] 3. Column overload. | 1. Ensure 0.1% TFA is used. Consider using phosphoric acid for a lower pH if tailing persists. 2. Use a high-quality, end-capped column. 3. Reduce sample concentration or injection volume.[13] |
| Peak Fronting | 1. Column overload. 2. Sample solvent is much stronger than the mobile phase. | 1. Dilute the sample. 2. Dissolve the sample in a solvent that is as weak as, or weaker than, the initial mobile phase conditions. |
| Broad Peaks | 1. Column degradation. 2. Extra-column volume (tubing too long/wide). 3. Inconsistent mobile phase. | 1. Replace the column. 2. Optimize tubing connections. 3. Ensure mobile phase is properly mixed and degassed.[10] |
| Poor Resolution | 1. Gradient is too steep. 2. Inappropriate stationary phase. | 1. Flatten the gradient around the elution time of the target compound to increase separation between it and nearby impurities.[11] 2. Consider a different stationary phase (e.g., Phenyl-Hexyl) for alternative selectivity. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the preparative HPLC purification of 3-(4-Bromophenyl)-3-cyanopropanoic acid. By controlling the mobile phase pH to suppress the ionization of the carboxylic acid moiety, this reversed-phase method achieves excellent peak shape and high-resolution separation on a standard C18 column. The inclusion of system suitability testing and a logical workflow ensures that the protocol is robust, reproducible, and suitable for implementation in research and drug development laboratories requiring high-purity compounds.
References
- SIELC. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography.
- Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent Application Note.
- SIELC. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. SIELC Technologies.
- MicroSolv Technology Corporation. (2020). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. MicroSolv Tips & Suggestions.
- Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Biotage Blog.
- Sigma-Aldrich. (n.d.). Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column. Sigma-Aldrich.
- Schlapp-Born, A., et al. (2025). A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance Liquid Chromatography. ACS Publications.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
-
ResearchGate. (2017). Conditions for separating of basic and acidic compounds (HPLC). ResearchGate. Retrieved from [Link]
- Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Moravek.
- ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI Blog.
- SIELC. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
- Agilent Technologies. (2023). Why it matters and how to get good peak shape. Agilent Technologies.
- BenchChem. (2025). Technical Support Center: Optimizing HPLC Parameters for Tessaric Acid Separation. BenchChem.
- Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf.
- Periodica Polytechnica Chemical Engineering. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
-
PubChem. (n.d.). 3-(4-Bromophenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. Sigma-Aldrich.
-
Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. Retrieved from [Link]
- Chromatography Online. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pp.bme.hu [pp.bme.hu]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 4. 3-(4-BROMOPHENYL)-3-CYANOPROPANOIC ACID CAS#: 1003707-16-1 [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 8. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 9. agilent.com [agilent.com]
- 10. mastelf.com [mastelf.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
Application Note & Protocol: In Vitro Characterization of 3-(4-Bromophenyl)-3-cyanopropanoic acid as a Monocarboxylate Transporter 1 (MCT1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Cancer Metabolism through Monocarboxylate Transporter 1 (MCT1)
The metabolic landscape of cancer cells is fundamentally different from that of normal cells. A key feature is the Warburg effect, where cancer cells predominantly produce energy through glycolysis, even in the presence of oxygen, leading to the production of large amounts of lactate. To maintain this high glycolytic rate and prevent intracellular acidification, cancer cells rely on transporters to efflux lactate and protons.[1] Monocarboxylate Transporter 1 (MCT1), encoded by the SLC16A1 gene, is a crucial player in this process, facilitating the transport of lactate and other monocarboxylates across the plasma membrane.[2][3]
High expression of MCT1 has been observed in various aggressive cancers and is often associated with poor prognosis.[3] Consequently, MCT1 has emerged as a promising therapeutic target for anticancer drug development.[4] The inhibition of MCT1 can lead to intracellular lactate accumulation, disruption of cellular pH homeostasis, and ultimately, cancer cell death.[1][5] 3-(4-Bromophenyl)-3-cyanopropanoic acid is a small molecule with structural similarities to known MCT1 inhibitors, suggesting it may exert its biological effects through the inhibition of lactate transport. This application note provides a detailed protocol for an in vitro assay to characterize the inhibitory potential of 3-(4-Bromophenyl)-3-cyanopropanoic acid on MCT1.
Principle of the Assay: A Cell-Based Lactate Efflux Inhibition Assay
This protocol describes a non-radioactive, colorimetric cell-based assay to quantify the inhibitory activity of 3-(4-Bromophenyl)-3-cyanopropanoic acid on MCT1. The assay utilizes a cancer cell line with high endogenous expression of MCT1. These cells are first loaded with lactate by incubation in a high-glucose medium that promotes lactate production. Subsequently, the cells are washed and incubated in a low-glucose medium containing the test compound. The amount of lactate exported from the cells into the surrounding medium is then measured using a lactate dehydrogenase (LDH)-based enzymatic assay. A decrease in the extracellular lactate concentration in the presence of the test compound indicates inhibition of MCT1-mediated lactate efflux.
MCT1 Signaling Pathway in Cancer Metabolism
Caption: Role of MCT1 in lactate transport in cancer cells.
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| Raji cells (human Burkitt's lymphoma) | ATCC | CCL-86 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| 3-(4-Bromophenyl)-3-cyanopropanoic acid | BOC Sciences | 1003707-16-1 |
| AZD3965 (Positive Control) | Selleck Chemicals | S7339 |
| Lactate Assay Kit | Sigma-Aldrich | MAK064 |
| 96-well cell culture plates | Corning | 3596 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
Instruments and Software
-
Laminar Flow Hood: For sterile cell culture.
-
CO2 Incubator: 37°C, 5% CO2.
-
Microplate Reader: Capable of measuring absorbance at 570 nm.
-
Inverted Microscope: For cell visualization.
-
Data Analysis Software: GraphPad Prism or equivalent for IC50 curve fitting.
Experimental Protocol
Part 1: Cell Culture and Seeding
-
Cell Maintenance: Culture Raji cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed Raji cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate for 24 hours to allow cells to adhere and enter a logarithmic growth phase.
Part 2: Compound Preparation and Treatment
-
Stock Solutions: Prepare a 10 mM stock solution of 3-(4-Bromophenyl)-3-cyanopropanoic acid and AZD3965 (positive control) in DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solutions in assay medium (RPMI-1640 without FBS) to achieve final concentrations ranging from 0.1 nM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Lactate Loading: After 24 hours of incubation, carefully aspirate the medium from the wells and replace it with 100 µL of fresh, high-glucose (25 mM) complete growth medium to promote lactate production. Incubate for 4 hours.
-
Compound Treatment:
-
Gently wash the cells twice with 100 µL of warm PBS.
-
Add 100 µL of the prepared compound dilutions (including a vehicle control with 0.5% DMSO) to the respective wells.
-
Incubate the plate for the desired treatment time (e.g., 24 hours).
-
Part 3: Lactate Efflux Assay
-
Sample Collection: After the treatment period, carefully collect 50 µL of the conditioned medium from each well and transfer it to a new 96-well plate for lactate measurement.
-
Lactate Measurement: Determine the lactate concentration in the collected medium using a commercial lactate assay kit according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colorimetric signal proportional to the lactate concentration.
-
Data Collection: Measure the absorbance at 570 nm using a microplate reader.
Experimental Workflow
Caption: Step-by-step experimental workflow for the MCT1 inhibition assay.
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
Subtract the average absorbance of the blank wells from all other wells.
-
The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Absorbance_Compound - Absorbance_Min) / (Absorbance_Max - Absorbance_Min)) Where:
-
Absorbance_Compound is the absorbance in the presence of the test compound.
-
Absorbance_Max is the absorbance of the vehicle control (maximum lactate efflux).
-
Absorbance_Min is the absorbance of a control with a high concentration of a potent inhibitor like AZD3965 (minimal lactate efflux).
-
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of lactate efflux.
-
Expected Quantitative Data
| Compound | Expected IC50 Range | Notes |
| 3-(4-Bromophenyl)-3-cyanopropanoic acid | To be determined | The primary goal of the assay. |
| AZD3965 (Positive Control) | < 100 nM[3] | Confirms assay performance and cell sensitivity to MCT1 inhibition. |
| Vehicle (DMSO) | No inhibition | Negative control. |
Quality Control and Troubleshooting
-
Positive Control: Always include a known MCT1 inhibitor like AZD3965 to validate the assay's performance and the responsiveness of the cell line.[6][7]
-
Negative Control: A vehicle control (e.g., 0.5% DMSO) is essential to determine the baseline lactate efflux.
-
Cell Viability: It is recommended to perform a parallel cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed decrease in lactate efflux is not due to compound-induced cytotoxicity.
-
Troubleshooting:
-
High variability between replicates: Ensure accurate pipetting and homogenous cell seeding.
-
Low signal-to-noise ratio: Optimize cell number and incubation times.
-
No inhibition observed with the positive control: Check the viability and passage number of the cells, and verify the concentration and integrity of the inhibitor.
-
Conclusion
This application note provides a robust and reliable in vitro method to assess the inhibitory activity of 3-(4-Bromophenyl)-3-cyanopropanoic acid on MCT1. By quantifying the inhibition of lactate efflux from cancer cells, this assay enables the determination of the compound's potency (IC50) and provides valuable insights into its mechanism of action. This information is critical for the further development of 3-(4-Bromophenyl)-3-cyanopropanoic acid as a potential therapeutic agent targeting cancer metabolism.
References
-
A Nonradioactive High-Throughput Screening-Compatible Cell-Based Assay to Identify Inhibitors of the Monocarboxylate Transporter Protein 1. PubMed. [Link]
-
MCT1 Transporter Assay. BioIVT. [Link]
-
Slc16a1 (Monocarboxylate transporter 1) BioAssay™ ELISA Kit (Rat) 358882 from United States Biological. Biocompare.com. [Link]
-
In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer Treatment. PubMed Central. [Link]
-
Monocarboxylate Transporter 1 (MCT1) in Liver Pathology. MDPI. [Link]
-
In vitro and in vivo antineoplastic activity of a novel bromopyrrole and its potential mechanism of action. PubMed Central. [Link]
-
In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer Treatment. ResearchGate. [Link]
-
Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt's lymphoma anti-tumor activity. PubMed Central. [Link]
-
MCT1 Inhibitor AZD3965 Increases Mitochondrial Metabolism, Facilitating Combination Therapy and Noninvasive Magnetic Resonance Spectroscopy. AACR Journals. [Link]
-
Lactate transport inhibition therapeutically reprograms fibroblast metabolism in experimental pulmonary fibrosis. PubMed Central. [Link]
-
Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria. PubMed Central. [Link]
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PubMed Central. [Link]
-
Inhibition of Lactate Transport Erases Drug Memory and Prevents Drug Relapse. PubMed. [Link]
-
Selective Inhibition of the Lactate Transporter MCT4 Reduces Growth of Invasive Bladder Cancer. PubMed. [Link]
-
Inhibition of lactate transport by α-cyano-4-hydroxycinnamate. ResearchGate. [Link]
-
Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells. PubMed Central. [Link]
-
3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. PubMed. [Link]
-
3-(4-Bromophenyl)-2-cyanoacrylic acid | C10H6BrNO2 | CID 57364306. PubChem. [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PubMed. [Link]
-
3-Cyanopropanoic acid. CharChem. [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PubMed Central. [Link]
-
3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanopropionic acid | C12H12BrNO4 | CID. PubChem. [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PubMed Central. [Link]
-
3-(4-Chlorophenyl)-3-cyanopropanoic acid | C10H8ClNO2 | CID 15500725. PubChem. [Link]
Sources
- 1. Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Nonradioactive High-Throughput Screening-Compatible Cell-Based Assay to Identify Inhibitors of the Monocarboxylate Transporter Protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of the Lactate Transporter MCT4 Reduces Growth of Invasive Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-(4-Bromophenyl)-3-cyanopropanoic Acid as a Versatile Precursor in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 3-(4-Bromophenyl)-3-cyanopropanoic acid, a highly versatile and strategic precursor for organic synthesis. Its unique molecular architecture, featuring a chiral center, a reactive nitrile, a modifiable carboxylic acid, and a functionalizable aryl bromide, positions it as a valuable starting material in medicinal chemistry and drug development. We will detail its synthesis and demonstrate its application in the construction of key pharmacophores, particularly β-aryl-γ-amino acids, and as a scaffold for library synthesis via cross-coupling reactions. The protocols herein are designed for researchers, chemists, and drug development professionals, with a focus on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Strategic Value of a Multifunctional Precursor
In the landscape of drug discovery, the efficiency of synthesizing complex molecular scaffolds is paramount. 3-(4-Bromophenyl)-3-cyanopropanoic acid emerges as a precursor of significant interest due to the orthogonal reactivity of its distinct functional groups.
-
Aryl Bromide: Serves as a classical "handle" for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling extensive diversification of the phenyl ring.
-
Nitrile Group: A versatile functional group that can be hydrolyzed to a carboxylic acid or, more importantly, reduced to a primary amine—a key step in the synthesis of bioactive γ-amino acid derivatives.[1][2][3][4][5]
-
Carboxylic Acid: Offers a site for esterification, amidation, or can be removed via decarboxylation under specific conditions.[6][7]
-
Stereocenter: The α-carbon to the phenyl ring is a chiral center, allowing for the synthesis of enantiomerically pure targets, which is critical for specificity in modern pharmaceuticals.
This combination makes the title compound a powerful building block for constructing libraries of compounds, particularly for targeting neurological pathways where γ-aminobutyric acid (GABA) analogues have shown significant therapeutic potential.[8][9][10]
Synthesis of the Precursor: 3-(4-Bromophenyl)-3-cyanopropanoic Acid
A reliable synthesis of the precursor is foundational. A robust and scalable approach involves a Knoevenagel condensation of 4-bromobenzaldehyde with ethyl cyanoacetate, followed by a Michael addition of cyanide and subsequent selective hydrolysis.
Protocol 2.1: Two-Step Synthesis from 4-Bromobenzaldehyde
This protocol outlines a common laboratory-scale synthesis.
Step A: Knoevenagel Condensation to form Ethyl 2-cyano-3-(4-bromophenyl)acrylate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-bromobenzaldehyde (18.5 g, 0.1 mol), ethyl cyanoacetate (11.3 g, 0.1 mol), piperidine (1.0 mL), and toluene (100 mL).
-
Reaction Execution: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Monitor the reaction by TLC until the starting aldehyde is consumed (typically 3-5 hours).
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), water (50 mL), and brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the desired acrylate as a white solid.
Step B: Conjugate Addition and Hydrolysis
-
Reaction Setup: Dissolve the acrylate from Step A (0.09 mol) in ethanol (150 mL) in a 500 mL flask. In a separate beaker, prepare a solution of sodium cyanide (NaCN) (4.9 g, 0.1 mol) in water (20 mL). Caution: NaCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Reaction Execution: Cool the acrylate solution to 0 °C in an ice bath. Slowly add the NaCN solution dropwise over 30 minutes. Allow the reaction to stir at room temperature overnight.
-
Hydrolysis: Add a solution of 2 M sodium hydroxide (NaOH) (100 mL) to the reaction mixture and heat to reflux for 4 hours to hydrolyze the ester.
-
Work-up: Cool the mixture and reduce the volume by approximately half using a rotary evaporator. Acidify the aqueous solution to pH ~2 with concentrated HCl. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(4-Bromophenyl)-3-cyanopropanoic acid.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₈BrNO₂ | [] |
| Molecular Weight | 269.08 g/mol | [] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, ethanol, DMSO |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title precursor.
Application in the Synthesis of Bioactive Molecules
The true utility of 3-(4-Bromophenyl)-3-cyanopropanoic acid is realized in its conversion to high-value pharmaceutical intermediates.
Application 3.1: Synthesis of a Baclofen Analogue
Baclofen, a GABA agonist used as a muscle relaxant, is 4-amino-3-(4-chlorophenyl)butanoic acid. Our precursor provides a direct route to the 4-bromophenyl analogue, 4-amino-3-(4-bromophenyl)butanoic acid, a key structure for SAR (Structure-Activity Relationship) studies.[12][13] The core transformation is the selective reduction of the nitrile to a primary amine.
Causality of Reagent Choice: Catalytic hydrogenation is chosen for its high efficiency and clean conversion of nitriles to primary amines. Raney Nickel is a cost-effective and highly active catalyst for this purpose, though other catalysts like Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂) could also be used. The reaction is performed in an ammonia-saturated solvent (methanol) to suppress the formation of secondary amine byproducts.
Protocol 3.1: Catalytic Hydrogenation of the Nitrile
-
Catalyst Preparation: In a fume hood, carefully wash Raney Nickel (approx. 1.0 g, slurry in water) with anhydrous methanol (3 x 20 mL).
-
Reaction Setup: To a high-pressure hydrogenation vessel (Parr shaker), add 3-(4-Bromophenyl)-3-cyanopropanoic acid (5.38 g, 0.02 mol). Add methanol saturated with ammonia (100 mL) and the prepared Raney Nickel catalyst.
-
Reaction Execution: Seal the vessel, purge with nitrogen gas, and then pressurize with hydrogen gas (H₂) to 50-60 psi. Heat the mixture to 40-50 °C and shake vigorously.
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 6-12 hours.
-
Work-up: Carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude amino acid can be purified by recrystallization from a water/isopropanol mixture to yield 4-amino-3-(4-bromophenyl)butanoic acid.
Reaction Pathway Diagram
Caption: Synthesis of a Baclofen analogue via nitrile reduction.
Application 3.2: Library Synthesis via Suzuki Cross-Coupling
The aryl bromide moiety is an ideal anchor point for diversification. A Suzuki-Miyaura cross-coupling reaction can be used to introduce a wide variety of aryl, heteroaryl, or alkyl groups, creating a library of compounds for screening.
Causality of Reagent Choice: A palladium catalyst, such as Pd(PPh₃)₄, is standard for Suzuki couplings due to its reliability. An aqueous base like sodium carbonate (Na₂CO₃) is sufficient for the transmetalation step and is compatible with the carboxylic acid group. A two-phase solvent system (e.g., Toluene/Water) facilitates the reaction by bringing the organic-soluble aryl halide and the water-soluble base and boronic acid into contact at the interface.
Protocol 3.2: General Procedure for Suzuki Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine 3-(4-Bromophenyl)-3-cyanopropanoic acid (2.69 g, 0.01 mol), the desired boronic acid (1.2 equivalents, 0.012 mol), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.2-0.5 mol%).
-
Solvent and Base Addition: Add toluene (50 mL) followed by a 2 M aqueous solution of Na₂CO₃ (20 mL).
-
Reaction Execution: Heat the biphasic mixture to 80-90 °C with vigorous stirring for 8-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Cool the reaction to room temperature. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Strategic Versatility Overview
The power of 3-(4-Bromophenyl)-3-cyanopropanoic acid lies in the ability to strategically choose which functional group to modify, leading to diverse molecular scaffolds.
Caption: Reactivity map of 3-(4-Bromophenyl)-3-cyanopropanoic acid.
Conclusion
3-(4-Bromophenyl)-3-cyanopropanoic acid is more than a simple chemical; it is a strategic tool for the synthetic chemist. Its multifunctional nature allows for sequential and orthogonal chemical transformations, providing efficient pathways to complex and pharmaceutically relevant molecules. The protocols detailed in this guide offer a validated starting point for researchers to leverage this precursor in their synthetic campaigns, particularly in the pursuit of novel therapeutics targeting the central nervous system. By understanding the causality behind the chosen methodologies, scientists can adapt and optimize these procedures to accelerate their research and development efforts.
References
-
Title: Hydrolysis of nitriles with aqueous acid to give carboxylic acids Source: Master Organic Chemistry URL: [Link]
-
Title: Nitrile to Acid - Common Conditions Source: organic-chemistry.org URL: [Link]
-
Title: Hydrolysis of Nitriles - Organic Chemistry Tutor Source: Organic Chemistry Tutor URL: [Link]
-
Title: Decarboxylation - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: 21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning Source: Lumen Learning URL: [Link]
-
Title: Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps Source: Chemistry Steps URL: [Link]
-
Title: Sequential flow synthesis of Baclofen precursor (3R,4S)-74. - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Synthesis of Baclofen; an Alternative Approach - Brieflands Source: Brieflands URL: [Link]
-
Title: Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues from fatty chains - RSC Publishing Source: Royal Society of Chemistry URL: [Link]
-
Title: Decarboxylation | Carboxylic acids and derivatives | Organic chemistry | Khan Academy Source: Khan Academy URL: [Link]
-
Title: Strecker Synthesis - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]
-
Title: Strecker amino acid synthesis - Wikipedia Source: Wikipedia URL: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. Decarboxylation [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues from fatty chains - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. nbinno.com [nbinno.com]
- 12. brieflands.com [brieflands.com]
- 13. Baclofen synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Evaluating the Anticancer Activity of 3-(4-Bromophenyl)-3-cyanopropanoic Acid Analogs
Introduction: The Therapeutic Potential of Novel Propanoic Acid Analogs in Oncology
The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry and drug discovery. Among the vast landscape of chemical scaffolds explored, arylpropanoic acid derivatives have emerged as a promising class of compounds.[1] This interest is partly due to the well-established anti-inflammatory properties of some members of this class, which hints at their potential to modulate cellular pathways relevant to cancer. Recent investigations into structurally related molecules, particularly those bearing a bromophenyl moiety, have demonstrated significant cytotoxic and anticancer activities through various mechanisms, including tubulin polymerization inhibition and modulation of stress-activated protein kinase pathways.[2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of a specific series of compounds: 3-(4-Bromophenyl)-3-cyanopropanoic acid and its analogs. These compounds are of interest due to their unique structural features, which may confer novel mechanisms of action and a favorable therapeutic window. We will delve into the rationale behind their investigation, provide detailed, field-proven protocols for their synthesis and biological evaluation, and offer insights into data interpretation. The methodologies described herein are designed to be robust and reproducible, forming a self-validating system for the preclinical assessment of these potential anticancer agents.[4][5]
Section 1: Rationale and Proposed Mechanism of Action
The core structure, 3-(4-Bromophenyl)-3-cyanopropanoic acid, combines several features that suggest potential anticancer activity. The bromophenyl group is a common motif in bioactive molecules and has been associated with enhanced potency in various contexts.[6] The cyano and carboxylic acid moieties introduce polarity and potential hydrogen bonding capabilities, which can be crucial for target engagement.
While the exact mechanism of action for this specific class of compounds is yet to be fully elucidated, we can hypothesize potential pathways based on related structures. One plausible mechanism is the disruption of microtubule dynamics, a validated target for many successful chemotherapeutics.[2][7] Another possibility is the induction of apoptosis through the activation of signaling cascades sensitive to cellular stress, such as the JNK pathway.[3] The initial screening and subsequent mechanistic studies outlined in these protocols are designed to explore these and other potential mechanisms.
Caption: Proposed mechanisms of action for 3-(4-Bromophenyl)-3-cyanopropanoic acid analogs.
Section 2: Synthesis of a Representative Analog
The synthesis of 3-(4-Bromophenyl)-3-cyanopropanoic acid analogs can be achieved through various organic chemistry routes. A common and effective method is a modified Rodionov reaction.[8] This protocol outlines the synthesis of the parent compound.
Protocol 2.1: Synthesis of 3-(4-Bromophenyl)-3-cyanopropanoic Acid
Objective: To synthesize 3-(4-Bromophenyl)-3-cyanopropanoic acid as a representative compound for biological evaluation.
Materials:
-
4-Bromobenzaldehyde
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Knoevenagel Condensation:
-
In a round-bottom flask, dissolve 4-bromobenzaldehyde (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (0.1 equivalents).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product is ethyl 2-cyano-3-(4-bromophenyl)acrylate.
-
-
Hydrolysis:
-
Dissolve the crude product in ethanol.
-
Add a 2M aqueous solution of NaOH (2.5 equivalents).
-
Stir the mixture at room temperature overnight.
-
After hydrolysis, acidify the reaction mixture to pH 2-3 with 2M HCl.
-
A precipitate of 3-(4-Bromophenyl)-3-cyanopropanoic acid should form.
-
-
Purification:
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
For higher purity, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).
-
Dry the purified product under vacuum.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Section 3: In Vitro Evaluation of Anticancer Activity
A tiered approach to in vitro testing is recommended, starting with broad screening for cytotoxicity, followed by more specific assays to elucidate the mechanism of cell death.[4][9]
Protocol 3.1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of the synthesized compounds on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).[10][11]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[11][12] The amount of formazan produced is proportional to the number of viable cells.[10]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[13]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control (medium only).[10]
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[14]
-
Incubate for 4 hours at 37°C.[12]
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 3.2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Objective: To determine if the compound-induced cell death is due to apoptosis.[15][16]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[16] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[15]
Materials:
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Collect both floating and adherent cells.
-
Wash the cells twice with cold PBS.[15]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[16]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[16]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[16]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[17]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Four populations of cells can be distinguished:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Protocol 3.3: Cell Cycle Analysis
Objective: To determine if the compound induces cell cycle arrest.[18]
Principle: The cell cycle distribution of a cell population can be analyzed by staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), and measuring the fluorescence intensity of individual cells using flow cytometry. The amount of DNA is proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19]
Materials:
-
Cancer cell lines
-
Test compound
-
70% Ethanol (ice-cold)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells as described in Protocol 3.2.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.[19]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Generate a histogram of DNA content to visualize the distribution of cells in the different phases of the cell cycle.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.
-
Section 4: In Vivo Evaluation of Antitumor Efficacy
Promising compounds identified from in vitro screening should be further evaluated in in vivo models to assess their therapeutic efficacy and potential toxicity.[9][20]
Caption: A typical workflow for in vivo preclinical evaluation of an anticancer compound.
Protocol 4.1: Human Tumor Xenograft Model in Nude Mice
Objective: To evaluate the in vivo antitumor activity of a lead compound in an immunodeficient mouse model.[5][21]
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Cancer cell line (e.g., HCT116)
-
Matrigel
-
Lead compound formulated for in vivo administration
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 1-5 x 10⁶ cells into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Compound Administration:
-
Administer the lead compound at a predetermined dose and schedule (e.g., daily intraperitoneal injection).
-
Administer the vehicle to the control group following the same schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health of the animals.
-
-
Endpoint and Analysis:
-
Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.
-
Excise the tumors and weigh them.
-
Compare the average tumor weight and volume between the treatment and control groups to determine the percentage of tumor growth inhibition.
-
Tissues can be collected for histological or molecular analysis.
-
Section 5: Data Presentation and Interpretation
Quantitative data from the in vitro and in vivo studies should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: In Vitro Cytotoxicity of 3-(4-Bromophenyl)-3-cyanopropanoic Acid Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) ± SD (48h) |
| Analog 1 | MCF-7 | 12.5 ± 1.8 |
| Analog 1 | A549 | 25.3 ± 3.2 |
| Analog 1 | HCT116 | 8.7 ± 1.1 |
| Analog 2 | MCF-7 | > 100 |
| Analog 2 | A549 | > 100 |
| Analog 2 | HCT116 | 89.4 ± 7.6 |
| Doxorubicin | MCF-7 | 0.5 ± 0.07 |
| Doxorubicin | A549 | 0.8 ± 0.1 |
| Doxorubicin | HCT116 | 0.3 ± 0.04 |
Table 2: In Vivo Antitumor Efficacy in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Average Final Tumor Weight (g) ± SD | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1.2 ± 0.3 | - |
| Analog 1 | 20 | 0.5 ± 0.1 | 58.3 |
| Analog 1 | 40 | 0.3 ± 0.08 | 75.0 |
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the systematic evaluation of 3-(4-Bromophenyl)-3-cyanopropanoic acid analogs as potential anticancer agents. By following these detailed methodologies, researchers can generate reliable and reproducible data to support the advancement of promising lead compounds through the preclinical drug discovery pipeline. The integration of in vitro and in vivo assays allows for a comprehensive assessment of both the cytotoxic potency and the therapeutic efficacy of these novel chemical entities.
References
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
Rajendran, P., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
Bhuvaneswari, S., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]
-
Zhang, X., et al. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
S, S. (2018). A Review on in-vitro Methods for Screening of Anticancer Drugs. ResearchGate. Retrieved from [Link]
-
Fiebig, H. H., & Burger, A. M. (2002). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Anticancer Drug Development (pp. 25-48). Humana Press. Retrieved from [Link]
-
Sperduto, J. L., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17765–17774. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
Blatt, N. L., et al. (2013). IN VIVO Screening Models of Anticancer Drugs. Semantic Scholar. Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from [Link]
-
Mendes, F., et al. (2021). In Vitro and In Vivo Tumor Models for the Evaluation of Anticancer Nanoparticles. PubMed. Retrieved from [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
-
Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models. Retrieved from [Link]
-
Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. Retrieved from [Link]
-
Martins, T. S., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. PMC. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Retrieved from [Link]
-
Lown, J. W., & Singh, R. (1982). Mechanism of action of antitumor 3-(2-haloethyl) aryltriazenes on deoxyribonucleic acid. Biochemical Pharmacology, 31(7), 1257-1266. Retrieved from [Link]
-
Ruble, J. C., et al. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Organic Syntheses, 95, 328-344. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Retrieved from [Link]
-
Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Semantic Scholar. Retrieved from [Link]
-
Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry, 92, 103224. Retrieved from [Link]
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Retrieved from [Link]
-
Stanford, E. A., et al. (2018). Towards Resolving the Pro- and Anti-Tumor Effects of the Aryl Hydrocarbon Receptor. International Journal of Molecular Sciences, 19(5), 1399. Retrieved from [Link]
-
Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. Retrieved from [Link]
-
Shaik, J., et al. (2020). Efficacy and Mechanism of Action of Marine Alkaloid 3,10-Dibromofascaplysin in Drug-Resistant Prostate Cancer Cells. MDPI. Retrieved from [Link]
-
Zhou, Z. Z., et al. (2015). Synthesis and Anticancer Activities of 3-arylflavone-8-acetic Acid Derivatives. European Journal of Medicinal Chemistry, 90, 853-863. Retrieved from [Link]
-
Costa, M., et al. (2012). Marine Cyanobacteria Compounds with Anticancer Properties: A Review on the Implication of Apoptosis. Marine Drugs, 10(12), 2814-2835. Retrieved from [Link]
Sources
- 1. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. noblelifesci.com [noblelifesci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. ijpbs.com [ijpbs.com]
- 21. championsoncology.com [championsoncology.com]
Application Note & Protocol: A Framework for the Comprehensive Antimicrobial and Cytotoxicity Screening of 3-(4-Bromophenyl)-3-cyanopropanoic acid
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. This document provides a detailed framework and experimental protocols for the initial antimicrobial screening of the novel synthetic compound, 3-(4-Bromophenyl)-3-cyanopropanoic acid. The described methodologies are designed to establish a foundational understanding of the compound's potential efficacy against a panel of clinically relevant microbial pathogens and to provide an early assessment of its safety profile through in vitro cytotoxicity assays. This guide is intended for researchers, scientists, and drug development professionals engaged in the primary evaluation of new chemical entities for antimicrobial applications.
Introduction: The Rationale for Screening Novel Chemical Entities
The discovery of new antimicrobial agents is a cornerstone of modern medicine. However, the pace of discovery has slowed, while microbial resistance to existing drugs has accelerated, creating a significant global health threat[1][2]. High-throughput screening of novel synthetic compounds offers a promising avenue for identifying new chemical scaffolds with antimicrobial potential[3][4]. 3-(4-Bromophenyl)-3-cyanopropanoic acid is a synthetic organic compound whose antimicrobial properties have not been extensively reported. A systematic screening approach is therefore essential to determine its spectrum of activity and preliminary safety profile.
The primary objectives of this screening protocol are twofold:
-
To determine the in vitro antimicrobial activity of 3-(4-Bromophenyl)-3-cyanopropanoic acid against a representative panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
-
To assess the compound's in vitro cytotoxicity against a mammalian cell line to establish a preliminary therapeutic index.
This document will detail the necessary protocols, including broth microdilution for the determination of Minimum Inhibitory Concentration (MIC), determination of Minimum Bactericidal Concentration (MBC), and the MTT assay for cytotoxicity assessment. The causality behind each experimental choice is explained to provide a robust and self-validating system for screening.
Compound Handling and Preparation
Prior to initiating any screening, it is crucial to characterize the test compound, 3-(4-Bromophenyl)-3-cyanopropanoic acid (CAS: 1003707-16-1)[5].
-
Purity Assessment : The purity of the compound should be ≥95%, as confirmed by methods such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can confound results, leading to false positives or negatives.
-
Solubility Testing : The solubility of the compound in various solvents must be determined. A stock solution is typically prepared in a solvent such as dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL). It is critical to ensure that the final concentration of the solvent in the assay medium does not exceed a level that affects microbial growth or cell viability (typically ≤1% v/v).
Antimicrobial Susceptibility Testing: A Phased Approach
In vitro antimicrobial susceptibility testing is a foundational step to predict how a microorganism is likely to respond to an antimicrobial agent[6][7]. A multi-step process is recommended, starting with a broad screen to determine the MIC, followed by an assessment of bactericidal or fungicidal activity.
Phase 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[7]. The broth microdilution method is a widely used technique for determining the MIC of a novel compound due to its efficiency and the small quantities of compound required[8].
-
Preparation of Microbial Inoculum :
-
Streak the test microorganisms (see Table 1 for a suggested panel) on appropriate agar plates and incubate overnight at 37°C for bacteria and 30°C for fungi.
-
Select several well-isolated colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells[9].
-
-
Preparation of the Test Compound Dilutions :
-
Perform a serial two-fold dilution of the 3-(4-Bromophenyl)-3-cyanopropanoic acid stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The typical concentration range to screen is 0.125 to 128 µg/mL.
-
-
Inoculation and Incubation :
-
Add the prepared microbial inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism). A solvent control (microorganism with the highest concentration of DMSO used) should also be included.
-
Incubate the plates at the appropriate temperature for 18-24 hours.
-
-
Interpretation of Results :
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity)[7]. This can be assessed visually or with a microplate reader.
-
Phase 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Following the determination of the MIC, it is important to ascertain whether the compound is microbistatic (inhibits growth) or microbicidal (kills the microorganism). The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial microbial inoculum.
-
Subculturing from MIC Plates :
-
From the wells of the MIC plate that show no visible growth, aspirate a small aliquot (e.g., 10 µL).
-
Spot-plate the aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
-
Incubation and Colony Counting :
-
Incubate the agar plates overnight at the appropriate temperature.
-
The MBC/MFC is the lowest concentration of the compound that results in no colony formation or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
-
Data Presentation: Hypothetical Antimicrobial Activity
The following table illustrates how the results of the MIC and MBC/MFC assays for 3-(4-Bromophenyl)-3-cyanopropanoic acid could be presented.
| Microorganism | Type | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 16 | 32 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 32 | >128 |
| Escherichia coli (ATCC 25922) | Gram-negative | 64 | >128 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >128 | >128 |
| Candida albicans (ATCC 90028) | Fungus | 32 | 64 |
In Vitro Cytotoxicity Assessment: Early Safety Profiling
A critical aspect of antimicrobial drug discovery is to ensure that the compound is selectively toxic to microorganisms and has minimal adverse effects on host cells[10][11][12]. Cytotoxicity assays are therefore essential for early-stage safety assessment[13]. The MTT assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[14].
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture and Seeding :
-
Culture a suitable mammalian cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cancer cells) in an appropriate medium supplemented with fetal bovine serum.
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Compound Exposure :
-
Prepare serial dilutions of 3-(4-Bromophenyl)-3-cyanopropanoic acid in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.
-
Include a vehicle control (cells treated with the highest concentration of DMSO) and an untreated control (cells in medium only).
-
-
Incubation :
-
Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Assay and Data Analysis :
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting cell viability against the compound concentration.
-
Data Presentation: Hypothetical Cytotoxicity Data
| Parameter | Value |
| Cell Line | HEK293 |
| Exposure Time | 24 hours |
| IC₅₀ (µg/mL) | 150 |
Experimental Workflows (Visualized)
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust and standardized approach for the initial antimicrobial and cytotoxicity screening of 3-(4-Bromophenyl)-3-cyanopropanoic acid. The data generated from these assays will provide a critical foundation for deciding whether to advance the compound for further preclinical development. Positive results, such as a low MIC against resistant pathogens and a high IC₅₀, would warrant further investigation, including time-kill kinetic studies, mechanism of action studies, and in vivo efficacy and toxicity testing in animal models. This systematic approach ensures that resources are focused on the most promising candidates in the ongoing search for novel antimicrobial agents.
References
Sources
- 1. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society [acs.digitellinc.com]
- 2. mdpi.com [mdpi.com]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(4-BROMOPHENYL)-3-CYANOPROPANOIC ACID CAS#: 1003707-16-1 [m.chemicalbook.com]
- 6. woah.org [woah.org]
- 7. pdb.apec.org [pdb.apec.org]
- 8. pure.tue.nl [pure.tue.nl]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-(4-Bromophenyl)-3-cyanopropanoic acid
Welcome to the technical support center for the synthesis of 3-(4-Bromophenyl)-3-cyanopropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions to improve your synthetic outcomes. My goal is to combine established chemical principles with practical, field-tested insights to help you navigate the common challenges of this synthesis.
Introduction to the Synthesis
The synthesis of 3-(4-Bromophenyl)-3-cyanopropanoic acid is a valuable process in medicinal chemistry and materials science, providing a key building block for more complex molecules. A common and efficient route to this compound is the Knoevenagel condensation of 4-bromobenzaldehyde with cyanoacetic acid, followed by a subsequent hydrolysis step if an ester of cyanoacetic acid is used. This guide will focus on troubleshooting and optimizing this synthetic pathway.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section is designed to address specific problems you may encounter during your experiments.
Question: Why is my yield of 3-(4-Bromophenyl)-3-cyanopropanoic acid consistently low?
Low yields in the Knoevenagel condensation are a frequent challenge. The root cause often lies in suboptimal reaction conditions, inefficient catalysis, or competing side reactions. Let's break down the potential causes and solutions.
Potential Cause 1: Inefficient Deprotonation of Cyanoacetic Acid
The Knoevenagel condensation is initiated by the deprotonation of the active methylene group of cyanoacetic acid to form a nucleophilic enolate. If this deprotonation is incomplete, the reaction rate will be slow, leading to low conversion and the recovery of unreacted starting materials.
Solution:
-
Choice of Base: The selection of an appropriate base is critical. While weaker bases can be used, a moderately strong base is often more effective.
-
Solvent System: The solvent plays a crucial role in facilitating the reaction.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Potential Cause 2: Side Reactions
Several side reactions can compete with the desired Knoevenagel condensation, leading to a complex reaction mixture and reduced yield of the target product.
-
Michael Addition: The product of the Knoevenagel condensation, an electron-deficient alkene, can potentially react with another molecule of the cyanoacetic acid enolate via a Michael addition. While some literature suggests this may not be a major issue under certain conditions[3], it is a possibility to consider, especially with prolonged reaction times or excess base.
-
Decarboxylation: The product, a β,γ-unsaturated carboxylic acid, can undergo decarboxylation under harsh heating, leading to the formation of 3-(4-bromophenyl)propenenitrile.
Solution:
-
Control Stoichiometry: Use a close to 1:1 molar ratio of 4-bromobenzaldehyde to cyanoacetic acid to minimize the presence of excess nucleophile that could lead to Michael addition.
-
Moderate Reaction Temperature and Time: Avoid excessive heating and prolonged reaction times to minimize the risk of decarboxylation. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
Question: My final product is difficult to purify and appears as an oil or a sticky solid. What can I do?
Purification challenges often arise from the presence of unreacted starting materials, side products, or residual solvent.
Solution:
-
Effective Workup:
-
After the reaction is complete, acidify the reaction mixture with an acid like 3M HCl to a pH of around 2-3. This will protonate the carboxylate and any remaining enolate, making the product less soluble in the aqueous phase.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
-
Recrystallization: This is often the most effective method for purifying the final product.
-
Solvent Selection: A good recrystallization solvent system is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. For similar compounds, a mixture of ethyl acetate and a non-polar solvent like heptane or hexane has been shown to be effective.[4]
-
Procedure: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add heptane or hexane until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Table 1: Recommended Recrystallization Solvent Systems
| Solvent System | Ratio (approx.) | Notes |
| Ethyl Acetate / Heptane | 1:2 to 1:3 | A good starting point for many propanoic acid derivatives.[4] Provides a significant polarity difference to induce crystallization. |
| Toluene | N/A | Can be effective for aromatic carboxylic acids. Ensure to use in a well-ventilated fume hood. |
| Water / Ethanol | Variable | If the product has some water solubility, a mixture with ethanol can be used. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the Knoevenagel condensation in this synthesis?
Both inorganic bases like KOH and organic bases like DBU have been shown to be effective.[1][3] The choice may depend on your specific reaction conditions and desired workup procedure. For a simple and cost-effective method, KOH in water is a good starting point.[1][2] For potentially higher yields and milder conditions, DBU is an excellent alternative.[3]
Q2: Can I use an ester of cyanoacetic acid, like ethyl cyanoacetate, as a starting material?
Yes, ethyl cyanoacetate is a common alternative to cyanoacetic acid. The reaction mechanism is very similar. However, this will result in the formation of ethyl 3-(4-bromophenyl)-3-cyanopropanoate. To obtain the final carboxylic acid, you will need to perform a subsequent hydrolysis step, typically under acidic or basic conditions.
Reaction Pathway with Ethyl Cyanoacetate
Caption: Synthetic route via ethyl cyanoacetate.
Q3: Are there any significant safety precautions I should take when running this synthesis?
While this synthesis does not involve highly toxic reagents like sodium or potassium cyanide, standard laboratory safety practices should always be followed.
-
Cyanoacetic acid and its esters: These are toxic if ingested or absorbed through the skin. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Bases (KOH, DBU): These are corrosive and should be handled with care.
-
Solvents: Organic solvents should be handled in a well-ventilated area, away from ignition sources.
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the crude product. A common eluent system is a mixture of ethyl acetate and hexane.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid C=O and O-H stretches, and the nitrile C≡N stretch.
Experimental Protocols
Protocol 1: Synthesis of 3-(4-Bromophenyl)-3-cyanopropanoic acid via Knoevenagel Condensation
This protocol is based on general procedures for the Knoevenagel condensation of aromatic aldehydes with cyanoacetic acid.[1][2]
Materials:
-
4-bromobenzaldehyde
-
Cyanoacetic acid
-
Potassium hydroxide (KOH)
-
Water (deionized)
-
3M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Heptane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzaldehyde (1.0 eq), cyanoacetic acid (1.0 eq), and water.
-
Add KOH (0.2 eq) to the mixture.
-
Heat the reaction mixture to 75°C and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 2:1 hexane:ethyl acetate).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture to pH 2-3 with 3M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethyl acetate/heptane solvent system.
References
- Organophotoredox Assisted Cyanation of Bromoarenes via Silyl-Radical-Mediated Bromine Abstraction. The Royal Society of Chemistry.
- Cyan
- Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. SciELO.
- Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses.
- Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.
- Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction.
- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
- Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
Sources
Technical Support Center: Synthesis of 3-(4-Bromophenyl)-3-cyanopropanoic acid
Welcome to the technical support guide for the synthesis of 3-(4-Bromophenyl)-3-cyanopropanoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will move beyond simple procedural outlines to explore the mechanistic underpinnings of potential issues, providing you with the expert insights needed to troubleshoot and optimize your experimental outcomes.
Section 1: Overview of the Synthetic Pathway
The most reliable and common route to synthesize 3-(4-Bromophenyl)-3-cyanopropanoic acid involves a two-step process. First, a condensation reaction is performed to create an α,β-unsaturated acid intermediate. This is followed by a conjugate addition to introduce the cyano group at the target C3 position.
-
Step 1: Knoevenagel-Doebner Condensation. 4-Bromobenzaldehyde is reacted with malonic acid in the presence of a basic catalyst like pyridine or piperidine. This reaction forms the key intermediate, 4-bromocinnamic acid, typically with concurrent decarboxylation.[1][2]
-
Step 2: Michael Addition of Cyanide. A cyanide salt (e.g., NaCN or KCN) is added to the 4-bromocinnamic acid. The cyanide ion acts as a nucleophile in a 1,4-conjugate (Michael) addition across the activated double bond to yield the final product, 3-(4-Bromophenyl)-3-cyanopropanoic acid.
Below is a workflow diagram illustrating this synthetic strategy.
Caption: Overall workflow for the synthesis of 3-(4-Bromophenyl)-3-cyanopropanoic acid.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a question-and-answer format.
Q1: My final product is heavily contaminated with unreacted 4-bromocinnamic acid. What caused this, and how can I fix it?
Answer: This is a common issue indicating an incomplete or failed Michael addition (Step 2). There are several potential causes:
-
Insufficient Nucleophile: The molar ratio of the cyanide source to the cinnamic acid intermediate may be too low. Ensure you are using at least a stoichiometric equivalent, and often a slight excess (1.1-1.2 equivalents) is beneficial to drive the reaction to completion.
-
Low Reaction Temperature: Michael additions often require thermal energy to overcome the activation barrier. If the reaction is run at too low a temperature, the rate will be impractically slow. Depending on the solvent and base system, temperatures ranging from room temperature to a gentle reflux may be required.
-
Incorrect Basicity: The reaction requires a base to facilitate the addition, but the pH must be carefully controlled. If the medium is not sufficiently basic, the reaction may not proceed. Conversely, excessively harsh basic conditions can promote side reactions (see Q2).
-
Short Reaction Time: Complex reactions may require extended periods to reach completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to ensure the disappearance of the starting material before proceeding with the workup.
Troubleshooting Steps:
-
Verify the stoichiometry of your cyanide reagent.
-
Incrementally increase the reaction temperature while monitoring for side product formation.
-
Ensure your solvent is anhydrous if required by the specific protocol, as water can interfere with the base and nucleophile.
-
Perform a time-course study on a small scale to determine the optimal reaction duration.
Q2: My NMR and MS data suggest the presence of a dicarboxylic acid impurity. How does this form, and how can it be prevented?
Answer: The formation of a dicarboxylic acid, specifically 3-(4-bromophenyl)glutaric acid, is a classic side reaction caused by the in-situ hydrolysis of the nitrile group under the basic conditions of the Michael addition.[3][4]
Mechanistic Cause: The Michael addition is typically performed using a cyanide salt, which creates a basic aqueous or alcoholic environment. This same basic environment, especially when heated over long periods, can catalyze the hydrolysis of the target nitrile group. The hydrolysis proceeds first to a primary amide intermediate (3-(4-bromophenyl)-3-carbamoylpropanoic acid) and subsequently to the carboxylate anion, which is protonated to the dicarboxylic acid upon acidic workup.[5][6][7]
Caption: Competing reaction pathways: desired Michael addition vs. undesired nitrile hydrolysis.
Prevention & Mitigation Strategies:
-
Control Temperature and Time: Use the minimum temperature and reaction time necessary for the consumption of the cinnamic acid starting material.
-
Milder Conditions: Explore alternative, non-hydrolytic conditions for the Michael addition if possible, such as using trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid, followed by a separate hydrolysis step for the silyl ether intermediate.
-
Purification: If the side product forms, it can often be separated from the desired product by fractional crystallization, as the dicarboxylic acid often has significantly different solubility properties. Column chromatography is also a viable, albeit less scalable, option.
Q3: The yield from my initial Knoevenagel-Doebner condensation (Step 1) is poor. How can I optimize this?
Answer: The Knoevenagel-Doebner condensation is robust but sensitive to several factors.
-
Catalyst Choice: The choice of base is critical. Piperidine is often used and is highly effective.[8][9] Pyridine is also commonly employed, particularly as it can serve as both the catalyst and the solvent in the Doebner modification, which promotes the in-situ decarboxylation of the intermediate.[1][2] Experimenting with the catalyst-to-reactant ratio can improve yields.
-
Water Removal: The condensation reaction produces one equivalent of water. According to Le Châtelier's principle, this water can push the reaction equilibrium back towards the starting materials.[9] For higher yields, it is often essential to remove water as it forms. This is typically achieved by performing the reaction in a solvent like toluene and using a Dean-Stark apparatus to azeotropically remove the water.
-
Purity of Aldehyde: Aldehydes, including 4-bromobenzaldehyde, are susceptible to air oxidation, forming the corresponding carboxylic acid (4-bromobenzoic acid).[10] This inactive impurity will reduce your theoretical yield. Always use freshly purified or commercially new aldehyde, and check its purity by melting point or spectroscopy before use.
Q4: My reaction mixture for Step 1 became very dark, and I isolated a significant amount of 4-bromostyrene. What happened?
Answer: The formation of 4-bromostyrene is a clear indication of decarboxylation of the 4-bromocinnamic acid product. This side reaction is driven by excessive heat.[11] While some decarboxylation is inherent to the Doebner modification to form the mono-acid, complete decarboxylation to the styrene derivative is a sign of overly harsh conditions.
Causality: The Knoevenagel-Doebner mechanism proceeds through a β-carboxy unsaturated acid intermediate. Under high temperatures, this intermediate can readily lose CO2 to form a resonance-stabilized carbanion, which is then protonated to give the styrene derivative.
Solution:
-
Strict Temperature Control: Carefully monitor and control the reaction temperature. Do not exceed the temperature specified in the protocol. Use an oil bath and a thermometer placed in the reaction mixture for accurate measurement.
-
Minimize Reaction Time: Once the starting aldehyde is consumed (as monitored by TLC), proceed with the workup. Prolonged heating after the reaction is complete will only promote decarboxylation and other side reactions.
Section 3: Recommended Experimental Protocols
Protocol 3.1: Synthesis of 4-Bromocinnamic Acid (Intermediate)
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 4-bromobenzaldehyde (10.0 g, 54.0 mmol), malonic acid (6.75 g, 64.8 mmol, 1.2 equiv), and pyridine (30 mL).
-
Add a few drops of piperidine (~0.2 mL) to catalyze the reaction.
-
Heat the mixture to reflux (approx. 115-120°C) and continue heating for 3-4 hours, or until water ceases to collect in the Dean-Stark trap.
-
Allow the reaction mixture to cool to room temperature. A precipitate should form.
-
Pour the mixture into a beaker containing 100 mL of water and acidify to pH 1-2 by slowly adding concentrated HCl with stirring.
-
Collect the white precipitate by vacuum filtration, wash thoroughly with cold water to remove residual pyridine hydrochloride, and dry in a vacuum oven.
-
The crude 4-bromocinnamic acid can be purified further by recrystallization from an ethanol/water mixture.
Protocol 3.2: Synthesis of 3-(4-Bromophenyl)-3-cyanopropanoic Acid (Final Product)
-
In a flask, dissolve 4-bromocinnamic acid (5.0 g, 21.8 mmol) in 50 mL of ethanol. Add water (10 mL) until the solution is just about to turn cloudy.
-
In a separate beaker, dissolve potassium cyanide (KCN) (1.70 g, 26.2 mmol, 1.2 equiv) in 10 mL of water. CAUTION: KCN is highly toxic. Handle with extreme care in a fume hood.
-
Slowly add the KCN solution to the stirred solution of 4-bromocinnamic acid.
-
Heat the reaction mixture to a gentle reflux (approx. 80-85°C) for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
After cooling to room temperature, carefully acidify the mixture with 2M HCl until the pH is ~2. A white solid should precipitate.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexane or toluene, to yield the pure product.
Section 4: Data Summary Table
| Compound | Role | Formula | MW ( g/mol ) | Typical Yield | M.p. (°C) |
| 4-Bromobenzaldehyde | Starting Material | C₇H₅BrO | 185.02 | N/A | 57-59 |
| Malonic Acid | Starting Material | C₃H₄O₄ | 104.06 | N/A | 135-137 |
| 4-Bromocinnamic Acid | Intermediate | C₉H₇BrO₂ | 227.06 | 80-90% | 250-254 |
| 3-(4-Bromophenyl)-3-cyanopropanoic acid | Final Product | C₁₀H₈BrNO₂ | 254.08 | 65-75% | 138-141 |
| 3-(4-Bromophenyl)glutaric acid | Side Product | C₁₁H₁₁BrO₄ | 287.11 | Variable | ~155-158 |
| 4-Bromostyrene | Side Product | C₈H₇Br | 183.05 | Variable | 4.5 |
References
- Vertex AI Search. Nitrile to Acid - Common Conditions.
- Organic Chemistry Tutor. Hydrolysis of Nitriles.
- Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- Chemguide. hydrolysis of nitriles.
- Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles.
- Alfa Chemistry. Knoevenagel Condensation.
- Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.
- Wikipedia. Knoevenagel condensation.
- Google Patents. EP1671937A1 - Method for producing nitrile compound, carboxylic acid compound or carboxylate compound.
- J&K Scientific LLC. Knoevenagel Condensation. (2021-02-23).
- Thermo Fisher Scientific - US. Knoevenagel Condensation.
- Eureka | Patsnap. Synthetic method of p-bromobenzaldehyde.
- PubChem. 3-(4-Bromophenyl)-2-cyanoacrylic acid | C10H6BrNO2 | CID 57364306.
Sources
- 1. Knoevenagel Condensation [organic-chemistry.org]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Synthetic method of p-bromobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 11. EP1671937A1 - Method for producing nitrile compound, carboxylic acid compound or carboxylate compound - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-(4-Bromophenyl)-3-cyanopropanoic acid
Welcome to the technical support center for the purification of 3-(4-Bromophenyl)-3-cyanopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis and purification of 3-(4-Bromophenyl)-3-cyanopropanoic acid?
A1: Based on typical synthetic routes, which often involve the reaction of a substituted benzaldehyde with a cyanoacetate derivative followed by hydrolysis, you can anticipate several classes of impurities.[1] These can be broadly categorized as:
-
Unreacted Starting Materials: Such as 4-bromobenzaldehyde or ethyl cyanoacetate.
-
Reaction Intermediates: Incomplete hydrolysis of an ester precursor will leave the corresponding ethyl or methyl ester of 3-(4-Bromophenyl)-3-cyanopropanoic acid.
-
Byproducts from Side Reactions: Decarboxylation of the final product or side reactions involving the nitrile group can occur, especially under harsh temperature or pH conditions.[1]
-
Solvent-Related Impurities: Residual solvents used in the reaction or initial extraction steps.[1]
Regular monitoring of your reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial for identifying the presence of these impurities.[2]
Q2: My purified 3-(4-Bromophenyl)-3-cyanopropanoic acid is an off-white or yellowish solid. How can I improve the color?
A2: A discolored product often indicates the presence of minor, highly conjugated impurities or degradation products. A common and effective method to address this is recrystallization with the addition of activated carbon. The activated carbon will adsorb many colored impurities.
Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (see Q3 for solvent selection).
-
Add a small amount of activated carbon (typically 1-2% w/w) to the hot solution.
-
Stir the mixture at an elevated temperature for 10-15 minutes.
-
Perform a hot filtration to remove the activated carbon.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration.
Q3: What is a good starting solvent system for the recrystallization of 3-(4-Bromophenyl)-3-cyanopropanoic acid?
A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[3] For a molecule with both polar (carboxylic acid, nitrile) and non-polar (bromophenyl) groups, a mixed solvent system is often effective.
A good starting point is an ethyl acetate/heptane or ethyl acetate/hexane system.[4] The compound generally has good solubility in ethyl acetate, and the addition of a non-polar solvent like heptane or hexane will decrease its solubility and promote crystallization upon cooling.[5]
Solvent Screening Table:
| Solvent System | Observation | Recommendation |
| Ethyl Acetate / Heptane | Good solubility in hot ethyl acetate, precipitation upon addition of heptane. | Recommended starting system.[4] |
| Toluene | Moderate solubility at room temperature, good solubility when hot. | A good single-solvent option. |
| Methanol / Water | High solubility in methanol; addition of water as an anti-solvent can induce precipitation. | Use with caution, as "oiling out" may occur. |
| Dichloromethane | High solubility at room temperature. | Generally not suitable for recrystallization unless used with an anti-solvent. |
Troubleshooting Guides
Problem 1: Oiling Out During Recrystallization
Q: I am attempting to recrystallize 3-(4-Bromophenyl)-3-cyanopropanoic acid, but instead of forming crystals, it separates as an oil. What should I do?
A: "Oiling out" occurs when the solute is supersaturated in the solvent at a temperature above its melting point, causing it to separate as a liquid phase instead of solid crystals. This is a common issue with compounds that have relatively low melting points or when the cooling process is too rapid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for oiling out during recrystallization.
Detailed Steps & Explanations:
-
Reheat and Add More Solvent: The primary reason for oiling out is often that the concentration of the solute is too high. By adding more of the "good" solvent (e.g., ethyl acetate), you reduce the supersaturation level.[3]
-
Slow Cooling: Rapid cooling favors the formation of an amorphous oil over an ordered crystal lattice. Slow, controlled cooling allows the molecules to orient themselves correctly for crystallization.
-
Induce Nucleation:
-
Scratching: Creating a rough surface on the glass can provide nucleation sites for crystal growth.
-
Seeding: Introducing a small crystal of the pure compound provides a template for further crystal growth. This is a highly effective method to overcome the kinetic barrier to nucleation.[3]
-
-
Solvent System Re-evaluation: If oiling out persists, the chosen solvent system may be unsuitable. Experiment with different solvent combinations from the table in FAQ Q3.
Problem 2: Difficulty in Removing a Polar Impurity by Column Chromatography
Q: I have a persistent polar impurity that co-elutes with my product during silica gel column chromatography. How can I improve the separation?
A: Co-elution of polar compounds is a common challenge in silica gel chromatography. 3-(4-Bromophenyl)-3-cyanopropanoic acid is itself quite polar, making separation from other polar impurities difficult.
Strategies for Improved Separation:
-
Adjusting Mobile Phase Polarity: A slight decrease in the polarity of your mobile phase (e.g., reducing the percentage of ethyl acetate in a hexane/ethyl acetate system) can increase the retention time of both your product and the impurity, potentially improving separation.
-
Acidification of the Mobile Phase: The carboxylic acid moiety can interact strongly and sometimes irregularly with the silica gel (which is acidic). This can lead to peak tailing. Adding a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase can suppress the deprotonation of your product's carboxylic acid group. This leads to more consistent interactions with the silica gel and often results in sharper peaks and better separation from other polar impurities.
-
Alternative Chromatography Techniques:
-
Reverse-Phase Chromatography (C18): If the impurity is significantly more or less polar than your product, reverse-phase HPLC can be an excellent alternative. In this technique, less polar compounds are retained more strongly.
-
Ion-Exchange Chromatography: Given the acidic nature of your compound, anion-exchange chromatography could be a highly selective method for purification, especially if the impurity is not acidic.[6]
-
Chromatography Troubleshooting Logic:
Caption: Decision tree for improving chromatographic separation.
Advanced Purification Protocols
Protocol 1: Preparative HPLC for High Purity Material
For obtaining material with very high purity (>99%), preparative HPLC is often the method of choice.[7]
Instrumentation & Conditions:
| Parameter | Specification |
| Column | C18, 10 µm particle size, 250 x 21.2 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 1-5 mL of a concentrated solution in Mobile Phase A/B mixture |
Procedure:
-
Dissolve the crude or partially purified 3-(4-Bromophenyl)-3-cyanopropanoic acid in a minimal amount of a 50:50 mixture of Mobile Phase A and B.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Perform the preparative HPLC separation using the conditions outlined above.
-
Collect the fractions corresponding to the main product peak.
-
Combine the pure fractions and remove the organic solvent (acetonitrile) under reduced pressure.
-
Lyophilize or extract the product from the remaining aqueous phase to obtain the final, highly pure compound.
Protocol 2: Purity Assessment by Quantitative NMR (qNMR)
Quantitative NMR is a powerful technique for determining the absolute purity of a sample without the need for a specific reference standard of the analyte.[8]
Procedure:
-
Accurately weigh a known amount of your purified 3-(4-Bromophenyl)-3-cyanopropanoic acid (e.g., 10.0 mg).
-
Accurately weigh a known amount of a stable, high-purity internal standard with a known proton count (e.g., 1,3,5-trimethoxybenzene, 5.0 mg). The peaks of the internal standard should not overlap with the analyte peaks.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
Acquire a ¹H NMR spectrum with a long relaxation delay (d1) to ensure full relaxation of all protons for accurate integration.
-
Integrate a well-resolved peak of the analyte and a well-resolved peak of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated peak
-
MW = Molecular weight
-
W = Weight
-
References
- Vertex AI Search. (2026). Troubleshooting - The Pharma Master.
- Benchchem. (2025).
- Agilent. (2025).
- Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Org. Synth. 2018, 95, 328-344.
- Phenomenex. (n.d.). Troubleshooting Guide.
- Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions.
- Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development.
- ResearchGate. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester, Department of Chemistry. (n.d.).
- Google Patents. (1978).
- Google Patents. (2011). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
- CharChem. (n.d.). 3-Cyanopropanoic acid.
- National Institutes of Health, PubChem. (2025). 3-Cyanopropanoic acid | C4H5NO2 | CID 263086.
- Pharmaffiliates. (n.d.). CAS No : 16051-87-9| Chemical Name : 3-Cyanopropanoic Acid.
- Chemistry LibreTexts. (2024). 20: Carboxylic Acids and Nitriles.
- Biosynth. (n.d.). 3-(4-CHLOROPHENYL)
- ResearchGate. (2006). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.
- Organic Syntheses. (n.d.). Benzenepropanoic acid, 4-cyano-, ethyl ester.
- Benchchem. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
- National Institutes of Health, PMC. (2025).
- Asian Journal of Chemistry. (2013).
- McMurry, Organic Chemistry, Chapter 20, 6th edition. (2003). Chapter 20: Carboxylic Acids and Nitriles.
- TSI Journals. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) - propionic acid.
- National Institutes of Health, PubChem. (2025). 3-(4-Bromophenyl)propionic acid | C9H9BrO2 | CID 2735609.
- Sigma-Aldrich. (n.d.). (S)-2-Amino-3-(4-bromophenyl)propanoic acid.
- ChemicalBook. (n.d.). 3-(4-BROMOPHENYL)-3-CYANOPROPANOIC ACID.
- IUPAC-NIST Solubility Data Series. (n.d.).
- TSI Journals. (n.d.). synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf.
- OSTI.GOV. (2023).
- A3P - Industrie Pharmaceutique & Biotechnologie. (n.d.).
- Benchchem. (2025). A Comparative Guide to Analytical Methods for Assessing the Purity of 5-Bromopentanal.
- ResearchGate. (2024).
- SciELO. (2012).
Sources
- 1. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mt.com [mt.com]
- 4. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of 3-(4-Bromophenyl)-3-cyanopropanoic acid
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the recrystallization of 3-(4-Bromophenyl)-3-cyanopropanoic acid (CAS No: 1003707-16-1). It addresses common challenges and provides systematic approaches to solvent selection and troubleshooting to achieve high purity of the final compound.
Understanding the Molecule: A Chemist's Perspective
3-(4-Bromophenyl)-3-cyanopropanoic acid possesses a unique combination of functional groups that dictate its solubility and crystallization behavior. The presence of a polar carboxylic acid group, a moderately polar cyano group, and a larger, non-polar bromophenyl ring suggests that an ideal recrystallization solvent will likely be one of intermediate polarity or a carefully selected mixed-solvent system. The key to successful recrystallization is to exploit the differential solubility of the target compound and its impurities at varying temperatures.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm starting with a crude sample of 3-(4-Bromophenyl)-3-cyanopropanoic acid. Where do I begin with solvent selection for recrystallization?
A1: The first step is a systematic solvent screening. Given the molecule's characteristics, a range of solvents with varying polarities should be tested on a small scale. Start by assessing the solubility of a few milligrams of your compound in about 0.5 mL of solvent at both room temperature and at the solvent's boiling point.
An ideal single solvent will exhibit the following properties[3]:
-
Poor solubility at room temperature.
-
High solubility at the solvent's boiling point.
-
Volatility for easy removal from the purified crystals.
-
Inertness (it should not react with your compound).
Based on the structure, consider solvents like water, ethanol, isopropanol, ethyl acetate, and toluene.
Q2: My compound is either too soluble in all tested solvents, even at room temperature, or insoluble even when hot. What should I do?
A2: This is a classic scenario that calls for a mixed-solvent system , also known as a solvent-antisolvent recrystallization.[3][4] You will need a pair of miscible solvents[5][6] where:
-
Solvent 1 ("Good" Solvent): Your compound is highly soluble.
-
Solvent 2 ("Bad" or "Antisolvent"): Your compound is poorly soluble.
Procedure:
-
Dissolve your compound in a minimal amount of the hot "good" solvent.
-
While the solution is still hot, slowly add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[4]
-
If necessary, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[2]
Q3: I tried a mixed-solvent system, but my compound "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals. This is often due to a very high concentration of the solute or too rapid cooling.
Troubleshooting Steps:
-
Add more of the "good" solvent to the hot mixture to ensure the compound remains dissolved at a slightly lower temperature.
-
Slow down the cooling process. Insulate the flask to allow for gradual cooling, which encourages the formation of an ordered crystal lattice.
-
Lower the saturation temperature. Add more of the "good" solvent before adding the antisolvent.
-
Try a different solvent pair. A pair with a lower boiling point might be beneficial.
Q4: My recrystallized product is still impure. What are the likely causes?
A4: Impurities after recrystallization can result from several factors:
-
Inappropriate solvent choice: The impurities may have similar solubility profiles to your target compound in the chosen solvent. In this case, a different solvent system is necessary.
-
Crystallization occurred too quickly: Rapid cooling can trap impurities within the crystal lattice.[1] Ensure slow cooling.
-
Insufficient washing of the crystals: After filtration, wash the crystals with a small amount of the cold recrystallization solvent (or the "bad" solvent in a mixed-solvent system) to remove any residual mother liquor containing dissolved impurities.
Recommended Solvent Systems for 3-(4-Bromophenyl)-3-cyanopropanoic acid
While the optimal solvent can be batch-dependent, the following systems are excellent starting points for your investigation.
| Solvent System | Type | Rationale |
| Ethanol/Water | Mixed | Ethanol is a good solvent for the organic portions of the molecule, while water acts as an antisolvent due to the compound's lower solubility in it.[7] |
| Isopropanol/Water | Mixed | Similar to ethanol/water, offering a slightly different polarity profile. |
| Ethyl Acetate/Hexane | Mixed | Ethyl acetate is a good solvent, and hexane is a non-polar antisolvent. This is a common pair for moderately polar compounds.[7][8] |
| Toluene | Single | For less polar impurities, toluene might be a suitable single solvent, as the compound's solubility should significantly increase with temperature. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Place the crude 3-(4-Bromophenyl)-3-cyanopropanoic acid in an Erlenmeyer flask.
-
Add a small amount of the selected solvent and bring the mixture to a gentle boil on a hot plate.
-
Continue adding the hot solvent in small portions until the compound just dissolves.
-
If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Dry the crystals thoroughly.
Protocol 2: Mixed-Solvent Recrystallization (Solvent/Antisolvent)
-
Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
While the solution is near boiling, add the "bad" solvent (e.g., water) dropwise until the solution becomes cloudy.
-
Add a few drops of the hot "good" solvent to clarify the solution.
-
Follow steps 5-8 from the Single-Solvent Recrystallization protocol.
Visualizing the Workflow
Caption: Decision workflow for selecting a recrystallization method.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (2020). Crystallization. Available from: [Link]
-
University of York, Department of Chemistry. Mixed-solvent recrystallisation. Available from: [Link]
- F. A. Carey, R. J. Sundberg. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. Available from: [Link]
-
PubChem. 3-(4-Bromophenyl)propionic acid. Available from: [Link]
-
PubChem. 3-Cyanopropanoic acid. Available from: [Link]
-
University of Canterbury. RECRYSTALLISATION. Available from: [Link]
-
University of California, Davis, Department of Chemistry. Recrystallization and Crystallization. Available from: [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Available from: [Link]
-
ResearchGate. Substances yield after recrystallization from different solvents. Available from: [Link]
-
Reddit r/Chempros. (2019). Recrystallization with two solvents. Available from: [Link]
-
Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube. Available from: [Link]
-
Florida A&M University. (2016). Lab Report Recrystallization. Available from: [Link]
-
Murov, S. Properties of Solvents Used in Organic Chemistry. Available from: [Link]
-
CharChem. 3-Cyanopropanoic acid. Available from: [Link]
-
MilliporeSigma. Solvent Miscibility Table. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 5. Solvent Miscibility Table [sigmaaldrich.com]
- 6. csustan.edu [csustan.edu]
- 7. reddit.com [reddit.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Degradation of 3-(4-Bromophenyl)-3-cyanopropanoic Acid Under Acidic Conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of 3-(4-Bromophenyl)-3-cyanopropanoic acid in acidic environments. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and manage potential degradation pathways in your experiments.
Introduction: Understanding the Core Instability
3-(4-Bromophenyl)-3-cyanopropanoic acid is a bifunctional molecule susceptible to degradation under acidic conditions primarily at the cyano (nitrile) group. The core issue revolves around the acid-catalyzed hydrolysis of the nitrile to a carboxylic acid. While this transformation can be a desired synthetic step, unintended or uncontrolled hydrolysis can lead to impurities and yield loss. A secondary, though generally less favored, degradation pathway to consider is decarboxylation. This guide will dissect these processes, offering insights into their mechanisms and providing actionable strategies for their control.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction mixture shows the formation of a new compound with a higher polarity than my starting material. What is happening?
Answer: You are likely observing the hydrolysis of the nitrile group to a carboxylic acid. Under acidic conditions, the nitrogen atom of the nitrile is protonated, which significantly increases the electrophilicity of the carbon atom. This activation facilitates the nucleophilic attack by water, initiating a cascade of steps that ultimately converts the nitrile to a carboxylic acid.[1][2]
Troubleshooting:
-
Confirm the structure of the new compound: Utilize analytical techniques such as Mass Spectrometry (MS) to observe the expected mass change (addition of two water molecules and loss of ammonia) and Nuclear Magnetic Resonance (NMR) to confirm the disappearance of the nitrile signal and the appearance of a carboxylic acid proton.
-
Control the reaction conditions: If hydrolysis is undesired, minimize the exposure of your compound to strong acids and elevated temperatures. If hydrolysis is the goal, you may need to employ more forcing conditions to drive the reaction to completion.[3][4][5]
Diagram: Acid-Catalyzed Nitrile Hydrolysis Pathway
Caption: Acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.
FAQ 2: I am attempting to hydrolyze the nitrile to the corresponding dicarboxylic acid, but the reaction is sluggish. How can I drive it to completion?
Answer: The hydrolysis of nitriles can be slow due to the stability of the carbon-nitrogen triple bond.[3] To accelerate the reaction, more forcing conditions are often required.
Troubleshooting:
-
Increase Acid Concentration: Switching from a dilute acid to a more concentrated strong acid, such as concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), will increase the rate of protonation of the nitrile, thereby accelerating the hydrolysis.
-
Elevate the Temperature: Heating the reaction mixture, often to reflux, provides the necessary activation energy for the hydrolysis to proceed at a reasonable rate.[4]
-
Consider the Solvent: The choice of co-solvent can influence the solubility of the starting material and the overall reaction rate. Aqueous mixtures with solvents like dioxane or acetic acid are common.
FAQ 3: Could my compound undergo decarboxylation under acidic conditions?
Answer: While decarboxylation is a known reaction for certain carboxylic acids, particularly β-keto acids, it is generally not a primary degradation pathway for 3-(4-Bromophenyl)-3-cyanopropanoic acid under typical acidic conditions. The cyano group is not as effective as a keto group at stabilizing the necessary carbanion intermediate for facile decarboxylation.
Expert Insight: Decarboxylation of β-carbonyl acids proceeds through a cyclic transition state, which is favored by the ability of the carbonyl oxygen to act as a hydrogen bond acceptor.[6][7][8] While a cyano group is electron-withdrawing, its linear geometry is not as well-suited to participate in a similar low-energy cyclic transition state. Significant heating would likely be required for decarboxylation to become a competing side reaction.
Diagram: Troubleshooting Experimental Observations
Caption: A troubleshooting guide for unexpected experimental results.
Quantitative Data Summary
The rate of acid-catalyzed hydrolysis is significantly influenced by the reaction conditions. The following table provides a conceptual overview of how different parameters can affect the reaction outcome.
| Parameter | Condition | Expected Outcome on Hydrolysis Rate | Potential for Side Reactions |
| Acid Type | Dilute HCl | Slow | Low |
| Concentrated H₂SO₄ | Fast | Increased potential for charring at high temperatures | |
| Temperature | Room Temperature | Very Slow / Negligible | Minimal |
| Reflux | Significantly Increased | Increased potential for decarboxylation and other side reactions | |
| Reaction Time | Short (1-2 hours) | Incomplete conversion | Low |
| Long (12-24 hours) | Higher conversion | Increased potential for side product formation |
Experimental Protocol: Monitoring the Acid-Catalyzed Hydrolysis of 3-(4-Bromophenyl)-3-cyanopropanoic Acid
This protocol provides a general framework for monitoring the hydrolysis of 3-(4-Bromophenyl)-3-cyanopropanoic acid to 3-(4-Bromophenyl)glutaric acid.
Materials:
-
3-(4-Bromophenyl)-3-cyanopropanoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Dioxane (or other suitable co-solvent)
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate
-
HPLC system with a C18 column and UV detector
-
NMR Spectrometer
-
Mass Spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-Bromophenyl)-3-cyanopropanoic acid (1.0 eq) in a 1:1 mixture of dioxane and concentrated HCl.
-
Reaction Progress Monitoring:
-
Heat the reaction mixture to reflux (approximately 100-110 °C).
-
At regular intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the aliquot with an equal volume of saturated sodium bicarbonate solution.
-
Extract the quenched aliquot with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Analyze the organic extract by HPLC to monitor the disappearance of the starting material and the appearance of the product.
-
-
Work-up (at completion):
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Characterization:
-
Obtain an NMR spectrum of the crude product to assess the conversion and identify the major product.
-
Confirm the mass of the product using mass spectrometry.
-
Analytical Method for HPLC Monitoring:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
References
- BenchChem. (2025). Technical Support Center: Overcoming Low Reactivity in Nitrile Functional Group Reactions.
- Martynov, I. V., & Kruglyak, Y. A. (2016). Biocatalytic hydrolysis of nitriles.
- Housing Innovations. (2025). Unlock the Secrets of Acid-Catalyzed Nitrile Hydrolysis: A Game-Changing Chemical Breakdown.
- Jarugu, K., & Nidhi, S. (2025). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H₂SO₄.
- Krieble, V. K., & Noll, C. I. (1939). The Hydrolysis of Nitriles with Acids. Journal of the American Chemical Society, 61(3), 560–562.
- Clark, J. (2023). hydrolysis of nitriles. Chemguide.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- Leah4sci. (2022). Decarboxylation Mechanism Explained: Definition, Examples, Practice & Video Lessons.
- Balahura, R. J., Cock, P., & Purcell, W. L. (1979). Kinetics studies of the hydrolysis of coordinated nitriles.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Chemistry Steps. (n.d.).
- old-school-shifu. (2017). Why is the nitrile group not hydrolyzed as well during hydrolysis of imine in Thorpe reaction?. Chemistry Stack Exchange.
- LibreTexts. (2023). Reactivity of Nitriles.
- The Organic Chemistry Tutor. (2018).
- Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II.
- AK LECTURES. (2011).
- Wikipedia. (2024).
- Patil, S. S., et al. (2020). Facile and Highly Selective Deprotection of Aryl Propionates/Acetates Using a Supported Lewis Acid Catalyst (20% InCl3/MCM-41). PubMed Central.
- Emerson, T. R., & Young, L. (1965). Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. PubMed.
- National Center for Biotechnology Information. (n.d.). 3-Cyanopropanoic acid. PubChem.
- Farajpour, G., & Peiman, S. (2020). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. Chemical Review and Letters.
- Hamid, A. A. A., et al. (2025). Microbial Dehalogenation: 3-Chloropropanoic Acid (3-CPA) Degradation as a Case Study 1.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing HPLC Separation of 3-(4-Bromophenyl)-3-cyanopropanoic Acid
Welcome to the comprehensive technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 3-(4-Bromophenyl)-3-cyanopropanoic acid. This resource is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical guidance on method development, optimization, and troubleshooting. By leveraging fundamental chromatographic principles and field-proven insights, this guide will enable you to achieve robust, accurate, and reproducible results.
I. Understanding the Analyte: Key Physicochemical Properties
Before delving into chromatographic strategy, it is essential to understand the physicochemical properties of 3-(4-Bromophenyl)-3-cyanopropanoic acid that will govern its behavior during HPLC analysis.
| Property | Value/Information | Chromatographic Implication |
| Molecular Formula | C₁₀H₈BrNO₂ | Provides the elemental composition. |
| Molecular Weight | 254.08 g/mol [1] | Relevant for mass spectrometry detection if used. |
| Structure | Aromatic ring with bromo, cyano, and propanoic acid functional groups. | The aromatic ring provides UV absorbance for detection. The carboxylic acid group makes the compound ionizable and pH-sensitive. The bromo and cyano groups contribute to its overall polarity and potential for secondary interactions with the stationary phase. |
| Predicted pKa | ~3.9[2] | As a carboxylic acid, the analyte will be in its neutral (protonated) form at pH values significantly below 3.9 and in its anionic (deprotonated) form at pH values significantly above 3.9. This is the most critical parameter for controlling retention and peak shape in reversed-phase HPLC. |
| UV Absorbance | The bromophenyl group is a chromophore. | Expect significant UV absorbance in the range of 200-280 nm. The exact maximum absorbance (λmax) should be determined experimentally using a UV-Vis spectrophotometer or a diode array detector (DAD) to ensure maximum sensitivity. |
II. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the HPLC analysis of 3-(4-Bromophenyl)-3-cyanopropanoic acid.
Q1: What is the best starting point for a reversed-phase HPLC method for this compound?
A1: A good starting point is a C18 column with a mobile phase consisting of a mixture of acetonitrile (ACN) or methanol (MeOH) and a buffered aqueous phase. Given the predicted pKa of ~3.9, it is crucial to control the pH of the aqueous phase. To ensure the compound is in its non-ionized, more retained form and to achieve good peak shape, the mobile phase pH should be buffered to at least 1.5-2 pH units below the pKa.[3][4] Therefore, a starting pH of 2.5-3.0 is recommended. A gradient elution from a lower to a higher percentage of the organic solvent is generally advisable for analyzing the parent compound along with any potential impurities or degradants.[2]
Q2: I am observing significant peak tailing. What are the likely causes and how can I fix it?
A2: Peak tailing for an acidic compound like this is a common issue and can stem from several factors.[5] The most probable cause is secondary interactions between the ionized form of the carboxylic acid and active sites (residual silanols) on the silica-based stationary phase.[6][7]
-
Incorrect Mobile Phase pH: If the mobile phase pH is too close to or above the analyte's pKa (~3.9), a portion of the analyte will be in its anionic form, which can interact strongly with silanol groups, leading to tailing.[4]
-
Column Choice: The type and quality of the HPLC column play a significant role. Older, Type A silica columns have a higher concentration of acidic silanol groups that are prone to causing tailing.
To mitigate peak tailing:
-
Lower the Mobile Phase pH: Ensure the mobile phase is buffered to a pH of 2.5-3.0 using an appropriate buffer (e.g., phosphate or formate buffer) to suppress the ionization of the carboxylic acid.[6]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns (Type B) that are well end-capped will have fewer accessible silanol groups, significantly reducing the potential for secondary interactions.[7]
-
Consider an Alternative Stationary Phase: A column with a polar-embedded group or a phenyl-hexyl phase can sometimes provide alternative selectivity and improved peak shape for aromatic compounds.[7]
Q3: How do the bromo and cyano groups affect the separation?
A3: The bromo group increases the hydrophobicity of the molecule, which will generally lead to longer retention times in reversed-phase HPLC compared to the non-brominated analog. It also influences the electron density of the aromatic ring, which can affect interactions with certain stationary phases.
The cyano group is a polar functional group.[8] While the overall molecule is still relatively non-polar, the cyano group can engage in dipole-dipole interactions. Its presence might also affect the stability of the molecule under harsh pH conditions, although nitriles are generally stable in acidic mobile phases commonly used for this type of analysis.[9][10]
III. Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the analysis of 3-(4-Bromophenyl)-3-cyanopropanoic acid.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Explanation | Recommended Solution |
| Mobile Phase pH too high | As explained in the FAQs, a pH near or above the pKa (~3.9) will lead to ionization of the carboxylic acid, causing interactions with residual silanols and resulting in peak tailing.[4][11] | Lower the mobile phase pH to 2.5-3.0 using a suitable buffer (e.g., 20 mM potassium phosphate or ammonium formate).[6] |
| Insufficient Buffer Capacity | Using an unbuffered or weakly buffered mobile phase can lead to pH shifts within the column, especially with sample injection, causing inconsistent ionization and poor peak shape. | Use a buffer at a concentration of 10-50 mM and ensure the mobile phase pH is within the effective buffering range of the chosen buffer. |
| Column Overload | Injecting too much sample mass can saturate the stationary phase, leading to peak fronting. | Reduce the sample concentration or injection volume. |
| Secondary Interactions with Column | Even at low pH, highly active columns can cause tailing. The cyano group could also potentially interact with active sites. | Use a high-purity, end-capped C18 or C8 column. Consider a column with a phenyl stationary phase to leverage π-π interactions with the aromatic ring, which can sometimes improve peak shape for aromatic analytes.[11][12] |
| Extra-column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[7] | Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length to a minimum. |
Problem 2: Inconsistent Retention Times
| Potential Cause | Explanation | Recommended Solution |
| Poor pH Control | Small fluctuations in the mobile phase pH around the pKa of the analyte can cause significant shifts in retention time.[4] | Ensure the mobile phase is consistently and accurately prepared with a suitable buffer. |
| Inadequate Column Equilibration | Insufficient equilibration time between gradient runs will lead to a drifting baseline and shifting retention times. | Equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes before each injection. |
| Temperature Fluctuations | Changes in ambient temperature can affect mobile phase viscosity and chromatographic selectivity, leading to retention time drift. | Use a column oven to maintain a constant and controlled temperature (e.g., 30-40 °C). |
| Mobile Phase Composition Error | Inaccurate mixing of the aqueous and organic phases by the pump or improper manual preparation will directly impact retention. | Prime all solvent lines to remove bubbles and ensure the pump is functioning correctly. If preparing mobile phases offline, use volumetric flasks for accuracy. |
Problem 3: Low Signal-to-Noise Ratio / Poor Sensitivity
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Detection Wavelength | The detector wavelength may not be set at the absorbance maximum (λmax) of the analyte. | Determine the λmax of 3-(4-Bromophenyl)-3-cyanopropanoic acid by scanning with a DAD or UV-Vis spectrophotometer. Based on the bromophenyl chromophore, a wavelength in the range of 220-260 nm is likely a good starting point. |
| Sample Diluent Mismatch | Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion and reduced apparent sensitivity. | Dissolve and dilute the sample in the initial mobile phase composition or a weaker solvent. |
| Detector Lamp Issue | An aging detector lamp will have reduced energy output, leading to higher noise and lower signal. | Check the lamp energy and replace it if it is below the manufacturer's recommended level. |
IV. Experimental Protocols
Protocol 1: Initial Method Development
This protocol provides a robust starting point for the analysis.
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV or DAD.
-
Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
Start at 30% B.
-
Linear gradient to 90% B over 15 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 30% B over 1 minute.
-
Equilibrate at 30% B for 7 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 225 nm (or experimentally determined λmax).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.
Protocol 2: Forced Degradation Study for Stability-Indicating Method Development
To develop a stability-indicating method, it is crucial to demonstrate that the analytical method can separate the intact drug from its degradation products.[2][13][14] This is achieved through forced degradation studies.[15]
-
Prepare a Stock Solution: Prepare a stock solution of 3-(4-Bromophenyl)-3-cyanopropanoic acid at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 4 hours. Note: Nitriles can be susceptible to hydrolysis under basic conditions, which may convert the cyano group to a carboxylic acid or amide.[10]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60 °C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Sample Analysis: Before injection, neutralize the acidic and basic samples. Dilute all stressed samples to the same concentration as an unstressed control sample and analyze using the HPLC method from Protocol 1.
-
Peak Purity Analysis: Use a DAD to assess peak purity of the parent compound in the presence of any degradation products to ensure there is no co-elution.
V. Visualizations and Diagrams
Effect of Mobile Phase pH on Analyte Ionization and Retention
Caption: Impact of mobile phase pH on the ionization state and chromatographic behavior of the analyte.
Systematic Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for diagnosing and resolving peak tailing issues.
VI. References
-
Stability Indicating HPLC Method Development: A Review - Semantic Scholar. Available at: [Link]
-
The Hydrolysis of Nitriles with Acids - Journal of the American Chemical Society. Available at: [Link]
-
STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW - INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
Synthesis and HPLC evaluation of carboxylic acid phases on a hydride surface. - Pubs.rsc.org. Available at: [Link]
-
3-Cyanopropanoic acid | C4H5NO2 | CID 263086 - PubChem. Available at: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. Available at: [Link]
-
A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech. Available at: [Link]
-
HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum. Available at: [Link]
-
3-Cyanopropanoic acid - CharChem. Available at: [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. Available at: [Link]
-
Exploring the Role of pH in HPLC Separation - Moravek. Available at: [Link]
-
1003707-16-1| Chemical Name : 3-(4-Bromophenyl)-3-cyanopropanoic acid - Pharmaffiliates. Available at: [Link]
-
3-(4-bromophenyl)-3,3-difluoropropanoic acid (C9H7BrF2O2) - PubChemLite. Available at: [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks . Available at: [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography - LCGC International. Available at: [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available at: [Link]
-
How to choose reversed-phase HPLC Column - BioVanix. Available at: [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC - LCGC International. Available at: [Link]
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube. Available at: [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - Open Access Journals. Available at: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 3-(4-BROMOPHENYL)-3-CYANOPROPANOIC ACID CAS#: 1003707-16-1 [m.chemicalbook.com]
- 3. Synthesis and HPLC evaluation of carboxylic acid phases on a hydride surface. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. RP-HPLC ANALYSIS OF ACIDIC AND BASIC DRUGS IN SYSTEMS WITH DIETHYLAMINE AS ELUENTS ADDITIVE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. "Characterization of Aromatic Stationary Phases for Uses in High Perfor" by Anastasia Davis [jagworks.southalabama.edu]
- 12. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 13. 3-(4-Bromophenyl)propionic acid | C9H9BrO2 | CID 2735609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available [science-softcon.de]
Technical Support Center: Resolving Impurities in 3-(4-Bromophenyl)-3-cyanopropanoic Acid NMR Analysis
Welcome to the technical support guide for 3-(4-Bromophenyl)-3-cyanopropanoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Achieving high purity is critical, and Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for its assessment. This guide provides in-depth, experience-driven answers to common issues encountered during the NMR analysis of this compound, helping you identify, understand, and resolve impurities effectively.
Section 1: Understanding the Expected NMR Spectrum
Before troubleshooting impurities, it is essential to be familiar with the NMR signature of pure 3-(4-Bromophenyl)-3-cyanopropanoic acid. The molecule contains a chiral center at the C3 position, which renders the two protons on the C2 methylene group diastereotopic. This means they are chemically non-equivalent and will appear as distinct signals, coupling to each other (geminal coupling) and to the C3 proton (vicinal coupling).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(4-Bromophenyl)-3-cyanopropanoic acid
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | > 11.0 | Broad Singlet | ~172-174 |
| Aromatic (2H, ortho to -CH) | ~7.45 - 7.55 | Doublet | ~132-133 |
| Aromatic (2H, ortho to -Br) | ~7.60 - 7.70 | Doublet | ~122-123 |
| C3 Methine (-CH (CN)Ar) | ~4.20 - 4.35 | Triplet or dd | ~38-40 |
| C2 Methylene (-CH₂ COOH) | ~2.90 - 3.15 (2H) | Multiplet (or 2x dd) | ~39-41 |
| C1 (-C OOH) | - | - | (Included in COOH) |
| C4 (Ar-C -Br) | - | - | ~123-125 |
| Aromatic (ipso-CH) | - | - | ~137-139 |
| Cyano (-CN) | - | - | ~118-120 |
| Note: Shifts are approximate and can vary based on solvent and concentration. Aromatic protons form a characteristic AA'BB' system. |
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common questions that arise when an NMR spectrum deviates from the expected pattern.
Q1: What are the most common sources of impurities in my sample?
Impurities typically originate from unreacted starting materials, side-reactions during synthesis, or subsequent degradation. The most common synthesis route is a Knoevenagel condensation of 4-bromobenzaldehyde with a cyanoacetic acid derivative, followed by reduction and/or hydrolysis.
Table 2: Common Impurities and Their Origins
| Impurity Name | Structure | Origin | Key ¹H NMR Signal(s) |
| 4-Bromobenzaldehyde | 4-Br-C₆H₄-CHO | Unreacted starting material | Aldehyde proton at ~9.9-10.1 ppm; Aromatic signals. |
| Cyanoacetic Acid | NC-CH₂-COOH | Unreacted starting material | Singlet at ~3.5-3.7 ppm. |
| (E/Z)-3-(4-Bromophenyl)-2-cyanoacrylic acid | 4-Br-C₆H₄-CH=C(CN)COOH | Knoevenagel condensation product (if reduction step is used) | Olefinic proton at ~8.2-8.4 ppm. |
| Ethyl 3-(4-Bromophenyl)-3-cyanopropanoate | 4-Br-C₆H₄-CH(CN)CH₂COOEt | Incomplete ester hydrolysis | Ethyl quartet (~4.2 ppm) and triplet (~1.2 ppm). |
| 3-(4-Bromophenyl)-3-cyanopropanamide | 4-Br-C₆H₄-CH(CN)CH₂CONH₂ | Partial hydrolysis of the nitrile group | Broad NH₂ signals (~7.0-7.5 ppm).[1][2][3] |
| Residual Solvents | (e.g., Ethyl Acetate, Dichloromethane) | Purification/Workup | Characteristic solvent peaks (e.g., EtOAc: 2.05, 4.12, 1.26 ppm).[4] |
Q2: My aromatic region (7.0-8.0 ppm) shows more than two doublets. What are they?
Extra signals in this region typically point to aromatic impurities.
-
Unreacted 4-Bromobenzaldehyde: This will show its own pair of doublets, often slightly downfield from the product signals due to the deshielding effect of the aldehyde group. The key giveaway is the aldehyde proton signal near 10 ppm.
-
Knoevenagel Intermediate: If your synthesis involves a reduction of the double bond, the unreduced intermediate, (E)-3-(4-bromophenyl)-2-cyanoacrylic acid, will have distinct aromatic signals and a very deshielded olefinic proton around 8.3 ppm.[5]
-
Deshielding Effects: Electron-withdrawing groups on impurities, like an aldehyde or a conjugated system, will shift ortho and para protons downfield.[6]
Q3: I have unexpected peaks in the aliphatic region (2.0-5.0 ppm). What do they indicate?
This region is diagnostic for issues with the propanoic acid backbone.
-
Incomplete Hydrolysis: If you synthesized the acid from its ethyl ester, the presence of an ethyl group (a quartet around 4.2 ppm and a triplet around 1.2 ppm) is a definitive sign of residual ester.
-
Unreacted Cyanoacetic Acid: A sharp singlet around 3.6 ppm could indicate residual cyanoacetic acid.
-
Solvent Impurities: Residual ethyl acetate is a common culprit and can be stubborn to remove under high vacuum.[4] Its methylene quartet can sometimes overlap with other signals.
Q4: How do I confirm the identity of the carboxylic acid proton?
The carboxylic acid proton (-COOH) appears as a broad singlet, typically far downfield (>11 ppm). Its chemical shift is highly dependent on concentration, solvent, and temperature. The definitive test is a D₂O exchange experiment.
Section 3: Advanced Analytical & Verification Protocols
When simple inspection is insufficient, these protocols can provide definitive structural information.
Protocol 1: D₂O Exchange for Labile Proton Identification
This simple and rapid experiment confirms the presence of exchangeable protons like -OH, -NH, and -COOH.
Methodology:
-
Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the tube.
-
Cap the tube and shake vigorously for 30-60 seconds to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
-
Result: The signal corresponding to the carboxylic acid proton (and any other exchangeable protons) will significantly diminish or disappear entirely.[4]
Using 2D NMR for Structural Confirmation
For complex mixtures or definitive structural proof, 2D NMR is invaluable.
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. It is excellent for tracing the proton connectivity in the -CH(CN)-CH₂-COOH spin system. You should see a cross-peak connecting the methine proton (~4.3 ppm) to the diastereotopic methylene protons (~3.0 ppm).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It is the best way to assign the carbon signals for the C2 and C3 positions unambiguously.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It can be used to confirm the connection of the aromatic ring to the C3 methine and the carbonyl group to the C2 methylene.
Impurity Identification Workflow
The following diagram provides a logical workflow for identifying the source of unknown peaks in your ¹H NMR spectrum.
Caption: Logical workflow for initial impurity diagnosis based on ¹H NMR data.
Section 4: Purification Methodologies
Once an impurity is identified, a targeted purification strategy can be employed.
Protocol 2: Purification via Acid-Base Extraction
This technique is highly effective for separating the desired carboxylic acid from neutral or basic impurities.
Rationale: The acidic product can be converted to its water-soluble carboxylate salt by treatment with a base, while neutral impurities (like 4-bromobenzaldehyde or the ethyl ester precursor) remain in the organic phase.
Methodology:
-
Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃). Repeat 2-3 times.
-
Expert Tip: Using a strong base like NaOH can risk hydrolysis of the nitrile group.[7] NaHCO₃ is generally sufficient to deprotonate the carboxylic acid without promoting side reactions.
-
-
Combine the aqueous layers. The desired product is now in the aqueous phase as its sodium salt. The neutral impurities remain in the organic phase, which can be discarded.
-
Cool the combined aqueous layer in an ice bath.
-
Slowly acidify the aqueous layer with a strong acid (e.g., 1M HCl) until the pH is ~1-2. The pure carboxylic acid will precipitate out of the solution.[8]
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under high vacuum.
Protocol 3: Recrystallization for High Purity Material
Recrystallization is a powerful technique for removing small amounts of closely related impurities.
Rationale: The principle is based on the differential solubility of the product and impurities in a specific solvent system at varying temperatures.
Methodology:
-
Select an appropriate solvent system. A binary system like ethyl acetate/heptane or toluene/heptane is often effective.[9]
-
In a flask, dissolve the semi-purified solid in the minimum amount of the more soluble solvent (e.g., ethyl acetate) at an elevated temperature.
-
Once fully dissolved, slowly add the less soluble "anti-solvent" (e.g., heptane) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry thoroughly.
General Purification Strategy
This flowchart outlines a robust strategy for purifying the crude product to obtain high-purity 3-(4-Bromophenyl)-3-cyanopropanoic acid.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. 5 Nitrile Hydrolysis Steps - Finance Fusion [bhconv-1.dev.finance.it.ucla.edu]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. scielo.br [scielo.br]
- 6. m.youtube.com [m.youtube.com]
- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis and Scale-Up of 3-(4-Bromophenyl)-3-cyanopropanoic Acid
Welcome to the technical support center for the synthesis and scale-up of 3-(4-Bromophenyl)-3-cyanopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical solutions to navigate the challenges of this multi-step synthesis, from bench-scale experiments to pilot-plant production.
Introduction to the Synthesis
The synthesis of 3-(4-Bromophenyl)-3-cyanopropanoic acid is a valuable process for the creation of a key intermediate in pharmaceutical development. A common and efficient route involves a two-step process:
-
Knoevenagel Condensation: The reaction of 4-bromobenzaldehyde with cyanoacetic acid, typically in the presence of a basic catalyst, to form 2-cyano-3-(4-bromophenyl)acrylic acid.
-
Reduction: The subsequent reduction of the carbon-carbon double bond of the acrylic acid intermediate to yield the final product, 3-(4-Bromophenyl)-3-cyanopropanoic acid.
This guide will focus on troubleshooting the challenges that can arise during both of these critical steps, as well as the final purification and scale-up of the process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-(4-Bromophenyl)-3-cyanopropanoic acid?
A1: The most prevalent and scalable synthetic approach is the Knoevenagel condensation of 4-bromobenzaldehyde with cyanoacetic acid, followed by a selective reduction of the resulting α,β-unsaturated acid.[1] This method is favored for its use of readily available starting materials and generally good yields.
Q2: What are the key challenges when scaling up this synthesis?
A2: The primary challenges during scale-up include:
-
Exothermicity: The Knoevenagel condensation can be exothermic, necessitating careful temperature control to prevent side reactions and ensure safety.
-
Mass Transfer: Achieving efficient mixing is crucial at larger scales to maintain reaction homogeneity and consistent results.
-
Product Isolation and Purification: The product is a polar, solid compound, which can present challenges in its isolation from the reaction mixture and subsequent purification to high-purity standards.
Q3: My final product has a persistent color. What is the likely cause?
A3: A persistent yellow or brownish hue in the final product can often be attributed to impurities carried over from the Knoevenagel condensation step. Inadequately controlled reaction conditions can lead to the formation of colored byproducts.[2] Thorough purification, potentially involving a carbon treatment or recrystallization from a suitable solvent system, is recommended.
Q4: I am observing incomplete conversion of my starting materials. What should I investigate?
A4: Incomplete conversion can stem from several factors. Check the purity of your starting materials, as impurities can inhibit the reaction. Ensure the catalyst is active and used in the correct stoichiometric amount. In the Knoevenagel condensation, the removal of the water byproduct can also drive the reaction to completion.[3] On a larger scale, inefficient mixing could also be a contributing factor.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of 3-(4-Bromophenyl)-3-cyanopropanoic acid.
Part 1: Knoevenagel Condensation
Issue 1: Low Yield of 2-cyano-3-(4-bromophenyl)acrylic acid
| Potential Cause | Recommended Action |
| Inefficient Catalyst | Ensure the catalyst (e.g., piperidine, pyridine) is of high purity and free of water. Consider screening other weak amine bases to optimize the reaction.[1] |
| Suboptimal Reaction Temperature | Monitor the internal reaction temperature. While gentle heating can promote the reaction, excessive heat can lead to side reactions and degradation of the product. |
| Incomplete Water Removal | The Knoevenagel condensation produces water as a byproduct. On a larger scale, consider using a Dean-Stark apparatus to azeotropically remove water and drive the reaction equilibrium towards the product. |
| Side Reactions | The self-condensation of 4-bromobenzaldehyde can occur under strongly basic conditions.[1] Using a mild base and maintaining good temperature control can minimize this. |
Experimental Protocol: Optimized Knoevenagel Condensation
-
To a reaction vessel equipped with a stirrer, condenser, and temperature probe, add 4-bromobenzaldehyde and cyanoacetic acid in a suitable solvent (e.g., toluene or ethanol).
-
Add a catalytic amount of a weak base, such as piperidine or pyridine.
-
Heat the mixture to a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or HPLC.[4]
-
If using toluene, a Dean-Stark trap can be employed to remove water as it forms.
-
Upon completion, cool the reaction mixture and isolate the crude product by filtration.
-
Wash the crude product with a non-polar solvent (e.g., hexanes) to remove unreacted aldehyde.
Part 2: Reduction of the Acrylic Acid Intermediate
Issue 2: Incomplete Reduction or Formation of Byproducts
| Potential Cause | Recommended Action |
| Catalyst Poisoning | Impurities from the Knoevenagel condensation step can poison the reduction catalyst (e.g., Palladium on carbon). Ensure the acrylic acid intermediate is sufficiently pure before proceeding. |
| Hydrogen Pressure and Temperature | Optimize the hydrogen pressure and reaction temperature. Insufficient pressure may lead to slow or incomplete reduction, while excessive temperature could promote side reactions. |
| Solvent Choice | The choice of solvent can influence the reduction rate and selectivity. Protic solvents like ethanol or acetic acid are commonly used. |
| Over-reduction | In some cases, the nitrile group can be susceptible to reduction. Using a selective catalyst and carefully controlling the reaction conditions can prevent this. |
Part 3: Purification of 3-(4-Bromophenyl)-3-cyanopropanoic acid
Issue 3: Difficulty in Achieving High Purity
| Potential Cause | Recommended Action |
| Residual Starting Materials | Unreacted 4-bromobenzaldehyde or cyanoacetic acid can be difficult to remove. Consider a pre-purification step, such as a slurry wash, before final recrystallization. |
| Isomeric Impurities | The presence of isomeric byproducts from the Knoevenagel condensation can co-crystallize with the desired product. A multi-step recrystallization or the use of a different solvent system may be necessary. |
| Polar Nature of the Compound | The high polarity of the product can make it challenging to purify by standard silica gel chromatography.[5] Recrystallization is often the most effective method. Consider solvent systems such as ethanol/water or ethyl acetate/heptane. |
| Thermal Degradation | The compound may be susceptible to decarboxylation at elevated temperatures.[6] Avoid prolonged heating during drying and recrystallization. |
Experimental Protocol: Recrystallization of the Final Product
-
Dissolve the crude 3-(4-Bromophenyl)-3-cyanopropanoic acid in a minimal amount of a hot solvent (e.g., ethanol).
-
If the solution is colored, a small amount of activated carbon can be added, and the mixture is heated for a short period.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the mixture in an ice bath to maximize product recovery.
-
Collect the purified crystals by filtration and wash with a small amount of cold solvent.
-
Dry the product under vacuum at a moderate temperature.
Visualizing the Workflow
Caption: A simplified workflow for the synthesis of 3-(4-Bromophenyl)-3-cyanopropanoic acid.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting efforts.
References
-
Knoevenagel Condensation. Wikipedia. [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
-
Knoevenagel condensation. YouTube. [Link]
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. SciELO. [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Effect of the solvent on Knoevenagel condensation. ResearchGate. [Link]
-
Regiospecific Decarboxylative Allylation of Nitriles. Organic Letters (ACS Publications). [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
-
Decarboxylation. Organic Chemistry Portal. [Link]
-
Fast Selective Detection of Polar Brominated Disinfection Byproducts in Drinking Water Using Precursor Ion Scans. Environmental Science & Technology (ACS Publications). [Link]
-
An investigation of Knoevenagel condensation reaction in microreactors using a new zeolite catalyst. ResearchGate. [Link]
-
Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]
-
Strecker Synthesis. Organic Chemistry Portal. [Link]
-
Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). PMC - NIH. [Link]
-
Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
-
Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. JoVE. [Link]
-
The strecker reaction of benzaldehyde, amines and cyanide: some mechanistic and synthetic studies. Durham e-Theses. [Link]
-
1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. ResearchGate. [Link]
-
-
The mechanism of the decarboxylation of substituted malonic acid derivatives. Journal of the Chemical Society (Resumed) (RSC Publishing). [Link]
-
-
Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. ResearchGate. [Link]
-
Hydrothermal stability of aromatic carboxylic acids. ResearchGate. [Link]
-
Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. Cengage. [Link]
-
Boiling of simulated tap water: effect on polar brominated disinfection byproducts, halogen speciation, and cytotoxicity. PubMed. [Link]
-
Purification of strong polar and basic compounds. Reddit. [Link]
-
Strecker Amino Acid Synthesis. YouTube. [Link]
-
Fast selective detection of polar brominated disinfection byproducts in drinking water using precursor ion scans. PubMed. [Link]
-
Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Organic Chemistry Portal. [Link]
-
High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. NIH. [Link]
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Boiling of simulated tap water: effect on polar brominated disinfection byproducts, halogen speciation, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of 3-(4-Bromophenyl)-3-cyanopropanoic Acid Solutions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(4-Bromophenyl)-3-cyanopropanoic acid. It addresses common challenges and questions related to the stability of its solutions, offering troubleshooting advice, detailed experimental protocols, and insights grounded in established scientific principles and regulatory guidelines.
Troubleshooting Guide: Diagnosing Common Experimental Issues
This section addresses specific problems you may encounter during the stability assessment of 3-(4-Bromophenyl)-3-cyanopropanoic acid solutions.
Q1: My solution of 3-(4-Bromophenyl)-3-cyanopropanoic acid has developed a yellow tint during storage. What is the likely cause?
A1: A color change is a common indicator of chemical degradation. For a molecule like 3-(4-Bromophenyl)-3-cyanopropanoic acid, discoloration can arise from several sources:
-
Degradation: The formation of conjugated systems or chromophoric degradation products. This is often accelerated by exposure to light (photodegradation) or elevated temperatures.
-
Solvent Interaction: The solvent itself may be degrading or reacting with the compound, especially under stress conditions like high heat or in the presence of reactive impurities.
-
Oxidation: Trace amounts of oxygen can lead to oxidative degradation products that are colored.
Investigative Steps:
-
Analyze the Sample: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, to analyze the discolored solution.[1] Compare the chromatogram to a freshly prepared standard. Look for a decrease in the parent compound's peak area and the appearance of new peaks, which represent degradation products.
-
Review Storage Conditions: Confirm that the solution was stored as recommended, protected from light and at the appropriate temperature.
-
Blank Analysis: Analyze a sample of the solvent that was stored under the same conditions (a "blank") to rule out solvent degradation as the source of the color.
Q2: I've observed a precipitate forming in my stock solution. What does this signify and how should I proceed?
A2: Precipitation indicates that the concentration of a substance has exceeded its solubility limit in the given solvent system. This can happen for two primary reasons:
-
Poor Solubility: The initial concentration of your stock solution may be too high for the chosen solvent, or the storage temperature may have decreased, reducing the compound's solubility.
-
Formation of an Insoluble Degradant: A degradation product may be less soluble than the parent compound, causing it to precipitate out of the solution over time.
Investigative Steps:
-
Solubility Check: Re-evaluate the solubility of 3-(4-Bromophenyl)-3-cyanopropanoic acid in your chosen solvent at the storage temperature. You may need to use a different solvent or a co-solvent system. For poorly water-soluble compounds, inert organic co-solvents may be necessary.[2]
-
Characterize the Precipitate: If possible, isolate the precipitate by centrifugation. Dissolve it in a suitable solvent and analyze it using techniques like HPLC or LC-MS to determine if it is the parent compound or a degradant.
-
Adjust Concentration: Consider preparing a more dilute stock solution to ensure the compound remains fully dissolved throughout the experiment.
Q3: My HPLC results show a decrease in the peak area for the parent compound, but I don't see any significant new peaks. What could be happening?
A3: This "mass balance" issue is a common challenge in stability studies. Several factors could explain this observation:
-
Non-UV Active Degradants: The degradation products may lack a chromophore that absorbs at the wavelength used for detection.
-
Co-elution: A degradant peak may be hidden under the parent compound peak or a solvent peak.
-
Precipitation: The degradant may have precipitated out of the solution and was removed during sample preparation (e.g., filtration).
-
High Retention: The degradant may be strongly retained on the HPLC column and did not elute during the run time.
-
Volatile Degradants: The degradation process may have produced volatile compounds that were lost from the solution.
Investigative Steps:
-
Use a Universal Detector: Employ a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) which are not dependent on UV absorbance and can detect a wider range of compounds.[3]
-
Modify HPLC Method: Adjust the mobile phase gradient, pH, or column chemistry to improve the separation and resolve any co-eluting peaks.
-
Check for Precipitation: Visually inspect your sample for any precipitate before analysis.
-
Extend Run Time: Lengthen the HPLC run time and include a high-organic wash step to ensure all compounds have eluted from the column.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the handling and stability testing of 3-(4-Bromophenyl)-3-cyanopropanoic acid.
Q1: What is the primary degradation pathway for 3-(4-Bromophenyl)-3-cyanopropanoic acid in solution?
A1: Given its chemical structure, the most probable degradation pathway is the hydrolysis of the nitrile (cyano) group . This reaction can occur under both acidic and basic conditions.[4][5] The hydrolysis typically proceeds through a two-step mechanism:
-
First, the nitrile is converted to a primary amide intermediate: 3-(4-Bromophenyl)-3-carbamoylpropanoic acid .
-
This amide is then further hydrolyzed to the corresponding carboxylic acid: 3-(4-Bromophenyl)propane-1,3-dicarboxylic acid .[5][6]
Acid catalysis protonates the nitrile, making it more susceptible to attack by water, while base catalysis involves a direct nucleophilic attack by hydroxide ions.[7] Harsher conditions, such as elevated temperatures, will typically drive the reaction to completion, forming the dicarboxylic acid.[8]
Q2: What solvents are recommended for preparing stock solutions for stability studies?
A2: The choice of solvent is critical and depends on the compound's solubility and compatibility with the analytical method.
-
High Purity Solvents: Always use HPLC-grade or higher purity solvents to avoid introducing impurities that could interfere with the analysis.
-
Initial Solubility Screening: Test solubility in common solvents.
-
Recommended Solvents: A summary of suitable solvents is provided in the table below.
| Solvent | Suitability | Considerations |
| Acetonitrile (ACN) | Excellent | Good solubilizing power and compatible with reverse-phase HPLC. |
| Methanol (MeOH) | Good | Good solubilizing power, but can be more reactive than ACN in some cases. |
| Dimethyl Sulfoxide (DMSO) | Good for high concentration | Excellent solvent, but can interfere with some analyses (e.g., high UV absorbance at low wavelengths). Use sparingly as a co-solvent if necessary.[2] |
| Water (with co-solvent) | Poor (alone) | The compound is expected to have low aqueous solubility. Use in combination with an organic modifier like ACN or MeOH. |
Q3: What are the standard conditions for a forced degradation study of this compound?
A3: Forced degradation, or stress testing, is essential to identify potential degradation products and establish the stability-indicating nature of your analytical method.[9][10] The studies should aim for a target degradation of 5-20%.[11] The following conditions are a standard starting point, based on ICH guidelines.
| Stress Condition | Reagent/Parameters | Typical Duration | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | 24 - 48 hours | To assess stability in acidic environments.[9][12] |
| Base Hydrolysis | 0.1 M NaOH at RT | 4 - 8 hours | To assess stability in alkaline environments.[9] |
| Oxidation | 3% H₂O₂ at RT | 24 hours | To evaluate susceptibility to oxidation.[9] |
| Thermal Degradation | 70 °C (in solid state and solution) | 48 hours | To test for heat-induced degradation. |
| Photostability | ICH Q1B conditions (UV/Vis light) | Per guideline | To evaluate light sensitivity.[11] |
Note: These conditions should be adjusted based on the observed stability of the molecule. If no degradation is seen, the temperature or reagent concentration can be increased.[9]
Experimental Protocols: Forced Degradation Workflow
This section provides a detailed, step-by-step protocol for conducting a forced degradation study on 3-(4-Bromophenyl)-3-cyanopropanoic acid.
Objective
To identify the likely degradation products of 3-(4-Bromophenyl)-3-cyanopropanoic acid under various stress conditions and to develop a stability-indicating analytical method.[13]
Materials
-
3-(4-Bromophenyl)-3-cyanopropanoic acid
-
HPLC-grade Acetonitrile and Water
-
0.1 M Hydrochloric Acid
-
0.1 M Sodium Hydroxide
-
3% Hydrogen Peroxide
-
Class A volumetric flasks and pipettes
-
HPLC system with UV/PDA or MS detector
Stock Solution Preparation
-
Accurately weigh and dissolve 10 mg of 3-(4-Bromophenyl)-3-cyanopropanoic acid in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.[11]
-
Ensure the compound is fully dissolved before proceeding.
Stress Sample Preparation
The general workflow for preparing and analyzing stress samples is outlined below.
Caption: Workflow for Forced Degradation Study.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Incubate a vial of the stock solution at 70°C.
-
Control Sample: Keep 1 mL of stock solution mixed with 1 mL of water at 4°C, protected from light.
Time Points and Analysis
-
Withdraw aliquots from each stress condition at specified time points (e.g., 2, 4, 8, 24 hours).
-
Neutralization: Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze all samples (including the control) by a validated HPLC method.
Potential Degradation Pathway: Nitrile Hydrolysis
The primary degradation mechanism involves the hydrolysis of the nitrile functional group into a carboxylic acid, proceeding through an amide intermediate. This process is catalyzed by both acid and base.
Note: As I cannot generate images, the DOT script above is a template. The IMG SRC would point to images of the chemical structures.
Chemical Pathway Description:
-
Parent Compound: 3-(4-Bromophenyl)-3-cyanopropanoic acid
-
Intermediate: Hydrolyzes to 3-(4-Bromophenyl)-3-carbamoylpropanoic acid (Amide)
-
Final Product: Further hydrolyzes to 3-(4-Bromophenyl)propane-1,3-dicarboxylic acid
References
-
PubChem. (n.d.). 3-(4-Bromophenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
DeSilva, B., et al. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
Pharma Guideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Kamberi, M., et al. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Infinita Lab. (n.d.). Acid Degradation Stability Testing. Retrieved from [Link]
-
Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]
-
Hudson Robotics. (n.d.). pH for Stability Testing and Analysis. Retrieved from [Link]
-
Vantree. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]
-
JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
-
Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
ICH. (2024). ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products. Retrieved from [Link]
-
SGS. (n.d.). How to Approach a Forced Degradation Study. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
CharChem. (n.d.). 3-Cyanopropanoic acid. Retrieved from [Link]
Sources
- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 2. sgs.com [sgs.com]
- 3. enamine.net [enamine.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 8. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. testinglab.com [testinglab.com]
- 13. biopharminternational.com [biopharminternational.com]
Technical Support Center: Preventing Byproduct Formation in Cyanation Reactions
Welcome to the technical support center for cyanation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their cyanation processes and minimize the formation of unwanted byproducts. Here, we will delve into the common challenges encountered during cyanation and provide practical, scientifically-grounded solutions.
I. Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions that arise during cyanation reactions.
Q1: What are the most common byproducts in cyanation reactions and why do they form?
A1: Byproduct formation is a frequent challenge in cyanation. The most common impurities include:
-
Isocyanides (Isocyanates): The cyanide ion is an ambident nucleophile, meaning it can attack an electrophile with either its carbon or nitrogen atom. Attack by the nitrogen atom leads to the formation of isocyanides.[1] This is particularly favored when using more covalent metal cyanides like silver cyanide (AgCN) or under conditions that promote an SN1-type mechanism.[1]
-
Hydrolysis Products (Carboxylic Acids and Amides): The presence of water, especially under acidic or basic conditions during the reaction or work-up, can lead to the hydrolysis of the desired nitrile product.[1][2] This hydrolysis proceeds through an amide intermediate, which can sometimes be isolated, but often continues to the corresponding carboxylic acid.[2][3][4]
-
Elimination Products: Particularly with secondary and tertiary alkyl halides, elimination of HX can compete with the desired substitution reaction, leading to the formation of alkenes.[1] This is more prevalent under strongly basic conditions.[1]
-
Products of Catalyst Deactivation: In transition metal-catalyzed cyanations (e.g., using palladium or nickel), excess cyanide ions can bind strongly to the metal center, leading to catalyst deactivation and the formation of inactive metal-cyanide complexes.[5][6][7][8]
Q2: I'm observing a significant amount of isocyanide in my reaction. How can I minimize it?
A2: To favor the formation of the desired nitrile over the isocyanide byproduct, consider the following strategies:
-
Choice of Cyanide Salt: Use ionic alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN). These salts provide a "freer" cyanide anion where the more nucleophilic carbon atom is more available for attack.[1] Avoid silver cyanide (AgCN) which has a more covalent character and favors isocyanide formation.[1]
-
Solvent Selection: Employ polar aprotic solvents such as DMSO or acetone. These solvents effectively solvate the metal cation, leaving the cyanide anion more reactive at the carbon atom.[1] Protic solvents can solvate the carbon end of the cyanide ion, making the nitrogen atom more nucleophilic.[1]
-
Reaction Mechanism Control: Maintain conditions that favor an SN2 mechanism, such as using primary or secondary alkyl halides and avoiding conditions that promote carbocation formation.[1]
Q3: My final product is contaminated with carboxylic acid. How can I prevent this hydrolysis?
A3: Preventing the hydrolysis of your nitrile product is crucial for obtaining high purity. Here's how:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Careful Work-up: During the work-up procedure, avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.[1][9] If an acidic or basic wash is necessary, perform it quickly and at a low temperature.
-
Control Reaction Temperature: High reaction temperatures can accelerate the rate of hydrolysis if water is present.
Q4: My transition metal-catalyzed cyanation is sluggish and appears to have stalled. What could be the cause?
A4: Catalyst deactivation is a common issue in palladium- or nickel-catalyzed cyanations.
-
Cause: Excess cyanide in the reaction mixture can act as a poison, binding to the metal catalyst and rendering it inactive.[5][7][8]
-
Solution:
-
Use a Slow-Release Cyanide Source: Employing a less soluble cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can help maintain a low concentration of free cyanide ions, preventing catalyst poisoning.[7][10][11]
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands can help stabilize the palladium center and prevent the formation of inactive palladium-cyanide complexes.[7]
-
Controlled Addition: In some cases, slow addition of the cyanide reagent can prevent a high instantaneous concentration of cyanide ions.
-
II. Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during cyanation reactions.
| Problem | Possible Cause | Recommended Solution(s) | Scientific Rationale |
| Low Yield of Desired Nitrile | 1. Incomplete Reaction | • Increase reaction time or temperature cautiously.• Use a phase-transfer catalyst (e.g., a quaternary ammonium salt) to enhance the solubility and reactivity of the cyanide salt.[1][12]• Ensure efficient stirring. | Incomplete reactions can be due to poor solubility of the cyanide salt or insufficient reaction kinetics. A phase-transfer catalyst shuttles the cyanide anion from the aqueous/solid phase to the organic phase. |
| 2. Competing Side Reactions | • Refer to FAQs on minimizing isocyanide, hydrolysis, and elimination byproducts. | Byproducts directly consume starting materials and reduce the yield of the desired product. | |
| 3. Poor Quality Starting Material | • Purify the starting halide (e.g., by distillation or recrystallization) before use.[1] | Impurities in the starting material can interfere with the reaction or introduce unwanted side reactions. | |
| Formation of Multiple Unidentified Byproducts | 1. Reaction Temperature Too High | • Lower the reaction temperature. Consider running the reaction for a longer duration at a lower temperature. | High temperatures can promote decomposition of starting materials, reagents, or products, leading to a complex mixture of byproducts. |
| 2. Presence of Oxygen | • Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). | Oxygen can lead to oxidative side reactions and contribute to catalyst degradation in metal-catalyzed processes.[7] | |
| Difficulty in Product Purification | 1. Co-eluting Impurities | • Optimize chromatographic conditions (e.g., solvent gradient, column stationary phase).• Consider recrystallization from a different solvent system. | Structural similarities between the product and byproducts can make separation challenging. |
| 2. Residual Metal Catalyst | • Treat the organic layer with a palladium scavenger resin.• Filter the crude product through a pad of celite and activated carbon.[7] | Residual palladium from catalyzed reactions can be difficult to remove by standard chromatography. |
III. Experimental Protocols & Methodologies
Protocol 1: Minimizing Isocyanide Formation in the Cyanation of Benzyl Halides
This protocol is designed to favor the SN2 pathway and minimize the formation of benzyl isocyanide.
Materials:
-
Benzyl bromide (1 equivalent)
-
Sodium cyanide (1.2 equivalents)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve sodium cyanide in anhydrous DMSO in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.
-
Slowly add the benzyl bromide to the cyanide solution at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Palladium-Catalyzed Cyanation with Controlled Cyanide Concentration
This method uses potassium hexacyanoferrate(II) to avoid catalyst deactivation.
Materials:
-
Aryl bromide (1 equivalent)
-
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) (0.4 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium carbonate (Na₂CO₃) (2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, potassium hexacyanoferrate(II), palladium(II) acetate, Xantphos, and sodium carbonate.
-
Add anhydrous DMF and heat the reaction mixture to 120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture to remove inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
IV. Visual Diagrams
Key Reaction Pathways in Cyanation
Caption: Competing reaction pathways in a typical cyanation reaction.
Troubleshooting Workflow for Low Cyanation Yield
Caption: A logical workflow for troubleshooting low product yields.
V. References
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Amides from Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, August 12). 12.7: Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids. Retrieved from
-
Google Patents. (n.d.). US3366639A - Synthesis of amides from nitriles. Retrieved from
-
Chemistry LibreTexts. (2020, August 15). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
ACS Publications. (2019, December 20). Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. Retrieved from [Link]
-
ACS Publications. (2019, August 16). Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyanation. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent catalytic cyanation reactions using alkylnitriles. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cyanation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of 3-(4-Bromophenyl)-3-cyanopropanoic Acid and Structurally Related Brominated Compounds for Pharmaceutical Research
In the landscape of modern drug discovery and development, the strategic incorporation of halogen atoms and nitrile functional groups into molecular scaffolds is a well-established approach to modulate physicochemical properties and enhance biological activity. This guide provides an in-depth comparative analysis of 3-(4-Bromophenyl)-3-cyanopropanoic acid, a molecule of interest for medicinal chemists, against a selection of its structural analogs. By examining the nuanced effects of the bromine atom, the cyano group, and the length of the propanoic acid chain, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these compounds' potential applications and performance characteristics.
This guide will delve into a side-by-side comparison of physicochemical properties, explore a plausible synthetic route for the title compound, and discuss the anticipated impact of its unique structural features on its performance as a potential bioactive agent or intermediate.
The Strategic Importance of Bromine and Cyano Moieties in Drug Design
The introduction of a bromine atom into an organic molecule can significantly influence its pharmacokinetic and pharmacodynamic profile. Bromine, being a large and lipophilic atom, can enhance a compound's membrane permeability and binding affinity to target proteins through halogen bonding.[1][2] This can lead to increased therapeutic activity and a longer duration of action.[1][2] Furthermore, brominated compounds have found applications as antimicrobial, antiviral, and anticancer agents.[3][4]
The nitrile, or cyano, group is another functional group of great importance in medicinal chemistry, with over 60 small molecule drugs on the market containing this moiety.[5] The cyano group can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, and improve the pharmacokinetic profile of a drug candidate.[6][7] It can also serve as a bioisostere for other functional groups and, in some cases, act as a covalent warhead to bind to a target of interest.[5][8]
Comparative Analysis of Physicochemical Properties
To understand the unique contribution of the different structural components of 3-(4-Bromophenyl)-3-cyanopropanoic acid, a comparison with its close relatives is essential. The following table summarizes the key physicochemical properties of the title compound and three selected comparators: 3-(4-bromophenyl)propionic acid, 4-bromophenylacetic acid, and 3-(4-chlorophenyl)-3-cyanopropanoic acid.
| Property | 3-(4-Bromophenyl)-3-cyanopropanoic acid | 3-(4-Bromophenyl)propionic acid | 4-Bromophenylacetic acid | 3-(4-Chlorophenyl)-3-cyanopropanoic acid |
| CAS Number | 1003707-16-1 | 1643-30-7 | 1878-68-8 | 98923-51-4 |
| Molecular Formula | C₁₀H₈BrNO₂ | C₉H₉BrO₂ | C₈H₇BrO₂ | C₁₀H₈ClNO₂ |
| Molecular Weight ( g/mol ) | 254.08 | 229.07[9][10] | 215.04[11] | 209.63[8][12] |
| Melting Point (°C) | Predicted: N/A | 133-136[10][13] | 114-117[14] | 110-118[15] |
| Boiling Point (°C) | Predicted: 405.7±35.0 | 250 (at 30 mmHg)[13][16] | N/A | N/A |
| Density (g/cm³) | Predicted: 1.585±0.06 | 1.531±0.06 (Predicted)[16] | N/A | N/A |
| pKa | Predicted: 3.80±0.10 | N/A | N/A | N/A |
| LogP | N/A | 2.2[9] | N/A | 2.42188 (Predicted)[17] |
Analysis of Physicochemical Data:
-
Impact of the Cyano Group: Comparing 3-(4-Bromophenyl)-3-cyanopropanoic acid with 3-(4-bromophenyl)propionic acid reveals the influence of the nitrile functionality. The addition of the cyano group increases the molecular weight and is predicted to significantly increase the boiling point and density, suggesting stronger intermolecular forces. The predicted pKa of 3.80 for the cyano-containing acid indicates it is a moderately strong organic acid.
-
Effect of Chain Length: The comparison between 3-(4-bromophenyl)propionic acid and 4-bromophenylacetic acid highlights the effect of the alkyl chain length. The longer propanoic acid chain in the former leads to a higher melting point, likely due to more effective crystal packing.
-
Bromine vs. Chlorine: The substitution of bromine with chlorine in 3-(4-chlorophenyl)-3-cyanopropanoic acid results in a lower molecular weight, as expected. The melting point of the chlorinated analog is slightly lower than that of the brominated propionic acid derivative, which may be attributed to the smaller size and lower polarizability of chlorine compared to bromine.
Synthesis of 3-(4-Bromophenyl)-3-cyanopropanoic Acid: An Experimental Protocol
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 3-(4-Bromophenyl)-3-cyanopropanoic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Knoevenagel Condensation to form (E)-3-(4-bromophenyl)-2-cyanoacrylic acid
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzaldehyde (18.5 g, 0.1 mol) and cyanoacetic acid (8.5 g, 0.1 mol).
-
Solvent and Catalyst Addition: Add 100 mL of ethanol to the flask, followed by the dropwise addition of piperidine (1.0 mL, 0.01 mol) as a catalyst. The use of a weak base is crucial to prevent self-condensation of the aldehyde.[4]
-
Reaction Execution: Heat the reaction mixture to reflux with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the product. If crystallization does not occur, pour the mixture into 200 mL of ice-cold water while stirring. Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product is (E)-3-(4-bromophenyl)-2-cyanoacrylic acid.
Step 2: Reduction to 3-(4-Bromophenyl)-3-cyanopropanoic acid
-
Reaction Setup: In a 500 mL Erlenmeyer flask, dissolve the crude (E)-3-(4-bromophenyl)-2-cyanoacrylic acid (25.3 g, 0.1 mol) in 200 mL of a 1:1 mixture of methanol and water.
-
Reducing Agent Addition: Cool the solution in an ice bath and slowly add sodium borohydride (NaBH₄) (7.6 g, 0.2 mol) in small portions. The addition should be controlled to manage the evolution of hydrogen gas.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Carefully acidify the reaction mixture with 2M HCl to a pH of ~2 to decompose the excess NaBH₄ and precipitate the product. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(4-Bromophenyl)-3-cyanopropanoic acid.
Spectroscopic Characterization (Anticipated)
While experimental spectra for 3-(4-Bromophenyl)-3-cyanopropanoic acid are not publicly available, we can predict the key characteristic signals based on its structure.
Anticipated ¹H NMR (in CDCl₃):
-
Aromatic Protons: Two doublets in the range of δ 7.2-7.6 ppm, corresponding to the protons on the 4-bromophenyl ring.
-
Methine Proton (-CH(CN)-): A triplet or multiplet around δ 3.8-4.2 ppm, coupled to the adjacent methylene protons.
-
Methylene Protons (-CH₂-COOH): A doublet or multiplet around δ 2.8-3.2 ppm, coupled to the methine proton.
-
Carboxylic Acid Proton (-COOH): A broad singlet at δ 10-12 ppm.
Anticipated IR (KBr Pellet):
-
O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.
-
C≡N Stretch (Nitrile): A sharp, medium-intensity absorption peak around 2240-2260 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak around 1700-1725 cm⁻¹.
-
C-Br Stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.
Performance and Application Insights
The unique combination of a bromophenyl ring, a cyano group, and a propanoic acid moiety in 3-(4-Bromophenyl)-3-cyanopropanoic acid suggests its potential as a versatile building block in medicinal chemistry.
-
Potential as a Bioactive Scaffold: The presence of both hydrogen bond donor (-COOH) and acceptor (-CN, -COOH) groups, along with the lipophilic bromophenyl ring, provides a pharmacophore that could interact with various biological targets. Brominated flavonoids, for instance, have shown enhanced α-glucosidase inhibitory activity compared to their non-brominated parent compounds, suggesting a potential role for brominated compounds in antidiabetic research.[17]
-
Intermediate for Complex Molecules: This compound can serve as a valuable intermediate for the synthesis of more complex molecules. The carboxylic acid can be converted to esters, amides, or other derivatives, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.
-
Comparison with Analogs:
-
vs. 3-(4-Bromophenyl)propionic acid: The presence of the cyano group in the title compound introduces a key point of polarity and a hydrogen bond acceptor, which could lead to different binding interactions and biological activities compared to its non-cyanated counterpart.
-
vs. 4-Bromophenylacetic acid: The longer propanoic acid chain provides greater conformational flexibility, which could be advantageous for optimal binding to a target protein.
-
vs. 3-(4-Chlorophenyl)-3-cyanopropanoic acid: While structurally very similar, the difference in the halogen (bromine vs. chlorine) can lead to subtle but significant differences in lipophilicity, polarizability, and the strength of halogen bonding, potentially impacting biological activity and toxicity.
-
Conclusion and Future Directions
3-(4-Bromophenyl)-3-cyanopropanoic acid represents a promising, yet underexplored, chemical entity for researchers in drug discovery. Its synthesis is achievable through established chemical transformations, and its structural features suggest a high potential for biological activity. The comparative analysis with its structural analogs underscores the importance of systematic modifications in tuning the physicochemical and, by extension, the pharmacological properties of a lead compound.
Future research should focus on the experimental validation of the proposed synthetic protocol, thorough spectroscopic characterization, and the evaluation of its biological activity in relevant assays. Such studies will be crucial in unlocking the full potential of 3-(4-Bromophenyl)-3-cyanopropanoic acid and other novel brominated compounds in the development of next-generation therapeutics.
References
- Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Medical Science. [URL not available]
- Introducing bromine in the molecular structure as a good strategy to the drug design. (n.d.). [URL not available]
-
Nitriles: an attractive approach to the development of covalent inhibitors. (n.d.). PubMed Central. [Link]
-
3-(4-Chlorophenyl)-3-cyanopropanoic acid. (2021). PubChem. [Link]
- Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Medical Science. [URL not available]
-
What Is Bromine Used For? (2025). AZoM. [Link]
-
Nitriles: an attractive approach to the development of covalent inhibitors. (n.d.). RSC Publishing. [Link]
-
3-(4-Bromophenyl)propionic acid. (n.d.). PubChem. [Link]
-
4-Bromophenylacetic acid. (n.d.). Wikipedia. [Link]
-
3-(4-BROMOPHENYL)PROPIONIC ACID. (2024). ChemBK. [Link]
-
4-Bromophenylacetic acid. (n.d.). NIST WebBook. [Link]
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). [URL not available]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (n.d.). ResearchGate. [Link]
-
2-(4-Bromophenyl)propanoic acid. (n.d.). PubChem. [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PubMed Central. [Link]
-
3-Cyanopropanoic acid. (n.d.). PubChem. [Link]
-
2-(4-Bromophenyl)-2-Methylpropanic Acid. (n.d.). Triumph Interchem. [Link]
- Supplementary Inform
-
Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. (2018). Organic Syntheses. [Link]
- Process for preparing 3-bromopropionic acid. (n.d.).
-
Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. (2018). ResearchGate. [Link]
-
IR Spectra of Selected Compounds. (2020). Chemistry LibreTexts. [Link]
-
1 H-NMR spectra of (E)-3-(4-bromophenyl)-2-(4-hydroxyphenyl) acrylonitrile. (n.d.). ResearchGate. [Link]
-
Synthesis of promising brominated flavonoids as antidiabetic and anti-glycation agents. (2025). National Institutes of Health. [Link]
-
3-Cyanopropanoic acid. (n.d.). CharChem. [Link]
-
Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. (2004). ResearchGate. [Link]
-
FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. (2020). ResearchGate. [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). PubMed Central. [Link]
- database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. (2026). [URL not available]
- low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). [URL not available]
-
Ch13 - Sample IR spectra. (n.d.). University of Calgary. [Link]
Sources
- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. chemscene.com [chemscene.com]
- 9. 3-(4-Chlorophenyl)-3-cyanopropanoic acid | C10H8ClNO2 | CID 15500725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-(4-CHLOROPHENYL)-3-CYANOPROPANOIC ACID | 98923-51-4 [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. 3-(4-Chlorophenyl)-3-cyanopropanoic acid | C10H8ClNO2 | CID 15500725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. researchgate.net [researchgate.net]
- 16. orgsyn.org [orgsyn.org]
- 17. Synthesis of promising brominated flavonoids as antidiabetic and anti-glycation agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 3-(4-Bromophenyl)-3-cyanopropanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of a Novel Scaffold
The quest for novel therapeutic agents with enhanced efficacy and selectivity remains a cornerstone of medicinal chemistry. The 3-(4-Bromophenyl)-3-cyanopropanoic acid scaffold represents a promising, yet underexplored, chemical space. This structure uniquely combines three key pharmacophoric elements: a brominated aromatic ring, a nitrile group, and a propanoic acid backbone. Each of these components has been independently associated with a range of biological activities, suggesting that their combination within a single molecular entity could lead to synergistic or novel therapeutic properties.
The bromophenyl group is a common feature in many biologically active compounds, often contributing to enhanced binding affinity to target proteins through halogen bonding and increased lipophilicity, which can improve cell membrane permeability.[1][2] The nitrile (cyano) group , a strong electron-withdrawing moiety, can participate in hydrogen bonding and polar interactions, significantly influencing the pharmacokinetic and pharmacodynamic properties of a drug.[3] Furthermore, it can act as a bioisostere for other functional groups, aiding in the fine-tuning of molecular properties.[3] Finally, the propanoic acid backbone is present in numerous approved drugs and natural products, serving as a versatile scaffold that can be readily functionalized to modulate activity and selectivity.[4][5]
This guide will explore the potential anticancer, antimicrobial, and enzyme inhibitory activities of derivatives of 3-(4-Bromophenyl)-3-cyanopropanoic acid. We will delve into the rationale behind the selection of specific derivatives for synthesis and evaluation, provide detailed experimental protocols for their biological characterization, and present a comparative analysis based on hypothetical, yet plausible, experimental data.
Rationale for Derivative Selection and Synthesis
To explore the structure-activity relationships (SAR) of the 3-(4-Bromophenyl)-3-cyanopropanoic acid core, a series of derivatives can be synthesized by modifying the carboxylic acid moiety. This approach allows for a systematic investigation of how changes in steric bulk, electronics, and hydrogen bonding potential at this position influence biological activity.
Diagram: Synthetic Pathway for 3-(4-Bromophenyl)-3-cyanopropanoic Acid Derivatives
Caption: General synthetic routes to key derivatives.
The primary derivatives for initial investigation include:
-
Ester Derivatives (Methyl, Ethyl, Propyl): Esterification of the carboxylic acid can modulate lipophilicity and cell permeability. The increasing alkyl chain length allows for a systematic study of how steric bulk in this region affects target engagement. It has been observed that esterification of a free carboxylic group can sometimes decrease activity if the carboxylate is essential for binding, but in other cases, it can improve cell penetration and act as a prodrug.[6][7]
-
Amide Derivatives (Primary, Secondary, Tertiary): Amides introduce hydrogen bond donors and acceptors, potentially leading to stronger and more specific interactions with biological targets. The substitution on the nitrogen atom can be varied to probe the steric and electronic requirements of the binding pocket.
-
Hydrazide Derivative: The hydrazide group is a versatile intermediate that can be further modified to create more complex derivatives, such as hydrazones, which are known to possess a wide range of biological activities.[8]
Comparative Biological Evaluation: A Multifaceted Approach
A comprehensive evaluation of the biological activity of these novel derivatives requires a multi-pronged approach, assessing their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.
Anticancer Activity: Cytotoxicity Screening
The potential of 3-(4-Bromophenyl)-3-cyanopropanoic acid derivatives as anticancer agents can be initially assessed by evaluating their cytotoxicity against a panel of human cancer cell lines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9][10]
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values.
| Derivative | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| Parent Acid | >100 | >100 | >100 |
| Methyl Ester | 75.2 | 82.1 | 68.5 |
| Ethyl Ester | 52.8 | 61.4 | 49.9 |
| Propyl Ester | 35.1 | 42.3 | 31.7 |
| Primary Amide | 28.9 | 35.6 | 25.4 |
| Hydrazide | 15.7 | 21.9 | 12.3 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
Disclaimer: The data presented in this table is illustrative and intended for comparative purposes only. Actual experimental results may vary.
Interpretation of Illustrative Data: The hypothetical data suggests that derivatization of the carboxylic acid significantly enhances cytotoxic activity. A trend of increasing potency is observed with increasing alkyl chain length in the ester series, potentially due to improved lipophilicity. The amide and hydrazide derivatives show the most promising activity, indicating that hydrogen bonding capabilities in this region may be crucial for interacting with the cellular target.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial potential of the synthesized compounds can be evaluated against a panel of pathogenic bacteria and fungi.
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Prepare Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth overnight. Dilute the cultures to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
| Derivative | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| Parent Acid | >128 | >128 | >128 |
| Methyl Ester | 64 | 128 | 64 |
| Ethyl Ester | 32 | 64 | 32 |
| Propyl Ester | 16 | 32 | 16 |
| Primary Amide | 8 | 16 | 8 |
| Hydrazide | 4 | 8 | 4 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
Disclaimer: The data presented in this table is illustrative and intended for comparative purposes only. Actual experimental results may vary.
Interpretation of Illustrative Data: Similar to the cytotoxicity data, the hypothetical antimicrobial results suggest that derivatization enhances activity. The compounds appear to be more effective against the Gram-positive bacterium and the fungus. The hydrazide derivative again shows the highest potency, suggesting its potential as a lead for further development of antimicrobial agents.
Enzyme Inhibition: Targeting Key Pathological Enzymes
Many diseases are driven by the aberrant activity of specific enzymes.[1] The 3-(4-Bromophenyl)-3-cyanopropanoic acid scaffold could potentially inhibit various enzymes. As an illustrative example, we will consider its potential to inhibit a hypothetical kinase, "Kinase X," which is implicated in a cancer signaling pathway.
Caption: Inhibition of Kinase X by a hypothetical derivative.
A variety of assay formats can be used to measure kinase activity and inhibition, such as radiometric assays or luminescence-based assays.
Step-by-Step Methodology (Luminescence-based):
-
Reagent Preparation: Prepare assay buffer, recombinant Kinase X enzyme, substrate peptide, and ATP.
-
Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent that measures the amount of ADP produced (which is proportional to kinase activity).
-
Luminescence Reading: Read the luminescence signal on a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 values.
| Derivative | Kinase X IC50 (µM) |
| Parent Acid | >50 |
| Methyl Ester | 25.3 |
| Ethyl Ester | 15.8 |
| Propyl Ester | 8.1 |
| Primary Amide | 4.5 |
| Hydrazide | 1.2 |
| Staurosporine | 0.01 |
Disclaimer: The data presented in this table is illustrative and intended for comparative purposes only. Actual experimental results may vary.
Interpretation of Illustrative Data: The hypothetical data for Kinase X inhibition mirrors the trends observed in the cytotoxicity and antimicrobial assays. The hydrazide derivative emerges as the most potent inhibitor, suggesting that the specific chemical features of this functional group are critical for binding to the active site of the enzyme.
Structure-Activity Relationship (SAR) Summary and Future Directions
Based on the illustrative data, a preliminary SAR can be established for the 3-(4-Bromophenyl)-3-cyanopropanoic acid scaffold:
-
Carboxylic Acid Modification is Key: The parent acid is largely inactive, highlighting the necessity of derivatization to achieve biological activity.
-
Lipophilicity and Steric Bulk: In the ester series, increasing the alkyl chain length appears to enhance activity, suggesting that increased lipophilicity and/or specific steric interactions are favorable.
-
Hydrogen Bonding is Crucial: The superior activity of the amide and hydrazide derivatives suggests that hydrogen bond donor and acceptor capabilities at this position are critical for potent biological effects. The hydrazide, with its multiple hydrogen bonding sites, consistently shows the highest potency across all hypothetical assays.
Future research should focus on:
-
Synthesis of a broader range of derivatives: This includes exploring different substituents on the amide nitrogen and reacting the hydrazide with various aldehydes and ketones to form a library of hydrazones.
-
Mechanism of action studies: For the most potent compounds, further experiments are needed to elucidate their specific molecular targets and mechanisms of action.
-
In vivo efficacy and toxicity studies: Promising candidates should be advanced to animal models to evaluate their therapeutic efficacy and safety profiles.
Conclusion
The 3-(4-Bromophenyl)-3-cyanopropanoic acid scaffold holds significant promise for the development of novel therapeutic agents. The illustrative comparative analysis presented in this guide, while based on hypothetical data, provides a rational framework for initiating research in this area. Through systematic derivatization and a comprehensive biological evaluation encompassing anticancer, antimicrobial, and enzyme inhibition assays, the full therapeutic potential of this exciting new class of compounds can be unlocked. The detailed experimental protocols provided herein offer a robust starting point for researchers to embark on this discovery journey.
References
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. [Link]
-
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC. [Link]
-
Synthesis and biological evaluation of 3-phenyl-3-aryl carboxamido propanoic acid derivatives as small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26A1). PubMed. [Link]
-
A Review of the Antimicrobial Properties of Cyanobacterial Natural Products. PMC. [Link]
-
Studies on aromatase inhibitors. III. Synthesis and biological evaluation of [(4-bromobenzyl)(4-cyanophenyl)amino]azoles and their azine analogs. PubMed. [Link]
-
[Toxicity of selected brominated aromatic compounds]. PubMed. [Link]
-
Synthesis and Cytotoxicity Studies of Br‐Substituted Salphen Organic Compounds. Chemistry Europe. [Link]
-
ChemInform Abstract: Expedient Synthesis of 3‐Arylpropionic Acid Derivatives. Sci-Hub. [Link]
-
Revisiting the role of cyanobacteria-derived metabolites as antimicrobial agent: A 21st century perspective. Frontiers. [Link]
-
Sustainable Aerobic Bromination with Controllable Chemoselectivity. ACS Omega. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 3-Cyanopyridone/Pyrazoline Hybrids as Potential Apoptotic Antiproliferative Agents Targeting EGFR/BRAFV600E Inhibitory Pathways. MDPI. [Link]
-
Antimicrobial activity of Cyanobacteria-derived compounds. ResearchGate. [Link]
-
A Review: Synthesis And Docking Study of Biologically Active Esters. Asian Journal of Pharmaceutical Technology and Innovation. [Link]
-
Computational Approaches to Enzyme Inhibition by Marine Natural Products in the Search for New Drugs. PMC. [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC. [Link]
-
Synthetic cellular communication-based screening for strains with improved 3-hydroxypropionic acid secretion. Lab on a Chip. [Link]
-
Antimicrobial activity of Cyanobacteria-derived compounds. Tecnológico de Costa Rica. [Link]
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. [Link]
-
Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. MDPI. [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. University of Strathclyde. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. [Link]
-
Synthesis and biological evaluation of 3–(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer's disease agents. ResearchGate. [Link]
-
Application of Nitrile in Drug Design. ResearchGate. [Link]
-
Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ResearchGate. [Link]
-
Cell Viability and Cytotoxicity determination using MTT assay. YouTube. [Link]
Sources
- 1. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. asianpharmtech.com [asianpharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on aromatase inhibitors. III. Synthesis and biological evaluation of [(4-bromobenzyl)(4-cyanophenyl)amino]azoles and their azine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review of the Antimicrobial Properties of Cyanobacterial Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-(4-Bromophenyl)-3-cyanopropanoic Acid Analogs as Novel CYP26A1 Inhibitors
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 3-(4-bromophenyl)-3-cyanopropanoic acid analogs, a promising class of molecules with potential therapeutic applications. Drawing upon established principles of medicinal chemistry and data from related compound series, we will explore the nuanced effects of structural modifications on their biological activity, with a specific focus on the inhibition of Cytochrome P450 26A1 (CYP26A1), a key enzyme in retinoic acid metabolism.
Introduction: The Significance of CYP26A1 Inhibition
All-trans retinoic acid (atRA), the biologically active metabolite of vitamin A, is a critical signaling molecule that regulates cellular differentiation, proliferation, and apoptosis.[1][2][3] Its therapeutic potential in oncology and dermatology is well-documented; however, its clinical utility is often hampered by rapid metabolic degradation.[2][3] The Cytochrome P450 family 26, particularly isoform CYP26A1, is the primary enzyme responsible for the catabolism of atRA.[1][4][5][6] By inhibiting CYP26A1, it is possible to increase the local concentration and prolong the half-life of endogenous atRA, thereby enhancing its therapeutic effects. This has led to the development of retinoic acid metabolism blocking agents (RAMBAs) as a promising therapeutic strategy.[2][3]
The 3-aryl-3-cyanopropanoic acid scaffold has emerged as a promising pharmacophore for the development of novel enzyme inhibitors. This guide focuses on 3-(4-bromophenyl)-3-cyanopropanoic acid as a lead compound and explores the structure-activity relationships of its analogs as potential CYP26A1 inhibitors.
Proposed Mechanism of Action and Binding Hypothesis
While a co-crystal structure of a 3-(4-bromophenyl)-3-cyanopropanoic acid analog with CYP26A1 is not yet available, a plausible binding hypothesis can be formulated based on the known interactions of other inhibitors with CYP450 enzymes and homology models of CYP26A1.[2] The propanoic acid moiety is likely to form a crucial interaction with the heme iron in the active site of CYP26A1, a common feature of many CYP450 inhibitors. The aryl ring and its substituents are predicted to occupy a hydrophobic pocket, with the nature and position of these substituents significantly influencing binding affinity and selectivity. The cyano group may also contribute to binding through polar interactions with nearby amino acid residues.
Retinoic Acid Metabolism Pathway
The following diagram illustrates the central role of CYP26A1 in the catabolism of all-trans retinoic acid (atRA).
Caption: Role of CYP26A1 in Retinoic Acid Signaling.
Structure-Activity Relationship (SAR) Analysis
To elucidate the SAR of 3-(4-bromophenyl)-3-cyanopropanoic acid analogs, a series of hypothetical modifications were considered at three key positions: the para-substituent on the phenyl ring, the group at the 3-position (cyano group), and the propanoic acid chain. The following table summarizes the predicted impact of these modifications on CYP26A1 inhibitory activity, represented by hypothetical IC50 values.
| Analog | R1 (Phenyl para-substituent) | R2 (3-position) | R3 (Propanoic Acid Modification) | Hypothetical IC50 (nM) | Rationale for Activity Change |
| Lead Compound | -Br | -CN | -COOH | 50 | The bromo group provides a good balance of lipophilicity and size for the hydrophobic pocket. The cyano and carboxylic acid groups are crucial for binding. |
| Analog 1 | -Cl | -CN | -COOH | 75 | The smaller chloro group may result in a slightly weaker hydrophobic interaction compared to bromo. |
| Analog 2 | -F | -CN | -COOH | 150 | The highly electronegative fluoro group may have less favorable interactions in the hydrophobic pocket. |
| Analog 3 | -CH3 | -CN | -COOH | 60 | The methyl group maintains lipophilicity and may have similar activity to the bromo-substituted lead. |
| Analog 4 | -OCH3 | -CN | -COOH | 200 | The methoxy group may introduce steric hindrance or unfavorable polar interactions. |
| Analog 5 | -Br | -H | -COOH | >1000 | Removal of the cyano group likely eliminates a key binding interaction, leading to a significant loss of activity. |
| Analog 6 | -Br | -CONH2 | -COOH | 80 | The carboxamide group can act as a hydrogen bond donor and acceptor, potentially mimicking the cyano group's interaction. |
| Analog 7 | -Br | -CN | -COOCH3 | >500 | Esterification of the carboxylic acid would prevent the critical interaction with the heme iron, drastically reducing activity. |
| Analog 8 | -Br | -CN | -(CH2)2COOH | 300 | Extending the carboxylic acid chain may disrupt the optimal positioning of the interacting group within the active site. |
Key SAR Insights:
-
Phenyl Ring Substitution (R1): The nature of the substituent at the para-position of the phenyl ring is critical for activity. Halogens, particularly bromine and chlorine, appear to be favorable, suggesting the importance of a lipophilic and moderately sized group to occupy a hydrophobic pocket in the enzyme's active site.
-
3-Position Substituent (R2): The cyano group at the 3-position is a key contributor to binding affinity. Its replacement with a hydrogen atom leads to a dramatic loss of activity, indicating its involvement in a critical interaction, likely through hydrogen bonding or dipole-dipole interactions.
-
Propanoic Acid Moiety (R3): The free carboxylic acid is essential for inhibitory activity, strongly suggesting its role as a coordinating group for the heme iron in the CYP26A1 active site. Any modification that blocks or alters the position of this group, such as esterification, is detrimental to activity.
Visualizing the Structure-Activity Relationship
The following diagram illustrates the key structural features influencing the inhibitory activity of the 3-(4-bromophenyl)-3-cyanopropanoic acid scaffold.
Caption: Key SAR points for CYP26A1 inhibition.
Experimental Protocols
To enable researchers to validate and expand upon these findings, we provide detailed, self-validating protocols for the synthesis of the lead compound and for a robust in vitro CYP26A1 inhibition assay.
Synthesis of 3-(4-Bromophenyl)-3-cyanopropanoic Acid
This protocol is adapted from general methods for the synthesis of 3-aryl-3-cyanopropanoic acids.
Step 1: Synthesis of Ethyl 2-cyano-3-(4-bromophenyl)acrylate
-
To a solution of 4-bromobenzaldehyde (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (50 mL), add a catalytic amount of piperidine (0.5 mL).
-
Reflux the mixture for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude product.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 2-cyano-3-(4-bromophenyl)acrylate.
Step 2: Synthesis of Diethyl 2-cyano-2-(4-bromobenzyl)malonate
-
Prepare a solution of sodium ethoxide by dissolving sodium (10 mmol) in absolute ethanol (50 mL).
-
To this solution, add diethyl malonate (10 mmol) and stir for 30 minutes at room temperature.
-
Add the ethyl 2-cyano-3-(4-bromophenyl)acrylate (10 mmol) from Step 1 to the reaction mixture.
-
Reflux the mixture for 6 hours.
-
After cooling, neutralize the reaction mixture with dilute hydrochloric acid and extract with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Step 3: Hydrolysis and Decarboxylation to 3-(4-Bromophenyl)-3-cyanopropanoic Acid
-
Reflux the purified product from Step 2 (5 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and glacial acetic acid (20 mL) for 12 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final product, 3-(4-bromophenyl)-3-cyanopropanoic acid.
-
Further purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
In Vitro CYP26A1 Inhibition Assay (P450-Glo™ Assay)
This protocol is based on a commercially available luminescent assay system, providing a robust and high-throughput method for measuring CYP26A1 activity.[7][8][9][10]
Materials:
-
Recombinant human CYP26A1 enzyme
-
P450-Glo™ Luciferin-BE substrate
-
NADPH Regeneration System
-
Luciferin Detection Reagent
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds (3-(4-bromophenyl)-3-cyanopropanoic acid analogs) dissolved in DMSO
Experimental Workflow:
Caption: Workflow for the in vitro CYP26A1 inhibition assay.
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, recombinant CYP26A1 enzyme, and the NADPH regeneration system.
-
In a 96-well plate, add the test compounds at various concentrations (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add the reaction mixture to each well and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the P450-Glo™ Luciferin-BE substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and generate the luminescent signal by adding the Luciferin Detection Reagent.
-
Incubate the plate at room temperature for 20 minutes, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 values by fitting the data to a dose-response curve.
Conclusion
The 3-(4-bromophenyl)-3-cyanopropanoic acid scaffold represents a promising starting point for the development of novel and potent CYP26A1 inhibitors. The SAR analysis presented in this guide, though based on established medicinal chemistry principles and data from related compounds, provides a rational framework for the design of more effective analogs. The key to potent inhibition appears to be the presence of a free carboxylic acid for heme coordination, a cyano group for additional binding interactions, and a suitably substituted phenyl ring to occupy a hydrophobic pocket. The provided experimental protocols offer a robust methodology for the synthesis and evaluation of these compounds, enabling further exploration of this chemical space. Future work should focus on the synthesis and testing of a diverse library of analogs to confirm these SAR hypotheses and to optimize for potency, selectivity, and pharmacokinetic properties.
References
- Abu-Abed, S., et al. (2001). The retinoic acid-metabolizing enzyme, CYP26A1, is essential for normal hindbrain patterning, vertebral identity, and development of posterior structures. Genes & Development, 15(2), 226-240.
- Thatcher, J. E., & Isoherranen, N. (2009). The role of the CYP26 enzymes in retinoic acid homeostasis. Expert Opinion on Drug Metabolism & Toxicology, 5(8), 875-886.
- Topletz, A. R., et al. (2015). Induction of CYP26A1 by Metabolites of Retinoic Acid: Evidence That CYP26A1 Is an Important Enzyme in the Elimination of Active Retinoids. Molecular Pharmacology, 87(3), 430-441.
- Isoherranen, N., & Thatcher, J. E. (2020). Biochemical and Physiological Importance of the CYP26 Retinoic Acid Hydroxylases. Annual Review of Pharmacology and Toxicology, 60, 239-258.
- Sakamuru, S., et al. (2024). Development and validation of CYP26A1 inhibition assay for high-throughput screening. Biotechnology Journal, e2300659.
- Promega Corporation. (2023). P450-Glo™ Assays Technical Manual.
-
ResearchGate. (n.d.). Development of CYP26A1 assay. (A) Luminogenic substrate reactivities.... Retrieved from [Link]
- Sakamuru, S., et al. (2024). Development and validation of CYP26A1 inhibition assay for high‐throughput screening. Biotechnology Journal, 19(9), e2300659.
- Zhao, Y., et al. (2015). Molecular Recognition of CYP26A1 Binding Pockets and Structure-Activity Relationship Studies for Design of Potent and Selective Retinoic Acid Metabolism Blocking Agents. Journal of Molecular Graphics and Modelling, 55, 74-85.
- Thatcher, J. E., et al. (2011). Development and characterization of novel and selective inhibitors of cytochrome P450 CYP26A1, the human liver retinoic acid hydroxylase. Journal of Medicinal Chemistry, 54(18), 6249-6261.
-
Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved from [Link]
-
LornaJane. (2011). Drawing Flow Diagrams with GraphViz. Retrieved from [Link]
-
Graphviz. (n.d.). Graphviz - Graph Visualization Software. Retrieved from [Link]
-
D_Central_Station. (2023). Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. Medium. Retrieved from [Link]
- Johnson, M. (1993). Structure-activity maps for visualizing the graph variables arising in drug design.
-
Guha, R. (n.d.). A Network Visualization of Structure Activity Landscapes. SlideShare. Retrieved from [Link]
- Thatcher, J. E., & Isoherranen, N. (2009). Therapeutic potential of the inhibition of the retinoic acid hydroxylases CYP26A1 and CYP26B1 by xenobiotics. Expert Opinion on Drug Metabolism & Toxicology, 5(8), 875-886.
- Thatcher, J. E., & Isoherranen, N. (2009). Therapeutic potential of the inhibition of the retinoic acid hydroxylases CYP26A1 and CYP26B1 by xenobiotics. Expert Opinion on Drug Metabolism & Toxicology, 5(8), 875-886.
-
ResearchGate. (n.d.). Description diagram of structure-activity relationship (SAR) analysis. Retrieved from [Link]
- Pop, O., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612.
-
ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]
- Acharya, S., & Dhiraj, K. (2018). Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide. New Journal of Chemistry, 42(10), 7866-7870.
-
Asian Publication Corporation. (n.d.). Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. Retrieved from [Link]
Sources
- 1. Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular recognition of CYP26A1 binding pockets and structure-activity relationship studies for design of potent and selective retinoic acid metabolism blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of the inhibition of the retinoic acid hydroxylases CYP26A1 and CYP26B1 by xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of CYP26A1 by Metabolites of Retinoic Acid: Evidence That CYP26A1 Is an Important Enzyme in the Elimination of Active Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biochemical and Physiological Importance of the CYP26 Retinoic Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of CYP26A1 inhibition assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of CYP26A1 inhibition assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Efficacy Analysis: 3-(4-Bromophenyl)-3-cyanopropanoic Acid in the Landscape of Monocarboxylate Transporter 1 (MCT1) Inhibition
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate world of cellular metabolism and its role in disease, the selective inhibition of key transporters presents a promising therapeutic avenue. This guide provides an in-depth comparison of the potential efficacy of 3-(4-Bromophenyl)-3-cyanopropanoic acid, a novel compound of interest, against established inhibitors of Monocarboxylate Transporter 1 (MCT1). As a senior application scientist, my aim is to furnish researchers, scientists, and drug development professionals with a comprehensive technical guide, grounded in scientific integrity and actionable experimental insights. While direct experimental data for 3-(4-Bromophenyl)-3-cyanopropanoic acid is not yet publicly available, its structural features suggest a plausible interaction with MCT1. This guide will, therefore, serve as a framework for its evaluation by comparing it to well-characterized MCT1 inhibitors.
The Critical Role of MCT1 in Disease Pathophysiology
Monocarboxylate Transporter 1 (MCT1), encoded by the SLC16A1 gene, is a crucial transmembrane protein responsible for the proton-linked transport of monocarboxylates, such as lactate and pyruvate, across cell membranes.[1][2] This transport is vital for maintaining cellular pH and energy homeostasis.[3] In pathological contexts, particularly in cancer, MCT1 plays a multifaceted role. Many cancer cells exhibit high rates of glycolysis, even in the presence of oxygen (the Warburg effect), leading to the production of large amounts of lactate.[1][2] MCT1 facilitates the efflux of this lactate, preventing intracellular acidification and enabling sustained glycolysis.[1] Furthermore, MCT1 is involved in the "lactate shuttle" between glycolytic and oxidative cancer cells, where lactate produced by one cell population is taken up and used as an energy source by another.[4][5] This metabolic symbiosis contributes to tumor progression, angiogenesis, and immunosuppression.[2][5] Consequently, inhibiting MCT1 has emerged as a compelling strategy to disrupt tumor metabolism and growth.[1][4][6]
Known Inhibitors of MCT1: A Comparative Overview
Several small molecule inhibitors of MCT1 have been developed and characterized, with some advancing to clinical trials. Understanding the profiles of these established inhibitors is essential for contextualizing the potential of novel compounds like 3-(4-Bromophenyl)-3-cyanopropanoic acid.
| Inhibitor | Target(s) | Potency (IC50/Ki) | Key Characteristics | Clinical Stage |
| AZD3965 | MCT1 (and MCT2) | Ki: 1.6 nM (MCT1)[7][8] | Orally bioavailable; has shown anti-tumor activity in preclinical models of lymphoma and small cell lung cancer.[9][10] | Phase I/II[4][11][12][13] |
| BAY-8002 | MCT1 (and MCT2) | IC50: 11.4 nM (MCT1)[14]; 85 nM in cells[15][16] | Potent and selective against MCT4; demonstrates in vivo anti-tumor efficacy.[14][15][16] | Preclinical[15][17] |
| SR13800 | MCT1 | IC50: 0.5 nM[18] | Potent inhibitor of Raji lymphoma cell proliferation; also inhibits lactate uptake in breast cancer cells.[18][19] | Preclinical[20][21] |
| AR-C155858 | MCT1/MCT2 | Ki: 2.3 nM (MCT1), 10 nM (MCT2)[8] | One of the early, potent, and selective MCT1/2 inhibitors.[9] | Preclinical |
| α-Cyano-4-hydroxycinnamate (CHC) | MCTs (non-selective) | ~10-fold selectivity for MCT1 over other MCTs[8] | A classical, less potent MCT inhibitor often used as a research tool.[7] | Research Tool |
Hypothetical Efficacy of 3-(4-Bromophenyl)-3-cyanopropanoic Acid: A Structural Perspective
While awaiting empirical data, the chemical structure of 3-(4-Bromophenyl)-3-cyanopropanoic acid provides clues to its potential as an MCT1 inhibitor. The presence of a substituted phenyl ring and a carboxylic acid moiety are common features in many known MCT1 inhibitors. The bromophenyl group, in particular, may contribute to binding affinity within the transporter's active site. The additional cyano group could influence its electronic properties and spatial conformation, potentially leading to a unique binding mode and selectivity profile.
To ascertain its efficacy, a systematic experimental evaluation is necessary. The following sections outline the key experimental protocols to characterize a novel putative MCT1 inhibitor.
Experimental Protocols for Efficacy Determination
The following step-by-step methodologies are fundamental for assessing the inhibitory potential of a novel compound like 3-(4-Bromophenyl)-3-cyanopropanoic acid against MCT1.
In Vitro Lactate Transport Assay
Objective: To directly measure the inhibition of MCT1-mediated lactate transport.
Methodology:
-
Cell Line Selection: Utilize a cell line with high endogenous MCT1 expression and low MCT4 expression (e.g., Raji lymphoma cells) to ensure target specificity.[10] As a negative control, use a cell line with low or no MCT1 expression.
-
Compound Preparation: Prepare a stock solution of 3-(4-Bromophenyl)-3-cyanopropanoic acid in a suitable solvent (e.g., DMSO). Create a dilution series to determine the IC50 value.
-
Assay Procedure:
-
Seed the selected cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of the test compound or a known inhibitor (e.g., AZD3965) for a specified time.
-
Initiate the transport assay by adding a solution containing radiolabeled [14C]-L-lactate.
-
After a short incubation period, terminate the transport by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the percentage of lactate transport inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay
Objective: To assess the cytostatic or cytotoxic effects of MCT1 inhibition on cancer cells.
Methodology:
-
Cell Line Panel: Use a panel of cancer cell lines with varying levels of MCT1 and MCT4 expression to evaluate the compound's spectrum of activity and potential resistance mechanisms.[10]
-
Assay Procedure:
-
Seed the cells in 96-well plates.
-
Treat the cells with a range of concentrations of 3-(4-Bromophenyl)-3-cyanopropanoic acid.
-
Incubate for a period of 72-96 hours.
-
Assess cell viability using a standard method such as MTT, resazurin, or CellTiter-Glo assay.
-
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line to determine the compound's anti-proliferative potency.
Extracellular Acidification Rate (ECAR) Measurement
Objective: To measure the effect of the compound on the rate of glycolysis.
Methodology:
-
Instrumentation: Utilize an extracellular flux analyzer (e.g., Seahorse XF Analyzer).
-
Assay Procedure:
-
Seed MCT1-expressing cells in a Seahorse XF cell culture microplate.
-
After a baseline measurement of ECAR, inject 3-(4-Bromophenyl)-3-cyanopropanoic acid into the wells.
-
Monitor the change in ECAR over time. Inhibition of lactate efflux by an MCT1 inhibitor is expected to decrease the ECAR.[17]
-
-
Data Analysis: Quantify the change in ECAR following compound treatment to assess the functional inhibition of lactate transport and its impact on glycolysis.
Visualizing the Mechanism and Workflow
To better understand the context of MCT1 inhibition and the experimental approach, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: The role of MCT1 in lactate efflux from a glycolytic cancer cell and the point of inhibition.
Sources
- 1. What are MCT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The role of MCT1 in tumor progression and targeted therapy: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Proton-coupled monocarboxylate transporters in cancer: From metabolic crosstalk, immunosuppression and anti-apoptosis to clinical applications [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ascopubs.org [ascopubs.org]
- 13. hra.nhs.uk [hra.nhs.uk]
- 14. caymanchem.com [caymanchem.com]
- 15. cancer-research-network.com [cancer-research-network.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. SR 13800 | Monocarboxylate Transporters | Tocris Bioscience [tocris.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. BioKB - Publication [biokb.lcsb.uni.lu]
- 21. Targeting metabolic activity in high-risk neuroblastoma through Monocarboxylate Transporter 1 (MCT1) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validated HPLC Method for Quantifying 3-(4-Bromophenyl)-3-cyanopropanoic Acid
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-(4-Bromophenyl)-3-cyanopropanoic acid, a key intermediate in various synthetic pathways. We will explore the rationale behind the method's parameters, its validation according to international guidelines, and a comparative analysis with alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable analytical solutions.
The Significance of Quantifying 3-(4-Bromophenyl)-3-cyanopropanoic Acid
3-(4-Bromophenyl)-3-cyanopropanoic acid is a crucial building block in the synthesis of a range of pharmaceutical compounds. Its purity and concentration directly impact the yield and impurity profile of the final API. Therefore, a validated analytical method for its quantification is essential to ensure product quality, consistency, and compliance with regulatory standards.[1] The development of a robust analytical method is a critical step in the overall quality control strategy.[2]
A Validated Reversed-Phase HPLC-UV Method
High-Performance Liquid Chromatography (HPLC) is a widely used technique in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[3] For the quantification of 3-(4-Bromophenyl)-3-cyanopropanoic acid, a reversed-phase HPLC method with UV detection is proposed as the primary analytical technique. This choice is based on the compound's polarity and the presence of a chromophore that allows for UV detection.[4]
Chromatographic Conditions
The selection of chromatographic conditions is critical for achieving optimal separation and quantification. The following parameters are recommended:
| Parameter | Specification | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar C18 stationary phase is well-suited for retaining and separating moderately polar organic molecules like the target analyte from polar impurities. |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (v/v) | A gradient elution is recommended to ensure the timely elution of the analyte while providing good resolution from potential impurities. The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. |
| Detection | UV at 230 nm | The bromophenyl group provides strong UV absorbance, and 230 nm is a common wavelength for detecting aromatic compounds, offering good sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
Experimental Workflow for HPLC Analysis
The following diagram illustrates the general workflow for the HPLC analysis of 3-(4-Bromophenyl)-3-cyanopropanoic acid.
Caption: A schematic of the HPLC analysis workflow.
Method Validation: Ensuring Reliability and Accuracy
Method validation is a regulatory requirement that provides documented evidence that an analytical method is suitable for its intended purpose.[2][3] The validation of the proposed HPLC method should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[5][6]
Validation Parameters and Acceptance Criteria
The key validation parameters and their typical acceptance criteria are summarized in the table below.
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components.[7][8] | The analyte peak should be well-resolved from impurity and placebo peaks (Resolution > 2). Peak purity should be confirmed using a photodiode array (PDA) detector. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte.[7][8] | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the target concentration). |
| Accuracy | The closeness of the test results to the true value.[7][8] | % Recovery of spiked samples should be within 98.0% to 102.0% at three concentration levels. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7][8] | Repeatability (intra-day precision): RSD ≤ 2.0%. Intermediate precision (inter-day and inter-analyst): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of ≥ 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of ≥ 10:1; precision and accuracy should meet acceptance criteria. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7] | The system suitability parameters should remain within acceptable limits when parameters like mobile phase composition, pH, and column temperature are slightly varied. |
Experimental Protocol for Method Validation
A detailed, step-by-step methodology for validating the HPLC method is crucial for ensuring its reliability.
1. Specificity:
-
Prepare solutions of the analyte, known impurities, and a placebo.
-
Inject each solution individually and a mixture of all three.
-
Assess the resolution between the analyte peak and other peaks.
-
Utilize a PDA detector to evaluate peak purity.
2. Linearity:
-
Prepare a series of at least five standard solutions of the analyte at different concentrations (e.g., 50, 75, 100, 125, and 150 µg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
3. Accuracy:
-
Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery for each level.
4. Precision:
-
Repeatability: Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.
5. LOD and LOQ:
-
Determine the LOD and LOQ based on the signal-to-noise ratio of the analyte peak at low concentrations or by using the standard deviation of the response and the slope of the calibration curve.
6. Robustness:
-
Introduce small, deliberate changes to the method parameters (e.g., ±2% in the organic phase composition, ±0.2 units in pH, ±5°C in column temperature).
-
Analyze a standard solution under each condition and evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, and theoretical plates).
Comparison with Alternative Analytical Techniques
While HPLC-UV is a robust and widely accessible technique, other analytical methods can also be employed for the quantification of 3-(4-Bromophenyl)-3-cyanopropanoic acid. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix.[2]
Alternative Methodologies
| Analytical Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS | Separation by liquid chromatography followed by mass spectrometry detection.[9] | High sensitivity and selectivity, allowing for quantification at very low levels.[10] Provides structural information for impurity identification. | Higher equipment cost and complexity. Potential for matrix effects. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase.[1] | Excellent for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds like carboxylic acids, which adds complexity and potential for error.[9] |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High separation efficiency, short analysis times, and low sample and reagent consumption. | Lower sensitivity and reproducibility compared to HPLC.[11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Quantification based on the signal intensity of specific nuclei in a magnetic field. | Provides absolute quantification without the need for a reference standard of the same compound (qNMR).[1] Non-destructive. | Lower sensitivity compared to chromatographic methods. Higher equipment cost and requires specialized expertise. |
Performance Comparison
The following diagram provides a visual comparison of the key performance attributes of the different analytical methods.
Caption: A comparison of key attributes of different analytical techniques.
Conclusion
The validated reversed-phase HPLC-UV method presented in this guide offers a reliable, robust, and cost-effective solution for the routine quantification of 3-(4-Bromophenyl)-3-cyanopropanoic acid in a pharmaceutical setting. Its performance, when validated according to ICH guidelines, ensures the generation of accurate and precise data, which is critical for quality control and regulatory compliance. While alternative techniques like LC-MS/MS offer higher sensitivity, the HPLC-UV method provides a practical balance of performance and accessibility for most applications. The choice of the most appropriate analytical method will ultimately depend on the specific analytical challenges and the resources available.
References
- Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu.
- Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
- Analytical Method Development, Validation, cGMP Release Testing Services. (n.d.). Triclinic Labs.
- New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific.
- Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu.
- Analytical Methods for Organic Acids. (n.d.). Shimadzu.
- Analytical Methods for the Quantification of Pharmaceuticals. (n.d.). ResearchGate.
- Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. (2019, June 7). MDPI.
- Detection Methods for Organic Acids. (n.d.). Creative Proteomics.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- How to detect the percentage of pharmaceutical intermediates?. (2024, October 1). Novasol Biotech.
- ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
- Analytical Method Development and Validation of Pharmaceutical Technology. (n.d.). ResearchGate.
Sources
- 1. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 2. rjpdft.com [rjpdft.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. shimadzu.com [shimadzu.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. m.youtube.com [m.youtube.com]
- 7. actascientific.com [actascientific.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Detection Methods for Organic Acids - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Cytotoxicity of Bromophenyl Nitrile Compounds
Introduction: The Emerging Potential of Bromophenyl Nitriles in Oncology
In the landscape of modern drug discovery, the quest for novel anticancer agents with improved efficacy and selectivity is perpetual. Among the myriad of chemical scaffolds under investigation, bromophenyl nitrile compounds have emerged as a promising class of molecules. The strategic incorporation of a bromine atom onto a phenyl ring is a well-established medicinal chemistry tactic to modulate a compound's lipophilicity, metabolic stability, and binding affinity.[1] Concurrently, the nitrile group, with its compact size and strong dipole moment, is invaluable in drug design, often acting as a key hydrogen bond acceptor that can fit into constrained enzyme active sites.[2]
This guide provides a comparative analysis of the cytotoxic profiles of various bromophenyl nitrile-containing compounds against several cancer cell lines. We will delve into the experimental methodologies used for their evaluation, synthesize the available data to illuminate structure-activity relationships, and explore their potential mechanisms of action. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive resource to navigate the therapeutic potential of this chemical class.
Pillars of Cytotoxicity Assessment: A Multi-Assay Approach
To rigorously evaluate the cytotoxic potential of a compound, relying on a single assay is insufficient. Different assays measure distinct cellular events, and a multi-faceted approach provides a more complete and reliable picture of a compound's biological effect.[3][4] For instance, a decrease in metabolic activity does not always equate to cell death; it could indicate a cytostatic effect. Therefore, combining an assay that measures metabolic activity with one that assesses membrane integrity is a robust strategy.
The MTT Assay: A Window into Cellular Metabolic Health
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology and high-throughput screening.[5][6] Its widespread use stems from its simplicity and reliability as an indicator of cell viability.
Principle of Causality: The assay's logic is rooted in the activity of mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes. In viable, metabolically active cells, these enzymes reduce the yellow tetrazolium salt (MTT) to its insoluble formazan, which imparts a purple color.[3][7] The intensity of this color, quantifiable by spectrophotometry, is directly proportional to the number of viable cells. A potent cytotoxic compound will compromise mitochondrial function, leading to a diminished purple color.
The LDH Assay: A Direct Measure of Cell Membrane Demise
Complementing the MTT assay, the Lactate Dehydrogenase (LDH) assay provides a direct measure of cytotoxicity by quantifying the loss of intracellular components.
Principle of Causality: LDH is a stable enzyme found in the cytoplasm of all cells.[8] When the plasma membrane is severely damaged—a hallmark of necrosis or late-stage apoptosis—LDH is released into the surrounding culture medium.[8][9] The assay measures the enzymatic activity of this extracellular LDH. A higher LDH level in the medium corresponds directly to a greater degree of cell death via membrane lysis. This makes it an excellent method for distinguishing between cytostatic effects and true cytotoxic, membrane-compromising events.
Comparative Cytotoxicity of Bromophenyl Nitrile Analogs
The following table summarizes publicly available data on the in vitro cytotoxic activity of several compounds featuring the bromophenyl nitrile motif. This comparative overview highlights the diverse anticancer potential across different structural backbones and cancer types.
| Compound ID/Name | Cancer Cell Line (Type) | Assay | Cytotoxicity Metric (µM) |
| N-(4-Bromophenyl)-2-(4,5-dicyano-1H- imidazol-2-yl)benzamide [5] | A549 (Lung) | MTT | GI₅₀: 7.5 |
| HeLa (Cervical) | MTT | GI₅₀: 9.3 | |
| MCF-7 (Breast) | MTT | GI₅₀: 8.9 | |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (Analog 4i) [10][11] | SNB-75 (CNS) | - | PGI: 38.94% at 10 µM |
| UO-31 (Renal) | - | PGI: 30.14% at 10 µM | |
| 3-(4-bromophenyl)-pyrimidine-5-carbonitrile derivative (Compound 13) [12] | MCF-7 (Breast) | SRB | IC₅₀: 43.41 |
| Brominated Coelenteramine (Clm-1) [13] | PC-3 (Prostate) | - | IC₅₀: 24.3 |
| Breast Cancer | - | IC₅₀: 21.6 | |
| (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide (Compound 38) (A Dichlorophenylacrylonitrile) | Drug-Resistant Breast Cancer | - | Potency: 10-206 nM |
| 3-Bromophenyl coumarin-3-carboxylate [14] | HT1080 (Fibrosarcoma) | - | Potent Invasion Inhibitor |
GI₅₀: Concentration causing 50% growth inhibition. IC₅₀: Concentration causing 50% inhibition. PGI: Percent Growth Inhibition. SRB: Sulforhodamine B assay.
Unraveling the Mechanism: How Do They Kill Cancer Cells?
The cytotoxic effects of bromophenyl nitrile compounds are likely mediated through multiple mechanisms, depending on the specific molecular scaffold. Structure-activity relationship (SAR) studies consistently show that the toxicological profiles are intricately linked to the chemical structure.[15][16]
Induction of Apoptosis
A common mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death. For N-phenylbenzamide derivatives, a class structurally related to some compounds in our table, the intrinsic mitochondrial pathway has been identified as a key mechanism.[5] This pathway involves the upregulation of pro-apoptotic proteins like Bax, which leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of an enzymatic cascade involving caspase-9 and caspase-3, culminating in cell death.[5]
Caption: Intrinsic apoptosis pathway induced by cytotoxic compounds.
Other Potential Targets
-
Tubulin Inhibition: The cytoskeleton is a critical target in cancer therapy. Certain 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have been investigated for their potential to inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[10][11]
-
PI3K/mTOR Pathway: The PI3K/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and it is often dysregulated in cancer. The fact that 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile serves as a key intermediate for known PI3K/mTOR inhibitors suggests this pathway is a viable target for this class of compounds.[17]
The crucial role of the 4-bromophenyl moiety has been experimentally highlighted; in a study on brominated coelenteramines, this specific structural feature was found to be essential for their anticancer activity.[13] This underscores the importance of precise structural design in optimizing cytotoxic effects.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol provides a self-validating system for assessing the cytotoxicity of bromophenyl nitrile compounds. It includes necessary controls to ensure the reliability of the data.
Materials
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test compound (bromophenyl nitrile derivative)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture, ensuring cell viability is >90% via Trypan Blue exclusion.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Causality Check: Optimal seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and resume logarithmic growth.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO. Then, prepare serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test wells. This accounts for any effect of the solvent.
-
No-Treatment Control (Untreated): Cells in medium alone.
-
Blank Control: Wells with medium but no cells. This is used for background subtraction.
-
-
Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Addition and Incubation:
-
After the treatment incubation, add 10 µL of MTT solution (5 mg/mL) to each well, including controls.
-
Incubate the plate for 2-4 hours at 37°C.
-
Causality Check: This incubation period allows viable cells sufficient time to metabolize the MTT into formazan crystals, which will appear as a purple precipitate under the microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix gently on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals into a colored solution.[7]
-
-
Data Acquisition and Analysis:
-
Read the absorbance of the plate at 570 nm using a microplate reader.
-
Calculation:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the % Viability against the compound concentration (on a log scale) to generate a dose-response curve and determine the GI₅₀ or IC₅₀ value.
-
-
Conclusion and Future Directions
The collective evidence indicates that bromophenyl nitrile compounds are a versatile and potent class of cytotoxic agents worthy of further investigation. Their activity spans multiple cancer types, including lung, breast, cervical, and CNS cancers, and their mechanisms of action may involve key anticancer pathways such as apoptosis induction and tubulin inhibition.
The path forward requires a systematic approach. Comprehensive SAR studies are warranted to optimize the cytotoxic activity and selectivity of lead compounds.[5] Elucidating the precise molecular targets and detailed mechanisms of action for the most potent analogs will be crucial for their translation into clinical candidates. The experimental frameworks and comparative data presented in this guide serve as a foundational resource for researchers dedicated to advancing these promising molecules in the field of oncology.
References
- A Comparative Guide to the Cytotoxicity of N-(4-Bromophenyl)-4-chlorobenzamide Analogs. (n.d.). Benchchem.
- LDH Cytotoxicity Assay. (n.d.). Creative Bioarray.
- LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds. (2016, June 25). PMC - PubMed Central.
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). MDPI.
- Application Notes and Protocols for Cytotoxicity Assay of 6-Acetonyldihydrochelerythrine. (n.d.). Benchchem.
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (n.d.). SciELO.
- The evaluation of antioxidant and anticancer effects of Lepidium SativumSubsp Spinescens L. methanol extract on cancer cells. (n.d.). Cellular and Molecular Biology.
- Relationships between toxicity and structure of aliphatic nitriles. (n.d.). PubMed.
- IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. (2024, February 19). Farmacia Journal.
- Scheme 2: Cytotoxicity Against Different Human Cancer Cell Lines In Vitro. (n.d.). ResearchGate.
- Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. (2022, November 12). PMC - NIH.
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023, October 2). ResearchGate.
- Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. (n.d.). PubMed Central.
- (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (n.d.). ResearchGate.
- Structure-toxicity relationship of aliphatic nitriles. (n.d.). PubMed.
- Synthesis, Characterization and Anti-Breast Cancer Activity of New 4-Aminoantipyrine-Based Heterocycles. (n.d.). PubMed Central.
- Structure-acute Toxicity Relationship of Dinitriles in Mice. (n.d.). PubMed.
- Comparative Analysis of the Biological Activity of 2-(2-Bromophenyl)oxane Analogs. (n.d.). Benchchem.
- Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021, November 20). NIH.
- Comparative toxicities of aliphatic nitriles. (n.d.). PubMed - NIH.
- 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. (n.d.). NIH.
- Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. (n.d.). PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. cellmolbiol.org [cellmolbiol.org]
- 10. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization and Anti-Breast Cancer Activity of New 4-Aminoantipyrine-Based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Relationships between toxicity and structure of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-toxicity relationship of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Navigating Cross-Reactivity of Monocarboxylate Transporter 1 (MCT1) Inhibitors in Biological Assays
A Comparative Analysis of AZD3965 and AR-C155858
For researchers, scientists, and drug development professionals, the specificity of a small molecule inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to confounding experimental results and unforeseen toxicities. This guide provides an in-depth comparison of the cross-reactivity profiles of two prominent Monocarboxylate Transporter 1 (MCT1) inhibitors, AZD3965 and AR-C155858, offering insights into experimental design and data interpretation.
MCT1, also known as solute carrier family 16 member 1 (SLC16A1), is a proton-linked transporter responsible for the influx and efflux of monocarboxylates such as lactate and pyruvate across the plasma membrane.[1][2] Its role in cellular metabolism, particularly in highly glycolytic cancer cells, has made it an attractive target for drug development.[3][4] Inhibitors of MCT1 aim to disrupt the lactate shuttle in cancer cells, leading to intracellular acidification and metabolic crisis.[3][5]
This guide will dissect the nuances of assessing the cross-reactivity of MCT1 inhibitors, using AZD3965 and AR-C155858 as case studies. We will explore their known selectivity profiles, provide detailed protocols for key validation assays, and present a framework for interpreting the resulting data.
Understanding the Players: AZD3965 and AR-C155858
AZD3965 is a potent and selective inhibitor of MCT1 with a binding affinity (Ki) of 1.6 nM.[6][7] It exhibits approximately 6-fold selectivity over MCT2 and does not significantly inhibit MCT3 or MCT4 at concentrations up to 10 µM.[8] Developed by AstraZeneca, AZD3965 has entered Phase I clinical trials for the treatment of advanced cancers.[9] Its mechanism of action involves binding to MCT1 and preventing the transport of lactate, leading to an accumulation of intracellular lactate and a disruption of glycolysis.[4][5][10]
AR-C155858 is another potent inhibitor of both MCT1 and MCT2, with Ki values of 2.3 nM and <10 nM, respectively.[11][12][13] It shows no activity against MCT4.[11][13] This dual specificity for MCT1 and MCT2 is a key differentiator from AZD3965 and a critical consideration when designing and interpreting experiments. Inhibition of MCT1 by AR-C155858 has been shown to block the proliferation of lymphoma cells in vitro.[11]
The choice between these inhibitors often depends on the specific biological question and the expression profile of MCT isoforms in the experimental system. For instance, if the goal is to specifically probe the function of MCT1, AZD3965 would be the more appropriate tool. However, if the system expresses both MCT1 and MCT2, and the desire is to inhibit both, AR-C155858 could be considered.
Comparative Selectivity Profiles
The following table summarizes the known selectivity of AZD3965 and AR-C155858 against the key monocarboxylate transporters. This data is crucial for predicting potential off-target effects and for designing appropriate control experiments.
| Compound | MCT1 Ki (nM) | MCT2 Ki (nM) | MCT4 Activity | References |
| AZD3965 | 1.6 | ~9.6 (6-fold selective) | No inhibition at 10 µM | [6][7][8] |
| AR-C155858 | 2.3 | <10 | No inhibition | [11][12][13] |
This data highlights that while both compounds are potent MCT1 inhibitors, their activity against MCT2 differs significantly. This is a prime example of why understanding the cross-reactivity profile is essential for accurate data interpretation.
Experimental Workflows for Assessing Cross-Reactivity
A multi-pronged approach is necessary to rigorously assess the cross-reactivity of a small molecule inhibitor. Below are detailed protocols for key experiments that can be employed.
Diagram: Experimental Workflow for Cross-Reactivity Assessment
Caption: A typical workflow for assessing inhibitor cross-reactivity.
Protocol 1: Competitive Radioligand Binding Assay
This biochemical assay directly measures the affinity of a test compound for its intended target and potential off-targets.
Objective: To determine the binding affinity (Ki) of AZD3965 and AR-C155858 for MCT1 and MCT2.
Materials:
-
Membrane preparations from cells overexpressing human MCT1 or MCT2.
-
Radiolabeled ligand specific for MCTs (e.g., [³H]-AR-C155858).
-
Test compounds (AZD3965, AR-C155858).
-
Scintillation counter and vials.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Incubate the membrane preparations with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Rationale: This assay provides a direct measure of the compound's affinity for the target protein, independent of cellular processes. Comparing the Ki values for MCT1 and MCT2 will quantify the selectivity of each inhibitor.
Protocol 2: Lactate Efflux Assay in Isogenic Cell Lines
This cell-based functional assay assesses the ability of an inhibitor to block the transport activity of a specific MCT isoform.
Objective: To compare the functional potency of AZD3965 and AR-C155858 in inhibiting lactate efflux mediated by MCT1, MCT2, and MCT4.
Materials:
-
Isogenic cell lines specifically engineered to express only MCT1, MCT2, or MCT4.
-
Lactate assay kit.
-
Test compounds (AZD3965, AR-C155858).
-
Glucose-free, low-lactate culture medium.
Procedure:
-
Plate the isogenic cell lines in 96-well plates and allow them to adhere.
-
Pre-treat the cells with serial dilutions of the test compounds for a defined period (e.g., 1 hour).
-
Induce lactate production by incubating the cells in a high-glucose medium.
-
Measure the extracellular lactate concentration at various time points using a lactate assay kit.
-
Calculate the rate of lactate efflux for each condition.
-
Plot the inhibition of lactate efflux as a function of inhibitor concentration to determine the IC50 value for each MCT isoform.
Rationale: By using isogenic cell lines, the functional activity of the inhibitor against each specific transporter can be isolated and quantified. This provides a more physiologically relevant measure of selectivity than a purely biochemical assay.
Interpreting the Data: A Comparative Look
The hypothetical data below illustrates the type of results one might obtain from the described assays and how to interpret them.
| Compound | Assay | MCT1 | MCT2 | MCT4 |
| AZD3965 | Binding Ki (nM) | 1.8 | 11.2 | >10,000 |
| Lactate Efflux IC50 (nM) | 5.2 | 35.8 | >10,000 | |
| AR-C155858 | Binding Ki (nM) | 2.5 | 8.9 | >10,000 |
| Lactate Efflux IC50 (nM) | 7.8 | 15.4 | >10,000 |
Interpretation:
-
AZD3965 demonstrates high potency for MCT1 with a clear selectivity window over MCT2 (approximately 6-fold in binding and 7-fold in the functional assay). Its lack of activity against MCT4 is also confirmed. This profile makes it a suitable tool for specifically studying MCT1 function.
-
AR-C155858 shows potent inhibition of both MCT1 and MCT2 with minimal selectivity between the two isoforms. This lack of selectivity is an important consideration, as any observed biological effects in cells expressing both transporters could be due to the inhibition of either or both.
Broader Cross-Reactivity Screening: Beyond the MCT Family
While assessing activity against closely related protein family members is crucial, a comprehensive understanding of cross-reactivity requires broader screening.
Diagram: On-Target vs. Off-Target Effects
Caption: The relationship between on-target and off-target inhibitor effects.
Approaches for broader screening include:
-
Kinase Profiling: Many small molecule inhibitors have off-target effects on kinases. Screening against a panel of kinases can reveal unexpected activities.
-
Phenotypic Screening: Utilizing high-content imaging or other cell-based phenotypic assays can uncover unexpected cellular effects that may be indicative of off-target activity.
-
Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of the inhibitor.[14][15]
Conclusion
The assessment of cross-reactivity is a cornerstone of rigorous pharmacological research. As demonstrated with AZD3965 and AR-C155858, even structurally related inhibitors can have distinct selectivity profiles that profoundly impact their application and the interpretation of experimental results. By employing a combination of biochemical and cell-based assays, researchers can build a comprehensive understanding of an inhibitor's specificity, ensuring the generation of robust and reliable data. This guide provides a framework for such investigations, empowering researchers to make informed decisions in their selection and use of small molecule inhibitors.
References
-
Bolan, C. A., et al. (2021). Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt's lymphoma anti-tumor activity. PMC. [Link]
-
Patsnap Synapse. (2024). What are MCT1 inhibitors and how do they work?. Patsnap. [Link]
-
Beloueche-Babari, M., et al. (2017). MCT1 Inhibitor AZD3965 Increases Mitochondrial Metabolism, Facilitating Combination Therapy and Noninvasive Magnetic Resonance Spectroscopy. AACR Journals. [Link]
-
MDPI. (2022). Inhibition of the Monocarboxylate Transporter 1 (MCT1) Promotes 3T3-L1 Adipocyte Proliferation and Enhances Insulin Sensitivity. MDPI. [Link]
-
Tolaney, S. M., et al. (2021). A Phase I Dose-escalation Study of AZD3965, an Oral Monocarboxylate Transporter 1 Inhibitor, in Patients with Advanced Cancer. AACR Journals. [Link]
-
Ovens, M. J., et al. (2010). AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10. PMC. [Link]
-
PubChem. Azd-3965. NIH. [Link]
-
Bola, B. S., et al. (2014). Inhibition of Monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport. PMC. [Link]
-
Quanz, M., et al. (2018). Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor BAY-8002 and Associated Markers of Resistance. PubMed. [Link]
-
Jackson, K. L., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
-
Creative Diagnostics. Off-Target Effects Analysis. [Link]
-
Jackson, K. L., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. [Link]
-
Corbet, C., et al. (2021). In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer. DIAL@UCLouvain. [Link]
-
MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]
-
Beloueche-Babari, M., et al. (2017). MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy. NIH. [Link]
-
University of Glasgow. Tracing Nutrient Flux Following Monocarboxylate Transporter-1 Inhibition with AZD3965. [Link]
-
GeneCards. SLC16A1 Gene. [Link]
-
Dvorak, V., et al. (2023). Paralog-dependent isogenic cell assay cascade generates highly selective SLC16A3 inhibitors. PMC. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. genecards.org [genecards.org]
- 3. What are MCT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Azd-3965 | C21H24F3N5O5S | CID 10369242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of Monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 15. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of 3-(4-Bromophenyl)-3-cyanopropanoic Acid
Introduction: The Significance of 3-(4-Bromophenyl)-3-cyanopropanoic Acid in Modern Drug Discovery
In the landscape of pharmaceutical research and development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, 3-aryl-3-cyanopropanoic acid derivatives have emerged as valuable intermediates due to their versatile chemical handles, which allow for the construction of complex molecular architectures. Specifically, 3-(4-Bromophenyl)-3-cyanopropanoic acid is a compound of significant interest. The presence of the bromophenyl moiety offers a site for further functionalization through cross-coupling reactions, while the cyano and carboxylic acid groups provide orthogonal reactivity for amide bond formation and other transformations. These features make it a valuable building block in the synthesis of potential therapeutic agents, including those targeting cancer and microbial infections[1][2]. This guide provides a comprehensive comparison of two distinct and plausible synthetic routes to this important molecule, offering researchers and drug development professionals the critical insights needed to select the most appropriate method for their specific applications.
Methodology 1: Knoevenagel Condensation Followed by Michael Addition
This classical approach builds the carbon skeleton in a stepwise manner, first through a Knoevenagel condensation to form an α,β-unsaturated intermediate, followed by a conjugate (Michael) addition of a cyanide nucleophile.
Reaction Pathway
The synthesis commences with the condensation of 4-bromobenzaldehyde and cyanoacetic acid, catalyzed by a base, to yield 2-cyano-3-(4-bromophenyl)acrylic acid. Subsequent 1,4-conjugate addition of a cyanide salt, followed by acidification, furnishes the target compound.
Mechanistic Insights
The Knoevenagel condensation is a variant of the aldol condensation. A base, such as potassium hydroxide, deprotonates the α-carbon of cyanoacetic acid, creating a resonance-stabilized enolate. This nucleophile then attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. Subsequent dehydration yields the thermodynamically stable α,β-unsaturated product[3][4]. The subsequent Michael addition involves the attack of a soft nucleophile, in this case, the cyanide ion, to the β-carbon of the electron-deficient alkene[5][6]. This reaction is typically thermodynamically controlled and results in the formation of a new carbon-carbon bond[6].
Experimental Protocol
Step 1: Synthesis of 2-cyano-3-(4-bromophenyl)acrylic acid (Knoevenagel Condensation)
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromobenzaldehyde (1.85 g, 10 mmol), cyanoacetic acid (0.85 g, 10 mmol), and deionized water (50 mL).
-
While stirring, add a solution of potassium hydroxide (0.112 g, 2 mmol in 5 mL of water) dropwise.
-
Heat the reaction mixture to 75°C and stir for 20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and acidify with 3 M hydrochloric acid until the pH is approximately 2.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford 2-cyano-3-(4-bromophenyl)acrylic acid.
Step 2: Synthesis of 3-(4-Bromophenyl)-3-cyanopropanoic acid (Michael Addition)
-
In a 100 mL round-bottom flask, dissolve the 2-cyano-3-(4-bromophenyl)acrylic acid (2.52 g, 10 mmol) in ethanol (50 mL).
-
Add potassium cyanide (0.715 g, 11 mmol) to the solution and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, carefully acidify the mixture with 3 M hydrochloric acid in a fume hood to protonate the carboxylate and neutralize any remaining cyanide.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification by recrystallization or column chromatography affords pure 3-(4-Bromophenyl)-3-cyanopropanoic acid.
Workflow Diagram
Caption: Workflow for the synthesis via Knoevenagel condensation and Michael addition.
Methodology 2: Modified Strecker-Type Synthesis
The Strecker synthesis is a well-established method for preparing α-amino acids[7][8][9]. A modification of this reaction, focusing on the formation of a cyanohydrin intermediate followed by nucleophilic substitution and hydrolysis, provides an alternative route to the target β-cyanocarboxylic acid.
Reaction Pathway
This one-pot approach involves the reaction of 4-bromobenzaldehyde with a cyanide source, such as potassium cyanide, in the presence of a nucleophile that can be later converted to a carboxylic acid. A plausible route involves the formation of a cyanohydrin, which then reacts with a carbanion derived from a malonic ester, followed by hydrolysis and decarboxylation. A more direct, albeit less conventional, "Strecker-type" approach would involve the direct reaction of 4-bromobenzaldehyde with a cyanide source and an acetate equivalent.
Mechanistic Insights
The initial step in a traditional Strecker synthesis is the formation of an imine from an aldehyde and ammonia[7][8]. In our modified approach, we hypothesize the formation of a cyanohydrin from 4-bromobenzaldehyde and a cyanide source. This intermediate is then subjected to conditions that introduce the rest of the carbon backbone. The key to forming a β-cyanocarboxylic acid instead of an α-amino acid is the choice of the third component and the reaction conditions. By using a carbon nucleophile instead of an amine, we direct the synthesis towards the desired carbon skeleton. The final step involves the hydrolysis of both the nitrile and any ester groups to yield the final carboxylic acid.
Experimental Protocol
-
In a 250 mL three-necked flask fitted with a mechanical stirrer, dropping funnel, and thermometer, prepare a solution of 4-bromobenzaldehyde (1.85 g, 10 mmol) in tetrahydrofuran (THF, 50 mL).
-
In a separate beaker, dissolve potassium cyanide (0.715 g, 11 mmol) in water (10 mL).
-
Cool the aldehyde solution to 0-5°C in an ice bath.
-
Slowly add the potassium cyanide solution to the aldehyde solution over 30 minutes, maintaining the temperature below 10°C.
-
In a separate flask, prepare a solution of ethyl cyanoacetate (1.13 g, 10 mmol) and a catalytic amount of a base like sodium ethoxide in ethanol (20 mL).
-
Add the ethyl cyanoacetate solution to the reaction mixture and allow it to warm to room temperature. Stir for 12-18 hours.
-
After the reaction is complete (monitored by TLC), add a solution of sodium hydroxide (2.4 g, 60 mmol) in water (20 mL) and heat the mixture to reflux for 4 hours to hydrolyze the ester and nitrile groups.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid in a fume hood.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Workflow Diagram
Caption: Workflow for the modified Strecker-type synthesis.
Performance Benchmark: A Head-to-Head Comparison
| Parameter | Methodology 1: Knoevenagel/Michael | Methodology 2: Modified Strecker-Type |
| Plausible Yield | Good to excellent (yields for Knoevenagel condensations are often high, 65-97% for related reactions)[3]. Michael additions are also typically efficient. | Moderate to good, but potentially lower due to the complexity of the one-pot reaction and potential side reactions. |
| Reaction Complexity | Two distinct, well-understood steps. Isolation of the intermediate may be required. | A one-pot reaction that may be more challenging to optimize and control. |
| Reagent Availability & Cost | All starting materials are common and relatively inexpensive laboratory reagents. | Reagents are also readily available and cost-effective. |
| Safety Considerations | Use of potassium cyanide requires strict safety precautions and handling in a fume hood. | Involves the use of potassium cyanide, necessitating the same stringent safety measures. |
| Environmental Impact | Involves the use of organic solvents, but the initial Knoevenagel step can be performed in water, which is a green solvent[3]. | Utilizes organic solvents throughout the process. |
| Scalability | The two-step nature of the process may be more amenable to large-scale synthesis with clear checkpoints. | One-pot reactions can be advantageous for scalability if well-optimized, but can also present challenges in process control. |
Conclusion and Outlook
Both the Knoevenagel/Michael and the modified Strecker-type syntheses present viable pathways to 3-(4-Bromophenyl)-3-cyanopropanoic acid. The choice between the two will ultimately depend on the specific needs and capabilities of the laboratory.
The Knoevenagel/Michael approach is a more traditional and arguably more predictable route. Its stepwise nature allows for the isolation and characterization of the intermediate, which can be advantageous for process control and optimization. The high yields often associated with both individual steps make this an attractive option for maximizing material output.
The modified Strecker-type synthesis , while presented as a one-pot process for efficiency, may require more extensive optimization to control for potential side reactions and maximize the yield of the desired product. However, a successful one-pot protocol can offer significant advantages in terms of reduced workup and purification steps, saving time and resources.
For researchers requiring a reliable and high-yielding synthesis with well-defined intermediates, the Knoevenagel condensation followed by Michael addition is recommended. For those with expertise in optimizing multi-component reactions and a desire for a more streamlined, albeit potentially more complex, process, the modified Strecker-type synthesis is a worthy avenue for exploration. Further experimental validation of these proposed protocols will be invaluable in definitively establishing the superior method for the synthesis of this important chemical intermediate.
References
- Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850, 75 (1), 27–45.
-
Wikipedia. Strecker amino acid synthesis. [Link]
-
Master Organic Chemistry. Strecker Synthesis. [Link]
-
Pearson. Synthesis of Amino Acids: Strecker Synthesis. [Link]
- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. E-Journal of Chemistry2012, 9(4), 2145-2151.
- de Oliveira, R. N., et al. Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Journal of the Brazilian Chemical Society2021, 32(8), 1649-1663.
-
News-Medical.Net. Overview of Strecker Amino Acid Synthesis. [Link]
-
SciELO. Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. [Link]
-
ResearchGate. Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. [Link]
-
ResearchGate. Knoevenagel condensation of aldehydes with ethyl cyanoacetate. [Link]
-
MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
-
PubMed. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
-
ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]
-
ResearchGate. Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. [Link]
-
PubMed Central. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. [Link]
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]
-
Semantic Scholar. Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. [Link]
-
Organic Chemistry Portal. Michael Addition. [Link]
-
ResearchGate. Michael addition of ethyl ester of cinnamic acid to diethyl malonate. [Link]
-
PubMed Central. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. [Link]
-
Asian Publication Corporation. Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. [Link]
-
AJPRD. Drug Discovery and its Applications. [Link]
-
MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]
Sources
- 1. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Michael Addition [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 9. Strecker Synthesis [organic-chemistry.org]
Comparative Efficacy of BCP-101 and Cisplatin: An In Vitro and In Vivo Correlation Guide
Introduction: The Quest for Novel Anticancer Therapeutics
The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. A promising area of investigation involves the exploration of novel chemical entities that can selectively target cancer cells while sparing healthy tissues. This guide focuses on the preclinical evaluation of 3-(4-Bromophenyl)-3-cyanopropanoic acid , a novel investigational compound hereafter designated as BCP-101 .
The rationale for investigating BCP-101 as a potential anticancer agent stems from preliminary structure-activity relationship (SAR) analyses of related compounds. The presence of the 4-bromophenyl moiety has been identified as a key pharmacophore in several molecules exhibiting cytotoxic activity against various cancer cell lines. This guide provides a comprehensive framework for the in vitro and in vivo characterization of BCP-101, presenting a direct comparison with Cisplatin , a cornerstone of chemotherapy for numerous malignancies.[1][2]
Through a detailed examination of experimental protocols and comparative data, this document aims to provide researchers, scientists, and drug development professionals with a robust methodology for assessing the therapeutic potential of novel compounds like BCP-101. The narrative will delve into the causality behind experimental choices, ensuring a self-validating system of protocols that underscores scientific integrity.
Part 1: In Vitro Characterization - Cellular Response to BCP-101
The initial phase of preclinical drug development relies on in vitro assays to establish a foundational understanding of a compound's biological activity.[3][4] These assays are crucial for determining cytotoxicity, elucidating the mechanism of action, and guiding further in vivo studies.
Cytotoxicity Profile: The MTT Assay
To ascertain the direct cytotoxic effects of BCP-101 on cancer cells, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and robust method.[5][6][7][8] This colorimetric assay measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to purple formazan crystals.[5][6] The intensity of the purple color is directly proportional to the number of living cells.[5]
-
Cell Seeding:
-
Culture human colorectal carcinoma (HCT116) and human breast adenocarcinoma (MCF-7) cell lines in appropriate media.
-
Seed the cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare a series of dilutions of BCP-101 and Cisplatin in the cell culture medium.
-
Treat the cells with varying concentrations of each compound (e.g., 0.1 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a no-treatment control.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.[6]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is a critical metric derived from the MTT assay, representing the concentration of a drug that is required for 50% inhibition of cell growth.
| Compound | Cell Line | IC50 (µM) |
| BCP-101 | HCT116 | 12.5 |
| MCF-7 | 18.2 | |
| Cisplatin | HCT116 | 8.9 |
| MCF-7 | 15.4 |
Hypothetical data for illustrative purposes.
Unraveling the Mechanism of Action
While Cisplatin is known to exert its cytotoxic effects primarily by forming DNA adducts, leading to the inhibition of DNA synthesis and induction of apoptosis[1][2][9], the mechanism of BCP-101 is yet to be elucidated. A logical starting point is to investigate its potential to induce apoptosis, a common mechanism for anticancer agents.
Caption: Workflow for assessing apoptosis induction by flow cytometry.
Part 2: In Vivo Evaluation - Translating Cellular Activity to a Living System
Successful in vitro activity is a prerequisite, but not a guarantee, of in vivo efficacy.[3] Animal models are indispensable for evaluating a compound's therapeutic potential in a complex biological system, providing insights into its pharmacokinetics, toxicity, and impact on tumor growth.[3][10][11]
The Human Tumor Xenograft Model
The cell line-derived xenograft (CDX) model, where human cancer cell lines are implanted into immunodeficient mice, is a standard and robust platform for preclinical anticancer drug screening.[3][10][11][12]
-
Animal Acclimatization and Cell Implantation:
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth by measuring with calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into three groups (n=8 per group):
-
Vehicle Control (e.g., saline with 5% DMSO)
-
BCP-101 (e.g., 20 mg/kg, administered intraperitoneally daily)
-
Cisplatin (e.g., 5 mg/kg, administered intraperitoneally once a week)
-
-
-
Treatment and Monitoring:
-
Administer the treatments as per the defined schedule for 21 days.
-
Measure tumor volume and body weight twice weekly.[13]
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and process the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
| Treatment Group | Average Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle Control | 1500 ± 250 | - | -2 |
| BCP-101 (20 mg/kg) | 750 ± 180 | 50 | -5 |
| Cisplatin (5 mg/kg) | 600 ± 150 | 60 | -12 |
Hypothetical data for illustrative purposes.
Correlating In Vitro and In Vivo Findings
The ultimate goal is to establish a strong correlation between the in vitro observations and the in vivo outcomes.
Caption: Logical progression from in vitro screening to in vivo validation.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to the preclinical evaluation of the novel compound BCP-101, using the well-established chemotherapeutic agent Cisplatin as a benchmark. The hypothetical data presented herein illustrates a scenario where BCP-101 demonstrates promising, albeit slightly less potent, anticancer activity compared to Cisplatin in both in vitro and in vivo settings. A key differentiating factor appears to be its potentially more favorable toxicity profile, as indicated by the lower body weight loss in the xenograft model.
The presented protocols are designed to be self-validating, with the in vitro assays providing a mechanistic rationale for the observed in vivo efficacy. The strong correlation between the cellular cytotoxicity and the inhibition of tumor growth in a living system provides a solid foundation for advancing BCP-101 to the next stages of drug development.
Future studies should focus on a more in-depth elucidation of BCP-101's mechanism of action, including its specific molecular targets. Additionally, pharmacokinetic and pharmacodynamic (PK/PD) studies are warranted to optimize the dosing regimen and further characterize its safety profile. The comparative framework established in this guide serves as a valuable template for the continued investigation of novel anticancer candidates, ultimately contributing to the development of more effective and safer cancer therapies.
References
-
Biocompare. (2025, December 15). In Vivo Models. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (2025, June 18). PLOS ONE. Retrieved from [Link]
-
Pharmacology Discovery Services. (2023, April 7). In Vivo Oncology Models for Drug Discovery. Retrieved from [Link]
-
PubMed. (2019). In Vivo Pharmacology Models for Cancer Target Research. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Cancer Models. Retrieved from [Link]
-
International Journal of Research in Pharmaceutical Sciences. (n.d.). A Review on in-vitro Methods for Screening of Anticancer Drugs. Retrieved from [Link]
-
PubMed Central. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Retrieved from [Link]
-
MDPI. (n.d.). Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. Retrieved from [Link]
-
PubMed Central. (2021, March 18). Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from [Link]
-
PubMed. (2019, January). In vitro assays and techniques utilized in anticancer drug discovery. Retrieved from [Link]
-
PubMed Central. (n.d.). Cisplatin in cancer therapy: molecular mechanisms of action. Retrieved from [Link]
-
Stanford Medicine. (n.d.). In vivo tumor models. Retrieved from [Link]
-
Wikipedia. (n.d.). Cisplatin. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, March 7). Cisplatin 12. Modes of Action of Cisplatin. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (2023, December). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. Retrieved from [Link]
-
PubMed Central. (2020, April 9). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]
Sources
- 1. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cisplatin - Wikipedia [en.wikipedia.org]
- 10. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
A Comparative Spectroscopic Guide to Aliphatic and Aromatic Nitriles: Acetonitrile vs. Benzonitrile
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. The nitrile functional group (-C≡N), a cornerstone in the synthesis of pharmaceuticals and advanced materials, presents a unique spectroscopic signature that is highly sensitive to its molecular environment. This guide provides an in-depth comparative analysis of the spectroscopic data of two archetypal nitrile compounds: acetonitrile (CH₃CN), a simple aliphatic nitrile, and benzonitrile (C₆H₅CN), its aromatic counterpart. By leveraging Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, we will explore the subtle yet significant differences in their spectral fingerprints, offering field-proven insights into the causality behind these variations.
The Spectroscopic Toolkit for Nitrile Characterization
The nitrile group's distinct electronic and vibrational properties make it an excellent candidate for analysis by multiple spectroscopic techniques.
-
FTIR and Raman Spectroscopy are powerful vibrational techniques that probe the stretching and bending of molecular bonds. The carbon-nitrogen triple bond of the nitrile group has a characteristic vibrational frequency that is sensitive to the electronic effects of adjacent substituents.[1]
-
NMR Spectroscopy provides detailed information about the chemical environment of atomic nuclei, specifically hydrogen (¹H NMR) and carbon (¹³C NMR). The chemical shifts of nuclei near the nitrile group reveal insights into the electronic structure of the molecule.
This guide will now delve into a comparative analysis of acetonitrile and benzonitrile using these techniques, supported by experimental data and protocols.
Vibrational Spectroscopy: A Tale of Two Nitriles
The most direct spectroscopic handle on the nitrile group is its C≡N stretching vibration. Both FTIR and Raman spectroscopy can measure this vibration, but the intensity and exact frequency of the peak can differ based on the molecular structure.
FTIR Spectroscopy
In FTIR spectroscopy, the C≡N triple bond stretch of nitriles gives rise to a strong, sharp absorption band in a relatively uncongested region of the spectrum, typically between 2200 and 2260 cm⁻¹.[2] This makes it a highly diagnostic peak for identifying the presence of a nitrile functional group.[2]
-
Acetonitrile (CH₃CN): As a saturated aliphatic nitrile, acetonitrile exhibits a C≡N stretching frequency at the higher end of the typical range. In the liquid phase, this peak is often observed around 2253 cm⁻¹.[3] The presence of a Fermi resonance with a combination band of the C-C stretching and C-H bending modes can sometimes cause this peak to appear as a doublet or with a shoulder.[3][4]
-
Benzonitrile (C₆H₅CN): In benzonitrile, the nitrile group is directly attached to a benzene ring. This conjugation between the π-system of the aromatic ring and the C≡N triple bond weakens the nitrile bond, resulting in a lower vibrational frequency compared to its aliphatic counterpart.[5][6] The C≡N stretch for aromatic nitriles typically appears in the range of 2240-2220 cm⁻¹.[7]
The solvent environment can also influence the C≡N stretching frequency. Polar solvents and those capable of hydrogen bonding can cause shifts in the peak position, a phenomenon known as solvatochromism.[8][9]
Raman Spectroscopy
Raman spectroscopy, which relies on the scattering of light, is also highly effective for analyzing nitriles. The C≡N stretch is Raman active, and its sensitivity to the local environment makes it a valuable probe.[1] The nitrile functional group has a distinct vibrational mode in the 2100-2300 cm⁻¹ region.[1]
-
Acetonitrile (CH₃CN): The C≡N Raman band for acetonitrile is typically observed around 2256 cm⁻¹.[10]
-
Benzonitrile (C₆H₅CN): Similar to the trend observed in FTIR, the C≡N Raman peak for benzonitrile is shifted to a lower frequency due to conjugation.
A key advantage of Raman spectroscopy is its low interference from aqueous media, making it particularly useful for studying biological samples or reactions in aqueous solutions.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy provides a complementary perspective by revealing the electronic environment around the nitrile group.
¹H NMR Spectroscopy
In ¹H NMR, the protons on the carbon adjacent to the nitrile group (α-protons) are deshielded due to the electron-withdrawing nature of the nitrile. These protons typically appear in the 2-3 ppm region.[12][13]
-
Acetonitrile (CH₃CN): The three equivalent methyl protons of acetonitrile give rise to a single, sharp peak in the ¹H NMR spectrum, typically around 2.0 ppm.
-
Benzonitrile (C₆H₅CN): The ¹H NMR spectrum of benzonitrile is more complex due to the aromatic protons. These protons are deshielded and appear in the aromatic region of the spectrum (typically 7.0-8.0 ppm). The specific chemical shifts and splitting patterns of the ortho, meta, and para protons can provide detailed information about the electronic effects of the nitrile group on the aromatic ring.
¹³C NMR Spectroscopy
¹³C NMR is particularly informative for nitrile compounds as it allows for the direct observation of the nitrile carbon. The nitrile carbon (C≡N) resonates in a characteristic region between 110-125 ppm.[2][14]
-
Acetonitrile (CH₃CN): The ¹³C NMR spectrum of acetonitrile shows two distinct signals: one for the methyl carbon and one for the nitrile carbon. The nitrile carbon typically appears around 117-118 ppm.
-
Benzonitrile (C₆H₅CN): The ¹³C NMR spectrum of benzonitrile displays signals for the aromatic carbons and the nitrile carbon. The nitrile carbon in benzonitrile is also found in the 115-120 ppm range.[13] The chemical shifts of the aromatic carbons can be influenced by the nitrile substituent.
Data Summary
| Compound | Spectroscopic Technique | Characteristic Peak/Signal | Typical Value | Reference |
| Acetonitrile | FTIR | C≡N Stretch | ~2253 cm⁻¹ | [3] |
| Raman | C≡N Stretch | ~2256 cm⁻¹ | [10] | |
| ¹H NMR | -CH₃ | ~2.0 ppm | [13] | |
| ¹³C NMR | -C≡N | ~117-118 ppm | [2] | |
| Benzonitrile | FTIR | C≡N Stretch | ~2220-2240 cm⁻¹ | [7] |
| Raman | C≡N Stretch | Lower frequency than acetonitrile | [15] | |
| ¹H NMR | Aromatic Protons | ~7.0-8.0 ppm | [16] | |
| ¹³C NMR | -C≡N | ~115-120 ppm | [13] |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following protocols are recommended.
ATR-FTIR Spectroscopy for Liquid Nitriles
Attenuated Total Reflectance (ATR) is an ideal sampling technique for liquid nitriles as it requires minimal sample preparation.[7][17]
Methodology:
-
Instrument Preparation: Power on the FTIR spectrometer and allow it to complete its diagnostic checks. Ensure the ATR accessory is correctly installed.
-
Background Spectrum: Before analyzing the sample, a background spectrum must be collected to account for atmospheric and crystal absorbances.[7] Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) using a lint-free wipe and allow it to dry completely.[7] Collect the background spectrum.
-
Sample Analysis: Place a small drop of the nitrile compound onto the center of the ATR crystal, ensuring the surface is fully covered.[7]
-
Data Acquisition: Initiate the sample scan. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent to prevent cross-contamination.[18]
Caption: ATR-FTIR experimental workflow for liquid nitrile analysis.
Raman Spectroscopy for Liquid Nitriles
Raman spectroscopy of liquid samples is straightforward and often requires no special preparation.[11]
Methodology:
-
Sample Holder: Use a clean quartz cuvette or glass slide as the sample holder.[10][19] If using a glass slide, it is advisable to first acquire a spectrum of the empty slide to identify any background signals.[19]
-
Sample Placement: Place a small amount of the liquid nitrile sample into the cuvette or onto the slide.
-
Instrument Setup: Place the sample in the spectrometer's sample compartment and focus the laser onto the sample.
-
Data Acquisition: Set the appropriate acquisition parameters (e.g., laser power, exposure time, number of accumulations) and collect the Raman spectrum.
-
Data Processing: Process the spectrum as needed, which may include baseline correction and cosmic ray removal.
Caption: General workflow for Raman analysis of liquid nitriles.
Conclusion
The comparative spectroscopic analysis of acetonitrile and benzonitrile clearly demonstrates the power of FTIR, Raman, and NMR spectroscopy in elucidating the structural nuances of nitrile-containing compounds. The key differentiator is the electronic effect of the substituent attached to the nitrile group: the electron-donating methyl group in acetonitrile versus the π-conjugated phenyl group in benzonitrile. These differences manifest as predictable and interpretable variations in their respective spectra. For professionals in drug development and materials science, a thorough understanding of these spectroscopic principles is indispensable for reaction monitoring, quality control, and the rational design of novel molecules.
References
-
Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes - Fiveable.
-
11.9: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.
-
Ch20: Spectroscopy Analysis : Nitriles - University of Calgary.
-
Raman spectroscopic analysis of nitrile containing compounds - Morressier.
-
13C NMR Chemical Shift - Oregon State University.
-
Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC - NIH.
-
chemical shift of functional groups in 13C NMR spectroscopy - YouTube.
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent.
-
FTIR Analysis for Liquid Samples - What You Need to Know - Drawell.
-
20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries.
-
Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab.
-
How to prepare a liquid sample for FTIR spectrum? - ResearchGate.
-
Using Nitrile-Derivatized Amino Acids as Infrared Probes of Local Environment | Request PDF - ResearchGate.
-
Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC - NIH.
-
Sensitivity of Raman Spectra to Chemical Functional Groups | Request PDF - ResearchGate.
-
Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins | The Journal of Physical Chemistry B - ACS Publications.
-
Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles Are Quantitatively Described by the Vibrational Stark Effect | The Journal of Physical Chemistry B - ACS Publications.
-
Quick vacuum drying of liquid samples prior to ATR-FTIR spectral collection improves the quantitative prediction: a case study of milk adulteration - Oxford Academic.
-
05 Notes On Nitriles IR Spectra | PDF | Infrared Spectroscopy | Aromaticity - Scribd.
-
Absorption spectra of DA in acetonitrile and benzonitrile. - ResearchGate.
-
NMR Spectroscopy | Interpreting Spectra | Nitrile - YouTube.
-
Solvent Sensitivity of the −C≡N Group: A Raman Spectroscopic Study - ResearchGate.
-
Application Note: FTIR Analysis of the Nitrile Group in 2-Phenylbutanenitrile - Benchchem.
-
Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of - Modgraph.
-
Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. - Semantic Scholar.
-
Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online.
-
Application of FTIR in Characterization of Acrylonitrile-Butadiene Rubber (Nitrile Rubber) | PDF | Infrared Spectroscopy - Scribd.
-
Insight from the lab: the recipe to prepare sample for Raman spectroscopy | University College Cork.
-
Application of FTIR in characterization of acrylonitrile-butadiene rubber (nitrile rubber) | Request PDF - ResearchGate.
-
How to prepare sample for Raman spectroscopy? - ResearchGate.
-
Use of paramagnetic shift reagents for simplification of nuclear magnetic resonance spectra of organic nitriles | Analytical Chemistry - ACS Publications.
-
Application of ATR-FTIR spectroscopy to characterize the acrylonitrile content of degraded filled nitrile rubber compounds | Scilit.
-
(15)N NMR studies of a nitrile-modified nucleoside - PubMed.
-
Application of ATR-FTIR spectroscopy to characterize the acrylonitrile content of degraded filled nitrile rubber compounds | Request PDF - ResearchGate.
-
How To Prepare Sample For Raman Spectroscopy? - Chemistry For Everyone - YouTube.
-
Raman Spectroscopy - MSU chemistry.
-
Vibrational Modes and Spectrum of Acetonitrile 4448 2019 L16 - YouTube.
-
Resonance Raman Spectroscopy of Nitrile Hydratase, a Novel Iron-Sulfur Enzyme - PubMed.
-
How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL.
-
Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes | The Journal of Physical Chemistry B - ACS Publications.
-
Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes - PMC.
-
Changing Vibration Coupling Strengths of Liquid Acetonitrile with an Angle-tuned Etalon - NSF Public Access Repository.
Sources
- 1. Raman spectroscopic analysis of nitrile containing compounds [morressier.com]
- 2. fiveable.me [fiveable.me]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. researchgate.net [researchgate.net]
- 16. modgraph.co.uk [modgraph.co.uk]
- 17. agilent.com [agilent.com]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Bromophenyl)-3-cyanopropanoic acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-(4-Bromophenyl)-3-cyanopropanoic acid. As a laboratory professional, your responsibility extends beyond the synthesis and analysis of novel compounds to ensuring their entire lifecycle, including disposal, is managed with scientific rigor and environmental stewardship. This document is designed to provide you with the essential logistical and safety information to handle this specific chemical waste stream with confidence and precision.
Pillar 1: Core Principles of Disposal
The disposal of any chemical begins with a thorough understanding of its intrinsic properties and the regulatory landscape. 3-(4-Bromophenyl)-3-cyanopropanoic acid is a complex molecule with multiple functional groups that dictate its handling as hazardous waste.
-
Halogenated Organic Compound: The presence of a bromine atom on the phenyl ring classifies this substance as a halogenated organic compound.[1] These compounds are often persistent in the environment and are subject to specific disposal regulations under the Resource Conservation and Recovery Act (RCRA). Mixing halogenated waste with non-halogenated solvent waste is strictly prohibited, as it contaminates the entire volume, prevents solvent recovery, and significantly increases disposal costs.[2]
-
Cyano Functional Group: The nitrile (-C≡N) group is a precursor to cyanide. While stable in this molecule's structure, improper handling, such as mixing with strong acids, could potentially lead to the generation of highly toxic hydrogen cyanide gas. Therefore, this waste must be segregated from acidic waste streams.
-
Carboxylic Acid Functional Group: The propanoic acid moiety makes the compound acidic. This necessitates storage in compatible containers (avoiding reactive metals) and segregation from bases to prevent uncontrolled neutralization reactions.[3]
Given these characteristics, all waste containing 3-(4-Bromophenyl)-3-cyanopropanoic acid, including the pure compound, solutions, and contaminated materials, must be treated as hazardous waste .[3][4] Under no circumstances should this chemical be disposed of down the drain or allowed to evaporate in a fume hood.[4]
Pillar 2: Step-by-Step Disposal Protocol
This protocol ensures safety and compliance from the point of generation to final disposal.
Step 1: Immediate Waste Containment and Labeling
Proper containment is the first line of defense against accidental exposure and environmental release.
-
Select a Compatible Container: Use a designated, leak-proof hazardous waste container. High-density polyethylene (HDPE) or glass containers are typically appropriate. The original manufacturer's container can be used if it is in good condition.[3] Do not use foodstuff containers.[3]
-
Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.[5] The label must clearly state the words "Hazardous Waste" .[6]
-
Identify Contents: Clearly list all chemical constituents and their approximate percentages on the label. For this specific waste, write "3-(4-Bromophenyl)-3-cyanopropanoic acid". If it is in solution, also list the solvent(s) (e.g., "Methanol," "Dichloromethane"). Accurate identification is crucial for the disposal vendor to handle the waste correctly.[3]
-
Indicate Hazards: The container label must include a symbolic hazard warning.[6] Based on the structures of similar compounds, appropriate GHS pictograms would include those for skin/eye irritation and acute toxicity.[7]
Step 2: Segregation in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish Satellite Accumulation Areas (SAAs) at or near the point of generation.[3][6]
-
Designate the SAA: Choose a location within the laboratory that is under the control of the researchers.
-
Practice Proper Segregation: Store the waste container for 3-(4-Bromophenyl)-3-cyanopropanoic acid according to chemical compatibility rules. Crucially, it must be stored separately from:
-
Keep Containers Closed: The waste container must be securely capped at all times, except when actively adding waste.[3] This prevents the release of vapors and protects the integrity of the contents.
Step 3: Arranging for Disposal
Hazardous waste must be removed from your facility by a licensed transporter and sent to a certified Treatment, Storage, and Disposal Facility (TSDF).[9]
-
Monitor Accumulation Limits: An SAA can hold up to 55 gallons of hazardous waste or one quart of acute hazardous waste.[4][6] Once a container is full, it must be moved from the SAA to a central accumulation area within three days.[3]
-
Request a Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EH&S) department or the contracted waste vendor.
-
Documentation: Ensure all paperwork, such as waste profiles or manifests, is completed accurately. This is a legal requirement and ensures the waste is tracked from "cradle to grave."
Disposal Pathway Decision Workflow
The following diagram illustrates the logical steps for managing waste streams of 3-(4-Bromophenyl)-3-cyanopropanoic acid.
Caption: Decision workflow for proper segregation and disposal.
Summary of Disposal Procedures
For quick reference, the following table summarizes the critical actions for handling this waste stream.
| Action Category | Do | Do Not | Rationale |
| Containment | Use a chemically compatible (e.g., HDPE, glass), sealed, and clearly labeled "Hazardous Waste" container.[3][5][6] | Use food-grade containers or containers that cannot be securely sealed.[3] | To prevent leaks, vapor release, and ensure clear communication of hazards. |
| Segregation | Store with other halogenated organic wastes, away from acids, bases, and oxidizers.[2][3] | Mix with non-halogenated solvents, acids, bases, or other incompatible waste streams.[2] | Prevents dangerous chemical reactions and complies with RCRA regulations that forbid mixing halogenated and non-halogenated waste. |
| Disposal | Arrange for pickup and disposal via your institution's EH&S office and their licensed hazardous waste contractor.[9] | Pour any amount down the drain or allow it to evaporate as a disposal method.[4] | Protects waterways from persistent organic pollutants and prevents air contamination and exposure. |
| Spills | Absorb small spills with an inert material (e.g., vermiculite), collect the residue in a sealed container, and dispose of it as hazardous waste.[5] | Attempt to clean a large spill without proper training or personal protective equipment (PPE). | Ensures spills are managed safely and that all contaminated materials are disposed of correctly. |
References
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Darnell, A.J. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Siberski, J. (2019). Laboratory Waste Management: The New Regulations. MedicalLab Management. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]
-
Oklahoma State University. (n.d.). Hazardous Waste Reduction. Environmental Health and Safety. Retrieved from [Link]
-
Oakland University. (2025). Hazardous Waste - EHSO Manual 2025-2026. Retrieved from [Link]
-
eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 263086, 3-Cyanopropanoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 352855, 2-Cyanopropanoic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, June 7). Chapter One: Perspective on Halogenated Organic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 51422750, (2R)-2-cyanopropanoic acid. Retrieved from [Link]
Sources
- 1. Chapter One: Perspective on Halogenated Organic Compounds | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 2. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. vumc.org [vumc.org]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
Navigating the Uncharted: A Safety and Handling Guide for 3-(4-Bromophenyl)-3-cyanopropanoic Acid
For researchers, scientists, and professionals in drug development, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 3-(4-Bromophenyl)-3-cyanopropanoic acid, a compound for which specific toxicological data is not yet widely available. In the absence of a comprehensive hazard profile, we will proceed with a conservative approach, treating this compound as potentially hazardous and drawing upon established safety protocols for related chemical classes, namely brominated aromatic compounds and organic nitriles. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and scientific integrity in your laboratory.
The Precautionary Principle: Assessing a Compound of Unknown Toxicity
When encountering a novel compound like 3-(4-Bromophenyl)-3-cyanopropanoic acid, the foundational principle of laboratory safety is to assume it is hazardous until proven otherwise. This approach is in line with the National Research Council's recommendations and Occupational Safety and Health Administration (OSHA) guidelines, which advocate for minimizing all chemical exposures and treating substances of unknown toxicity as toxic.[1]
The structure of 3-(4-Bromophenyl)-3-cyanopropanoic acid contains two key functional groups that warrant a cautious approach:
-
Brominated Aromatic Ring: Brominated aromatic compounds are known for their environmental persistence and potential for bioaccumulation.[2][3] While the acute toxicity of many of these compounds is low, long-term exposure can lead to adverse health effects.[4] Furthermore, incomplete combustion of brominated compounds can generate highly toxic by-products such as polybrominated dibenzodioxins and dibenzofurans.[2][4]
-
Cyano (Nitrile) Group: The toxicity of organic nitriles can vary significantly. While not all nitriles are as acutely toxic as inorganic cyanide salts, some can release hydrogen cyanide upon metabolism or under certain environmental conditions.[5][6][7] Aromatic nitriles often undergo metabolism primarily through ring hydroxylation rather than direct release of cyanide, but this cannot be assumed without specific toxicological data.[8]
Given these potential hazards, a comprehensive personal protective equipment (PPE) and handling strategy is not merely a recommendation, but a necessity.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling chemicals of unknown toxicity. The following table outlines the minimum required PPE for handling 3-(4-Bromophenyl)-3-cyanopropanoic acid.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields conforming to EN 166 (EU) or ANSI Z87.1 (US). A face shield should be worn in addition to goggles when there is a risk of splashing or dust generation. | Protects against accidental splashes of solutions or contact with the solid material, which could cause serious eye irritation or damage. |
| Hand Protection | Chemical-resistant nitrile gloves. | Nitrile gloves offer excellent resistance to a wide range of chemicals, including many solvents, oils, and acids that may be used with this compound.[9][10][11][12][13] They are also more puncture-resistant than latex gloves.[9][11] |
| Body Protection | A flame-resistant laboratory coat. | Provides a barrier against splashes and spills, protecting the skin from contact. Flame resistance is a prudent precaution due to the unknown flammability characteristics of the compound. |
| Respiratory Protection | A NIOSH-approved respirator may be required if there is a risk of inhaling dust or aerosols. The type of respirator (e.g., N95, or a full-face respirator with appropriate cartridges) will depend on the specific procedure and a risk assessment. | Prevents the inhalation of fine particles of the solid compound or aerosols, which could be toxic. |
Experimental Protocol: Donning and Doffing PPE
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on the lab coat and fasten it completely.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface.
-
Lab Coat: Remove the lab coat by folding it inward, containing any potential contamination.
-
Eye and Face Protection: Remove the face shield and goggles.
-
Respirator (if used): Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling of 3-(4-Bromophenyl)-3-cyanopropanoic acid extends beyond personal protection to include proper operational procedures and waste disposal.
Handling Procedures
-
Ventilation: All handling of this compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Spill Management: Have a spill kit readily available that includes appropriate absorbent materials and neutralizing agents (if applicable). In case of a spill, evacuate the area, and if safe to do so, contain the spill and clean it up following your institution's established procedures.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[14]
Disposal Plan
Proper disposal is crucial to protect both human health and the environment.
-
Waste Segregation: All waste contaminated with 3-(4-Bromophenyl)-3-cyanopropanoic acid, including disposable gloves, weighing papers, and contaminated labware, must be segregated as hazardous waste.[15][16]
-
Containerization: Use clearly labeled, sealed containers for all hazardous waste. The label should include the chemical name and a hazard warning.
-
Disposal Method: The exact disposal method will depend on your local and institutional regulations. However, for a compound with these potential hazards, incineration at a licensed chemical destruction plant is often the preferred method.[17] Do not discharge this chemical or its containers to sewer systems or the general environment.[16]
Workflow for Safe Handling
The following diagram illustrates the decision-making process and workflow for safely handling 3-(4-Bromophenyl)-3-cyanopropanoic acid in a laboratory setting.
Sources
- 1. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 2. Bromoacetic Acid Suppliers & Manufacturers in China [qiji-chem.com]
- 3. liverpooluniversitypress.co.uk [liverpooluniversitypress.co.uk]
- 4. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitrile - Wikipedia [en.wikipedia.org]
- 7. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. In vitro metabolism of aromatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 10. glovesnstuff.com [glovesnstuff.com]
- 11. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 12. armbrustusa.com [armbrustusa.com]
- 13. gpisupply.com [gpisupply.com]
- 14. justia.com [justia.com]
- 15. gloves.com [gloves.com]
- 16. blog.cleanspaceproject.com [blog.cleanspaceproject.com]
- 17. How to Dispose of Nitrile Gloves? - Earth Safe PPE [earthsafeppe.com]
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
